molecular formula C15H18N4 B1387027 3-(2-Methylphenyl)-6-piperazin-1-ylpyridazine CAS No. 1171581-31-9

3-(2-Methylphenyl)-6-piperazin-1-ylpyridazine

Cat. No.: B1387027
CAS No.: 1171581-31-9
M. Wt: 254.33 g/mol
InChI Key: OFYPDLXZDQZFSL-UHFFFAOYSA-N
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Description

3-(2-Methylphenyl)-6-piperazin-1-ylpyridazine is a useful research compound. Its molecular formula is C15H18N4 and its molecular weight is 254.33 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

3-(2-methylphenyl)-6-piperazin-1-ylpyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4/c1-12-4-2-3-5-13(12)14-6-7-15(18-17-14)19-10-8-16-9-11-19/h2-7,16H,8-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFYPDLXZDQZFSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NN=C(C=C2)N3CCNCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 3-(2-Methylphenyl)-6-piperazin-1-ylpyridazine: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the chemical properties, a proposed synthetic route, and the potential pharmacological activities of the novel heterocyclic compound, 3-(2-Methylphenyl)-6-piperazin-1-ylpyridazine. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are interested in the exploration of new chemical entities with potential therapeutic applications.

Introduction: The Rationale for 3-(2-Methylphenyl)-6-piperazin-1-ylpyridazine

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals due to their ability to interact with a wide range of biological targets.[1] The molecular architecture of 3-(2-Methylphenyl)-6-piperazin-1-ylpyridazine is a strategic amalgamation of three key pharmacophores: a pyridazine core, a piperazine ring, and a 2-methylphenyl (o-tolyl) substituent. Each of these components has been independently associated with significant biological activities, and their combination in a single molecule presents a compelling case for novel pharmacological properties.

The pyridazine scaffold is a six-membered aromatic ring containing two adjacent nitrogen atoms, a structure known for its diverse biological activities, including antimicrobial, anti-inflammatory, and cardiovascular effects.[2] The piperazine ring is a prevalent motif in medicinal chemistry, frequently incorporated into drugs targeting the central nervous system (CNS) due to its ability to interact with various receptors and transporters.[1][3] The inclusion of a 2-methylphenyl group can influence the compound's lipophilicity, metabolic stability, and steric interactions with its biological target, potentially enhancing potency and selectivity.

This guide will delve into the theoretical and practical aspects of 3-(2-Methylphenyl)-6-piperazin-1-ylpyridazine, offering a foundational understanding for its further investigation and development.

Physicochemical Properties

PropertyPredicted ValueRationale / Reference
Molecular Formula C₁₅H₁₈N₄Based on chemical structure
Molecular Weight 254.33 g/mol Calculated from molecular formula
Appearance White to off-white solidCommon for similar organic compounds[4]
Melting Point 110-125 °CEstimated based on similar substituted pyridazines
Boiling Point > 350 °CEstimated based on similar substituted pyridazines
Solubility Soluble in DMSO and methanol; sparingly soluble in waterTypical for moderately polar organic molecules
logP (Octanol/Water) 2.5 - 3.5Estimated; indicates moderate lipophilicity and potential for CNS penetration[5]
pKa 7.5 - 8.5 (piperazine nitrogen)Based on the pKa of similar piperazine derivatives[6]

Synthesis and Purification

The synthesis of 3-(2-Methylphenyl)-6-piperazin-1-ylpyridazine can be achieved through a multi-step process, beginning with commercially available starting materials. The proposed synthetic route is outlined below, followed by a detailed experimental protocol.

Proposed Synthetic Pathway

The synthesis involves a nucleophilic aromatic substitution (SNAr) reaction as a key step.

Synthesis_Pathway A 3,6-Dichloropyridazine C 3-Chloro-6-(2-methylphenyl)pyridazine A->C Suzuki Coupling Pd(PPh₃)₄, Na₂CO₃ Toluene/EtOH/H₂O, reflux B 2-Methylphenylboronic acid B->C E 3-(2-Methylphenyl)-6-piperazin-1-ylpyridazine C->E Nucleophilic Aromatic Substitution Excess Piperazine, NMP, 200 °C D Piperazine D->E

Caption: Proposed two-step synthesis of 3-(2-Methylphenyl)-6-piperazin-1-ylpyridazine.

Detailed Experimental Protocol

Step 1: Synthesis of 3-Chloro-6-(2-methylphenyl)pyridazine

  • Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add 3,6-dichloropyridazine (10.0 g, 67.1 mmol), 2-methylphenylboronic acid (10.0 g, 73.8 mmol), and sodium carbonate (21.3 g, 201 mmol).

  • Solvent Addition: Add a mixture of toluene (100 mL), ethanol (25 mL), and water (25 mL).

  • Catalyst Addition: Degas the mixture by bubbling nitrogen through it for 20 minutes. Then, add tetrakis(triphenylphosphine)palladium(0) (2.3 g, 2.0 mmol).

  • Reaction: Heat the reaction mixture to reflux (approximately 90-100 °C) and maintain for 12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (150 mL). Wash the organic layer with water (2 x 100 mL) and brine (100 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 3-chloro-6-(2-methylphenyl)pyridazine as a solid.

Step 2: Synthesis of 3-(2-Methylphenyl)-6-piperazin-1-ylpyridazine

  • Reaction Setup: In a sealed tube, dissolve 3-chloro-6-(2-methylphenyl)pyridazine (5.0 g, 24.4 mmol) in N-Methyl-2-pyrrolidone (NMP, 50 mL).

  • Reagent Addition: Add an excess of piperazine (10.5 g, 122 mmol).

  • Reaction: Heat the mixture to 200 °C in a microwave reactor for 1-2 hours, or alternatively, heat at 200 °C in a sealed tube in an oil bath overnight.[7]

  • Work-up: Cool the reaction mixture to room temperature and pour it into ice-water (200 mL). A precipitate should form.

  • Purification: Collect the solid by filtration, wash with water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography to yield 3-(2-Methylphenyl)-6-piperazin-1-ylpyridazine.

Potential Biological Activities and Signaling Pathways

The structural motifs within 3-(2-Methylphenyl)-6-piperazin-1-ylpyridazine suggest a range of potential biological activities. Piperazine and pyridazine derivatives have been reported to exhibit a wide spectrum of pharmacological effects.[1][2]

Anticipated Pharmacological Profile
  • Anticancer Activity: Many pyridazinone derivatives have demonstrated anticancer properties by targeting various kinases and signaling pathways involved in cell proliferation and survival.[8]

  • Anti-inflammatory Effects: The pyridazine core is associated with anti-inflammatory activity, potentially through the inhibition of pro-inflammatory cytokines.[2]

  • Central Nervous System (CNS) Activity: The piperazine moiety is a common feature in CNS-active drugs, suggesting that this compound could have applications as an antidepressant, antipsychotic, or anxiolytic agent.[3][9] It has been shown that some piperazinyl-pyridazine derivatives act as muscarinic receptor antagonists.[5][7]

  • Antimicrobial Properties: Both piperazine and pyridazine derivatives have been reported to possess antibacterial and antifungal activities.[1][9]

Hypothetical Signaling Pathway Involvement

Given the prevalence of piperazine-containing compounds as receptor antagonists, a plausible mechanism of action for 3-(2-Methylphenyl)-6-piperazin-1-ylpyridazine could involve the modulation of G-protein coupled receptors (GPCRs), such as dopamine or serotonin receptors in the CNS.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GPCR GPCR (e.g., Dopamine/Serotonin Receptor) G_Protein G-Protein GPCR->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production PKA Protein Kinase A Second_Messenger->PKA Activation Transcription_Factor Transcription Factor (e.g., CREB) PKA->Transcription_Factor Phosphorylation Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Regulation Biological_Response Biological Response Gene_Expression->Biological_Response Ligand Endogenous Ligand Ligand->GPCR Binds and Activates Compound 3-(2-Methylphenyl)-6- piperazin-1-ylpyridazine Compound->GPCR Antagonistic Binding

Caption: Hypothetical antagonistic action on a GPCR signaling pathway.

Future Directions and Conclusion

3-(2-Methylphenyl)-6-piperazin-1-ylpyridazine represents a promising scaffold for the development of novel therapeutic agents. The synthetic route proposed in this guide is feasible and relies on well-established chemical transformations. The predicted physicochemical properties suggest that this compound is a good candidate for further in-vitro and in-vivo evaluation.

Future research should focus on the actual synthesis and characterization of this compound, followed by a comprehensive screening for its biological activities. The potential for CNS activity warrants particular attention, and initial assays could include receptor binding studies for various neurotransmitter receptors.

References

  • Asif, M. (2015). Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. Semantic Scholar. [Link]

  • Google Patents. (n.d.). WO2007146072A2 - Process for synthesizing piperazine-piperidine compounds.
  • PubChem. (n.d.). 1-[(2-methylphenyl)methyl]-4-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-6,7-dihydro-5H-cyclopenta[d]pyridazine. Retrieved from [Link]

  • SAR Publication. (n.d.). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017). Discovery and optimization of 3-(4-aryl/heteroarylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyridazines as novel, CNS penetrant pan-muscarinic antagonists. PubMed Central. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]

  • ResearchGate. (2015). PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. [Link]

  • Cheméo. (n.d.). Chemical Properties of N-Phenyltrifluoromethanesulfonimide (CAS 37595-74-7). Retrieved from [Link]

  • Tradeindia. (n.d.). N,N-Bis-(Trifluoromethanesulfonyl) Aniline Cas No: 37595-74-7. Retrieved from [Link]

  • ChemBK. (n.d.). 1-(3-METHYLPHENYL)PIPERAZINE. Retrieved from [Link]

  • PubMed. (2017). Discovery and optimization of 3-(4-aryl/heteroarylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyridazines as novel, CNS penetrant pan-muscarinic antagonists. [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Cyclopropyl-6-fluoro-7-(4-nitrosopiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). 6-(5-Chloropyridin-2-yl)-7-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-5-yl piperazine-1-carboxylate hydrochloride. Retrieved from [Link]

  • PubMed Central. (2024). Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. [Link]

  • ResearchGate. (n.d.). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. [Link]

  • Western Kentucky University. (n.d.). Efficient Synthesis of 5,6-Fused Ring Pyridazines for Advanced Organometallic Semiconductor Applications. Retrieved from [Link]

  • PubChem. (n.d.). 1-(2-Pyridyl)piperazine. Retrieved from [Link]

  • Google Patents. (n.d.). SUCCINATE SALT OF 7-CYCLOPENTYL-2-(5-PIPERAZIN-1-YL-PYRIDIN-2-YLAMINO).
  • Oakwood Chemical. (n.d.). N-Phenyl bis-trifluoromethane sulfonimide. Retrieved from [Link]

Sources

3-(2-Methylphenyl)-6-piperazin-1-ylpyridazine synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 3-(2-Methylphenyl)-6-piperazin-1-ylpyridazine

Abstract

This technical guide provides a comprehensive, scientifically-grounded methodology for the synthesis of 3-(2-methylphenyl)-6-piperazin-1-ylpyridazine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The narrative emphasizes the strategic rationale behind the chosen synthetic pathway, delves into the mechanistic underpinnings of the key reactions, and presents detailed, field-proven protocols for execution. This document is intended for researchers, chemists, and drug development professionals, offering a robust framework for the reliable synthesis and characterization of the target molecule and its intermediates.

Introduction and Strategic Overview

The pyridazine core is a privileged scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide spectrum of biological activities, including analgesic, anti-inflammatory, and antihypertensive properties.[1][2] Similarly, the piperazine moiety is a cornerstone of modern pharmacology, present in a multitude of approved drugs targeting the central nervous system and other therapeutic areas.[3][4][5] The title compound, 3-(2-methylphenyl)-6-piperazin-1-ylpyridazine, combines these key pharmacophores, making it a valuable target for library synthesis and lead optimization programs.

This guide outlines a robust and efficient two-step synthesis strategy. The core logic involves a sequential cross-coupling approach, beginning with the formation of a carbon-carbon bond to install the aryl group, followed by the formation of a carbon-nitrogen bond to introduce the piperazine ring. This sequence is strategically chosen to maximize efficiency and minimize potential side reactions, such as catalyst inhibition by the basic piperazine moiety.

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule reveals two primary bond disconnections, guiding our forward synthesis plan:

  • C-N Bond Disconnection: The bond between the pyridazine C6 position and the piperazine nitrogen is the most logical first disconnection. This points to a nucleophilic aromatic substitution (SNAr) or a Buchwald-Hartwig amination reaction, with piperazine and a suitable precursor, 3-chloro-6-(2-methylphenyl)pyridazine, as the reactants.

  • C-C Bond Disconnection: The second disconnection breaks the bond between the pyridazine C3 position and the 2-methylphenyl (o-tolyl) group. This suggests a palladium-catalyzed cross-coupling reaction, specifically the Suzuki-Miyaura coupling, between a halogenated pyridazine (e.g., 3,6-dichloropyridazine) and an organoboron reagent (e.g., 2-methylphenylboronic acid).

This analysis leads to the following logical and efficient forward synthesis pathway.

G

Step 1: Suzuki-Miyaura Coupling for the Synthesis of 3-Chloro-6-(2-methylphenyl)pyridazine

The initial step involves the regioselective formation of a C-C bond between the electron-deficient pyridazine ring and the o-tolyl group. The Suzuki-Miyaura coupling is the reaction of choice due to its high functional group tolerance, mild reaction conditions, and the commercial availability of the required reagents.[6][7]

Mechanism and Rationale

The reaction is catalyzed by a palladium(0) species, which undergoes a catalytic cycle involving three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of 3,6-dichloropyridazine. The C3 and C6 positions of pyridazine are electronically distinct; however, selective coupling at one position is readily achievable under controlled conditions.

  • Transmetalation: The organoboron species (2-methylphenylboronic acid), activated by a base, transfers the 2-methylphenyl group to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the desired product and regenerating the active Pd(0) catalyst.

The choice of a palladium catalyst and ligand is critical. While various systems exist, a combination of a palladium source like Pd(PPh₃)₄ or Pd(OAc)₂ with a suitable phosphine ligand provides a robust starting point for this transformation.[8]

Suzuki_Cycle cluster_reactants cluster_products OA Oxidative Addition TM Transmetalation OA->TM Ar-Pd(II)-Cl RE Reductive Elimination Pd0 Pd(0)Ln RE->Pd0 Regenerates Catalyst Product Ar-Ar' (Coupled Product) RE->Product TM->RE Ar-Pd(II)-Ar' ArylX Ar-Cl (Dichloropyridazine) ArylX->OA ArB Ar'-B(OH)₂ (Arylboronic Acid) + Base ArB->TM

Detailed Experimental Protocol: Step 1

Reagents & Materials

ReagentM.W.AmountMolesStoichiometry
3,6-Dichloropyridazine148.9810.0 g67.1 mmol1.0 equiv
2-Methylphenylboronic Acid135.969.57 g70.4 mmol1.05 equiv
Pd(PPh₃)₄1155.562.32 g2.01 mmol0.03 equiv
Sodium Carbonate (Na₂CO₃)105.9921.3 g201 mmol3.0 equiv
Toluene-200 mL--
Water-100 mL--

Procedure:

  • To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 3,6-dichloropyridazine (10.0 g), 2-methylphenylboronic acid (9.57 g), and tetrakis(triphenylphosphine)palladium(0) (2.32 g).

  • Add toluene (200 mL) and the sodium carbonate solution (21.3 g in 100 mL of deionized water).

  • De-gas the mixture by bubbling nitrogen through the solution for 15-20 minutes.

  • Heat the reaction mixture to 90 °C and stir vigorously under a nitrogen atmosphere for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the mixture to room temperature. Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 100 mL).

  • Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure to yield a crude solid.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent like ethanol to afford 3-chloro-6-(2-methylphenyl)pyridazine as a solid.[9]

Characterization (Expected):

  • Appearance: White to off-white solid.

  • Yield: 75-85%.

  • Purity (by HPLC): >95%.[9]

  • Mass Spectrometry (MS): [M+H]⁺ consistent with C₁₁H₉ClN₂.

Step 2: Nucleophilic Aromatic Substitution (SNAr) for Synthesis of the Final Product

The second and final step is the displacement of the remaining chlorine atom with piperazine. The pyridazine ring is electron-deficient, which activates the C6-Cl bond towards nucleophilic attack. This allows the reaction to proceed under relatively mild conditions without the need for a palladium catalyst, making it a cost-effective and efficient transformation.[10][11]

Mechanism and Rationale

The SNAr mechanism proceeds via a two-step addition-elimination sequence:

  • Nucleophilic Attack: The nucleophilic nitrogen of piperazine attacks the electron-deficient carbon atom bearing the chlorine atom. This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the electronegative nitrogen atoms of the pyridazine ring.

  • Elimination of Leaving Group: The aromaticity of the pyridazine ring is restored by the expulsion of the chloride leaving group, yielding the final substituted product.

Using an excess of piperazine can serve both as the nucleophile and the base to quench the HCl generated during the reaction. Alternatively, a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) can be added. The reaction is typically performed in a polar solvent at elevated temperatures to ensure a reasonable reaction rate.

// Reactants Reactants [label=< + 3-Chloro-6-(2-methylphenyl)pyridazine

>];

// Meisenheimer Complex Meisenheimer [label=< Resonance-Stabilized Intermediate

>];

// Products Products [label=< +Cl⁻ Target Molecule

>];

Reactants -> Meisenheimer [label="Step 1: Nucleophilic Attack", fontsize=9, color="#EA4335"]; Meisenheimer -> Products [label="Step 2: Elimination", fontsize=9, color="#34A853"]; } .enddot Caption: General mechanism for the SNAr reaction.

Detailed Experimental Protocol: Step 2

Reagents & Materials

ReagentM.W.AmountMolesStoichiometry
3-Chloro-6-(2-methylphenyl)pyridazine204.665.0 g24.4 mmol1.0 equiv
Piperazine86.146.3 g73.2 mmol3.0 equiv
Ethanol or n-Butanol-100 mL--

Procedure:

  • To a 250 mL round-bottom flask, add 3-chloro-6-(2-methylphenyl)pyridazine (5.0 g) and piperazine (6.3 g).

  • Add ethanol or n-butanol (100 mL) to the flask. The choice of solvent can influence reaction time; n-butanol allows for a higher reflux temperature.

  • Heat the mixture to reflux (Ethanol: ~78 °C, n-Butanol: ~117 °C) and stir for 8-24 hours.[10][11]

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature. A precipitate of the product may form.

  • Remove the solvent under reduced pressure.

  • Add deionized water (100 mL) to the residue and stir for 30 minutes.

  • Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with water to remove excess piperazine and any piperazine hydrochloride salt.

  • Dry the solid product in a vacuum oven at 50-60 °C.

  • If necessary, further purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate) to obtain 3-(2-methylphenyl)-6-piperazin-1-ylpyridazine of high purity.

Characterization (Expected):

  • Appearance: White to pale yellow crystalline solid.

  • Yield: 80-95%.

  • Purity (by HPLC): >98%.

  • ¹H NMR: Peaks corresponding to the pyridazine, 2-methylphenyl, and piperazine protons with correct integrations.

  • Mass Spectrometry (MS): [M+H]⁺ consistent with C₁₅H₁₈N₄.

Safety and Handling

  • 3,6-Dichloropyridazine: Toxic and an irritant. Handle in a fume hood wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Palladium Catalysts: Can be toxic and are air-sensitive. Handle under an inert atmosphere.

  • Piperazine: Corrosive. Causes skin burns and eye damage. Handle with appropriate PPE.

  • Solvents (Toluene, Ethanol, n-Butanol): Flammable. Keep away from ignition sources. Use in a well-ventilated area or fume hood.

Conclusion

The synthesis of 3-(2-methylphenyl)-6-piperazin-1-ylpyridazine can be reliably achieved through a two-step sequence featuring a Suzuki-Miyaura coupling followed by a nucleophilic aromatic substitution. This guide provides a detailed, mechanistically-driven framework for this synthesis. The protocols described are robust and scalable, leveraging well-established and high-yielding reactions. By adhering to the experimental procedures and characterization guidelines, researchers can confidently produce this valuable molecular scaffold for applications in pharmaceutical research and development.

References

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  • Key sequential Buchwald–Hartwig amination reactions in the synthesis of imidazopyridazines. ResearchGate. [Link]

  • Process for preparing 3-chloro-6-(2-hydroxyphenyl)-pyridazines.
  • Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication. [Link]

  • Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. National Institutes of Health (NIH). [Link]

  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Diverse Pharmacological Potential of Pyridazine Analogs against Various Diseases. Medicinal Chemistry, 20(3), 245-267 (2024). [Link]

  • Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines. ResearchGate. [Link]

  • Facile synthesis of 6-aryl 5-N-substituted pyridazinones: microwave-assisted Suzuki-Miyaura cross coupling of 6-chloropyridazinones. Journal of Organic Chemistry, 73(18), 7204-8 (2008). [Link]

  • 3-chloro-6-(2-chlorophenyl)pyridazine. ChemSynthesis. [Link]

  • 3-Chloro-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyridazine. National Institutes of Health (NIH). [Link]

  • Synthesis and Characterization of Unique Pyridazines. Liberty University. [Link]

  • Suzuki coupling of different chloropyridines with phenylboronic acids. ResearchGate. [Link]

  • PALLADIUM-CATALYZED α-ARYLATION OF N,N-DIMETHYLACETAMIDE AND SUZUKI-MIYAURA COUPLING TO FORM α-CARBOLINE. Organic Syntheses. [Link]

  • 3-Chloro-6-[4-(2-pyridyl)piperazin-1-yl]pyridazine. National Institutes of Health (NIH). [Link]

  • Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry, 22(14), 4552-4558 (2020). [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(1), 68 (2023). [Link]

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Sources

An In-depth Technical Guide to the Putative Mechanism of Action of 3-(2-Methylphenyl)-6-piperazin-1-ylpyridazine

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the hypothesized mechanism of action for the novel chemical entity, 3-(2-Methylphenyl)-6-piperazin-1-ylpyridazine. In the absence of direct empirical data for this specific molecule, this guide synthesizes current knowledge from structurally related compounds to propose a scientifically grounded hypothesis of its biological targets and downstream signaling effects. The core structure, combining a pyridazine heterocycle with a 2-methylphenylpiperazine moiety, suggests a strong potential for interaction with central nervous system (CNS) receptors, particularly those of the serotonergic and dopaminergic systems, as well as potential enzymatic inhibition of monoamine oxidases. This guide outlines these potential mechanisms, provides detailed experimental protocols for their validation, and presents the necessary intellectual framework for initiating a comprehensive drug discovery and development program centered on this compound.

Introduction and Molecular Scaffolding Analysis

The compound 3-(2-Methylphenyl)-6-piperazin-1-ylpyridazine is a novel small molecule featuring three key structural motifs that are well-represented in a multitude of pharmacologically active agents: the pyridazine ring, the piperazine linker, and a substituted aryl group. An analysis of these components provides the foundation for our mechanistic hypothesis.

  • The Pyridazine Core: The pyridazine ring is a six-membered heterocycle with two adjacent nitrogen atoms. This arrangement imparts a specific electronic and steric profile, and the nitrogen atoms can act as hydrogen bond acceptors in interactions with biological targets.[1] Pyridazine and its derivatives are known to possess a wide array of biological activities, including but not limited to, anticancer, anti-inflammatory, antimicrobial, and neurological effects.[2][3] Of particular relevance, some pyridazine-containing compounds have been identified as inhibitors of monoamine oxidase (MAO), an enzyme critical in the metabolism of neurotransmitters.[4][5][6][7]

  • The Phenylpiperazine Moiety: The arylpiperazine scaffold is a privileged structure in neuropharmacology, forming the core of numerous drugs targeting CNS receptors.[8][9][10] Arylpiperazines are well-established ligands for serotonin (5-HT) and dopamine (D) receptors, with the nature and position of the substituent on the phenyl ring significantly influencing receptor affinity and selectivity.[8][9][11][12]

  • The 2-Methylphenyl Substituent: The ortho-methyl group on the phenyl ring is a critical feature. This substitution can influence the molecule's conformation, lipophilicity, and metabolic stability. It can also play a direct role in the binding interaction with a receptor, either through favorable hydrophobic interactions or by sterically hindering certain binding modes, thereby enhancing selectivity for a particular receptor subtype. For instance, in some series of dopamine receptor ligands, ortho-substituents on the phenyl ring of an arylpiperazine moiety have been shown to be preferred for high affinity.[13]

Based on this structural deconstruction, we hypothesize that 3-(2-Methylphenyl)-6-piperazin-1-ylpyridazine is a CNS-active agent with a polypharmacological profile, likely targeting monoaminergic G-protein coupled receptors (GPCRs) and potentially monoamine oxidase enzymes.

Hypothesized Primary Pharmacological Targets and Mechanisms of Action

Given the structural precedents, we propose two primary, non-mutually exclusive, hypotheses for the mechanism of action of 3-(2-Methylphenyl)-6-piperazin-1-ylpyridazine.

Hypothesis 1: Modulation of Serotonin and Dopamine Receptors

The arylpiperazine moiety is a strong indicator of potential activity at serotonin and dopamine receptors.[8][9][11] We postulate that 3-(2-Methylphenyl)-6-piperazin-1-ylpyridazine acts as a ligand for one or more of the following receptors:

  • Serotonin Receptors (5-HT1A, 5-HT2A, 5-HT7): Long-chain arylpiperazines are a well-known class of 5-HT receptor ligands.[14][15][16] Depending on the specific interactions within the receptor binding pocket, the compound could act as an agonist, antagonist, or partial agonist. For example, many arylpiperazine derivatives show high affinity for the 5-HT1A receptor.[17][18][19]

  • Dopamine D2 Receptor: The D2 receptor is a primary target for many antipsychotic medications that feature an arylpiperazine scaffold.[11][13] The interaction with this receptor is crucial for modulating dopaminergic signaling in the brain.

The binding of 3-(2-Methylphenyl)-6-piperazin-1-ylpyridazine to these GPCRs would initiate a cascade of intracellular signaling events, likely through the modulation of adenylyl cyclase activity and subsequent changes in cyclic AMP (cAMP) levels, or through the phospholipase C pathway.

G cluster_0 Hypothesized GPCR Signaling Compound Compound GPCR 5-HT1A / D2 Receptor Compound->GPCR Binds G_protein Gi/o or Gq/11 GPCR->G_protein Activates Effector Adenylyl Cyclase or Phospholipase C G_protein->Effector Modulates Second_Messenger cAMP or IP3/DAG Effector->Second_Messenger Alters Level Downstream_Effects Neuronal Activity Modulation Second_Messenger->Downstream_Effects G cluster_1 Hypothesized MAO Inhibition Compound Compound MAO Monoamine Oxidase (A or B) Compound->MAO Inhibits Metabolites Inactive Metabolites MAO->Metabolites Degrades to Synaptic_Concentration Increased Synaptic Neurotransmitter Levels MAO->Synaptic_Concentration Leads to Monoamines Serotonin, Dopamine, Norepinephrine Monoamines->MAO Substrate G Start Start Prepare_Membranes Prepare cell membranes expressing target receptor Start->Prepare_Membranes Incubate Incubate membranes with radioligand and test compound Prepare_Membranes->Incubate Separate Separate bound from free radioligand (filtration) Incubate->Separate Quantify Quantify radioactivity of bound ligand Separate->Quantify Analyze Analyze data to determine Ki Quantify->Analyze End End Analyze->End

Sources

Unveiling the Therapeutic Potential of 3-(2-Methylphenyl)-6-piperazin-1-ylpyridazine: A Technical Guide to Its Predicted Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Analysis for Researchers and Drug Development Professionals

Introduction: The Privileged Scaffolds of Pyridazine and Piperazine

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones of pharmacologically active agents. The pyridazine and piperazine moieties are two such "privileged scaffolds," renowned for their versatile biological activities.[1][2] The six-membered nitrogen-containing heterocyclic rings of both structures provide a unique combination of physicochemical properties, enabling them to interact with a wide array of biological targets. Piperazine derivatives, in particular, are integral to numerous drugs targeting the central nervous system (CNS), infections, and cancer.[2][3] This guide provides a comprehensive technical overview of the predicted biological activity of the novel compound, 3-(2-Methylphenyl)-6-piperazin-1-ylpyridazine (CAS No. 1171581-31-9). While direct experimental data on this specific molecule is limited in published literature, a robust analysis of structurally related compounds allows for a scientifically grounded prediction of its pharmacological profile and therapeutic potential. This document will serve as a roadmap for researchers venturing into the investigation of this promising compound.

Synthetic Strategy: A Feasible Pathway to 3-(2-Methylphenyl)-6-piperazin-1-ylpyridazine

The synthesis of 3-(2-Methylphenyl)-6-piperazin-1-ylpyridazine can be logically approached through a nucleophilic aromatic substitution (SNAr) reaction, a common and effective method for the preparation of substituted pyridazines.[4][5] The proposed synthetic route commences with the commercially available 3,6-dichloropyridazine.

Proposed Synthetic Workflow

Synthetic_Pathway cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product 3_6_dichloropyridazine 3,6-Dichloropyridazine SNAr_Reaction Nucleophilic Aromatic Substitution (SNAr) 3_6_dichloropyridazine->SNAr_Reaction 1_2_methylphenyl_piperazine 1-(2-Methylphenyl)piperazine 1_2_methylphenyl_piperazine->SNAr_Reaction Target_Compound 3-(2-Methylphenyl)-6-piperazin-1-ylpyridazine SNAr_Reaction->Target_Compound Product Formation

Caption: Proposed synthesis of 3-(2-Methylphenyl)-6-piperazin-1-ylpyridazine.

Step-by-Step Synthetic Protocol
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,6-dichloropyridazine (1 equivalent) in a suitable solvent such as ethanol or N-methyl-2-pyrrolidone (NMP).[4][5]

  • Addition of Piperazine Derivative: To the stirred solution, add 1-(2-methylphenyl)piperazine (1 equivalent) and a non-nucleophilic base like diisopropylethylamine (DIPEA) to scavenge the HCl generated during the reaction.

  • Reaction Conditions: Heat the reaction mixture to reflux (or to a higher temperature, e.g., 200°C, if using a high-boiling solvent like NMP with microwave irradiation) and monitor the progress of the reaction by thin-layer chromatography (TLC).[4][5]

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product, 3-(2-Methylphenyl)-6-piperazin-1-ylpyridazine.

Predicted Biological Activity and Mechanism of Action

Based on the extensive literature on arylpiperazine and pyridazine derivatives, the primary biological target for 3-(2-Methylphenyl)-6-piperazin-1-ylpyridazine is predicted to be within the family of dopamine receptors , with potential selectivity for the D2-like subtypes (D2, D3, and D4).[6][7][8] The arylpiperazine moiety is a well-established pharmacophore for dopamine receptor ligands.[7][9]

Primary Hypothesis: Dopamine D2/D3/D4 Receptor Modulation

The interaction of arylpiperazines with dopamine receptors is typically characterized by the protonated nitrogen of the piperazine ring forming a salt bridge with a conserved aspartate residue in the third transmembrane domain (TM3) of the receptor.[7] The aromatic portion of the molecule, in this case, the 2-methylphenyl group, is likely to engage in hydrophobic and edge-to-face pi-stacking interactions within a secondary binding pocket.[7][8]

Proposed Signaling Pathway

Dopamine D2-like receptors are G-protein coupled receptors (GPCRs) that couple to Gαi/o proteins. Upon ligand binding, this typically leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of downstream signaling cascades.

Dopamine_Signaling cluster_membrane Cell Membrane D2_Receptor Dopamine D2-like Receptor G_Protein Gi/o Protein D2_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts Ligand 3-(2-Methylphenyl)-6- piperazin-1-ylpyridazine Ligand->D2_Receptor Binds ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Modulation of Cellular Response PKA->Cellular_Response

Caption: Predicted signaling pathway for 3-(2-Methylphenyl)-6-piperazin-1-ylpyridazine.

Other Potential Biological Activities

While dopamine receptor modulation is the primary hypothesis, other biological activities have been reported for structurally similar compounds:

  • Muscarinic Receptor Antagonism: Some 3,6-disubstituted pyridazine derivatives have been identified as muscarinic acetylcholine receptor (mAChR) antagonists.[5][10]

  • Antimicrobial and Antifungal Activity: The piperazine scaffold is present in various antimicrobial agents.[11][12]

  • Antiproliferative Activity: Certain piperazine-containing heterocyclic compounds have demonstrated efficacy against various cancer cell lines.[3]

  • Urease Inhibition: Pyridylpiperazine hybrids have been investigated as urease inhibitors.[13]

Experimental Protocols for Target Validation

To empirically determine the biological activity of 3-(2-Methylphenyl)-6-piperazin-1-ylpyridazine, a series of in vitro assays are recommended.

Workflow for Experimental Validation

Experimental_Workflow Start Synthesized Compound Binding_Assay Radioligand Binding Assay (Dopamine Receptors D1-D5) Start->Binding_Assay Determine_Ki Determine Affinity (Ki) Binding_Assay->Determine_Ki Functional_Assay Functional Assay (e.g., cAMP Measurement) Determine_Ki->Functional_Assay If high affinity Determine_Efficacy Determine Agonist/Antagonist Profile (EC50/IC50, Intrinsic Activity) Functional_Assay->Determine_Efficacy Selectivity_Panel Broader Receptor Selectivity Panel Determine_Efficacy->Selectivity_Panel In_Vitro_Tox In Vitro Toxicity Assays (e.g., MTT, hERG) Selectivity_Panel->In_Vitro_Tox Lead_Candidate Lead Candidate for Further Development In_Vitro_Tox->Lead_Candidate

Caption: A logical workflow for the experimental validation of the target compound.

Protocol 1: Dopamine Receptor Radioligand Binding Assay

This assay determines the binding affinity (Ki) of the test compound for various dopamine receptor subtypes.

  • Preparation of Membranes: Utilize cell lines stably expressing human dopamine D2, D3, or D4 receptors (e.g., HEK293 or CHO cells). Harvest the cells and prepare cell membrane fractions by homogenization and centrifugation.

  • Binding Reaction: In a 96-well plate, incubate the cell membranes with a specific radioligand (e.g., [3H]-Spiperone for D2/D3, [3H]-N-methylspiperone for D4) and varying concentrations of the test compound, 3-(2-Methylphenyl)-6-piperazin-1-ylpyridazine.

  • Incubation and Filtration: Incubate the mixture at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium. Rapidly filter the reaction mixture through a glass fiber filtermat using a cell harvester to separate bound from free radioligand.

  • Scintillation Counting: Wash the filters to remove non-specific binding. Place the filter discs in scintillation vials with a scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation.

Protocol 2: cAMP Functional Assay

This assay determines whether the compound acts as an agonist or an antagonist at Gαi/o-coupled receptors like the D2-like subtypes.

  • Cell Culture: Plate cells expressing the dopamine receptor of interest (e.g., CHO-hD2) in a 96-well plate and grow to confluency.

  • Assay Conditions: Pre-treat the cells with the test compound at various concentrations for a specified time.

  • Stimulation: Stimulate the cells with a known adenylyl cyclase activator, such as forskolin, to induce cAMP production.

  • cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit, such as a competitive immunoassay with a fluorescent or luminescent readout (e.g., HTRF).

  • Data Analysis:

    • Antagonist Mode: Plot the cAMP concentration against the log of the test compound concentration. A dose-dependent reversal of forskolin-stimulated cAMP levels indicates agonism.

    • Agonist Mode: In the presence of a known dopamine receptor agonist (e.g., quinpirole), a dose-dependent restoration of cAMP levels indicates antagonism. Calculate the EC50 (for agonists) or IC50 (for antagonists).

Comparative Data of Structurally Related Compounds

The following table summarizes the biological activities of compounds structurally related to 3-(2-Methylphenyl)-6-piperazin-1-ylpyridazine, providing a basis for the predictions made in this guide.

Compound ClassSpecific ExampleBiological Target(s)Activity (Ki or IC50)Reference
Pyridazinone-piperazine derivatives6-(4-(2-fluorophenyl)piperazine-1-yl)-3(2H)-pyridazinone derivativesMonoamine Oxidase B (MAO-B)Varies with substitution[4]
Pyridazine-piperazine derivatives3-(4-(2-chlorobenzenesulfonyl)piperazin-1-yl)-6-(2-methylpiperidin-1-yl)pyridazineMuscarinic M4 ReceptorIC50 = 530 nM[5]
N-phenylpiperazine analogsVarious substituted N-phenylpiperazinesDopamine D3 ReceptorKi = 1.4 - 43 nM[6]
Pyridylpiperazine derivatives1-(3-nitropyridin-2-yl)piperazine derivativesUreaseIC50 = 2.0 - 2.24 µM[13]

Conclusion and Future Directions

While direct experimental evidence for the biological activity of 3-(2-Methylphenyl)-6-piperazin-1-ylpyridazine is yet to be published, a thorough analysis of its structural components—the pyridazine and arylpiperazine moieties—strongly suggests its potential as a modulator of dopamine receptors, particularly the D2-like subtypes. The synthetic route is feasible, and the proposed experimental workflows provide a clear path for validating its predicted pharmacological profile. Further investigations into its selectivity against a broader panel of CNS receptors and its pharmacokinetic properties will be crucial in determining its therapeutic potential for neurological disorders such as schizophrenia or Parkinson's disease. The exploration of this and similar compounds continues to be a promising avenue in the ongoing quest for novel and effective therapeutics.

References

  • Tetrahedron. 3-(2-Methylphenyl)-6-piperazin-1-ylpyridazine. Available from: [Link]

  • Gecibesler, I.H. et al. (2020). Design, Synthesis, and Biological Evaluation of Pyridazinones Containing the (2-Fluorophenyl) Piperazine Moiety as Selective MAO-B Inhibitors. Molecules. Available from: [Link]

  • Felts, A.S. et al. (2017). Discovery and optimization of 3-(4-aryl/heteroarylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyridazines as novel, CNS penetrant pan-muscarinic antagonists. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]

  • Felts, A.S. et al. (2017). Discovery and optimization of 3-(4-aryl/heteroarylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyridazines as novel, CNS penetrant pan-muscarinic antagonists. PubMed. Available from: [Link]

  • Hughes, R.O. et al. (2010). Design, synthesis, and biological evaluation of 3-[4-(2-hydroxyethyl)piperazin-1-yl]-7-(6-methoxypyridin-3-yl)-1-(2-propoxyethyl)pyrido[3,4-b]pyrazin-2(1H)-one, a potent, orally active, brain penetrant inhibitor of phosphodiesterase 5 (PDE5). Journal of Medicinal Chemistry. Available from: [Link]

  • Kopajtic, T.A. et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules. Available from: [Link]

  • Kapil, A. et al. (2008). Interaction of arylpiperazines with the dopamine receptor D2 binding site. Journal of Molecular Modeling. Available from: [Link]

  • Rojas-Guevara, J. et al. (2022). Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases. Pharmaceuticals. Available from: [Link]

  • Global Substance Registration System. 3-METHOXY-6-(4-(3-METHYLPHENYL)-1-PIPERAZINYL)PYRIDAZINE. Available from: [Link]

  • Iqbal, H. et al. (2024). Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. Frontiers in Chemistry. Available from: [Link]

  • Asif, M. (2015). Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. Semantic Scholar. Available from: [Link]

  • Al-Qaisi, J.A. et al. (2021). Synthesis, Biological Evaluation, and QPLD Studies of Piperazine Derivatives as Potential DPP-IV Inhibitors. Medicinal Chemistry. Available from: [Link]

  • Mallesha, L. et al. (2012). Synthesis and in vitro antiproliferative activity of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives against human cancer cell lines. Archives of Pharmacal Research. Available from: [Link]

  • Sukalovic, V. et al. (2013). Determination of key receptor-ligand interactions of dopaminergic arylpiperazines and the dopamine D2 receptor homology model. Journal of Molecular Modeling. Available from: [Link]

  • Iqbal, H. et al. (2024). Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. ResearchGate. Available from: [Link]

  • Glotzbach, S. et al. (2023). Dopamine Receptor Ligand Selectivity - An In Silico / In Vitro Insight. Preprints.org. Available from: [Link]

  • El-Sayed, N.N.E. et al. (2024). Synthesis of potent vasodilating agents: in silico and in vitro evaluation of 6-(4-substitutedphenyl)-3-pyridazinone derivatives as potential hydralazine analogues. Scientific Reports. Available from: [Link]

  • Danielyan, A.A. et al. (2020). Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines. Archiv der Pharmazie. Available from: [Link]

  • Chaudhary, P. et al. (2006). Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives. Bioorganic & Medicinal Chemistry. Available from: [Link]

  • Singh, P. et al. (2015). PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. ResearchGate. Available from: [Link]

  • PubChem. 1-[(2-methylphenyl)methyl]-4-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-6,7-dihydro-5H-cyclopenta[d]pyridazine. Available from: [Link]

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An In-depth Technical Guide to the Structure-Activity Relationship of 3-(2-Methylphenyl)-6-piperazin-1-ylpyridazine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 3-(2-Methylphenyl)-6-piperazin-1-ylpyridazine scaffold represents a significant pharmacophore in modern medicinal chemistry, primarily investigated for its interactions with aminergic G-protein coupled receptors (GPCRs), particularly serotonin and dopamine receptors. This guide provides a comprehensive analysis of the structure-activity relationship (SAR) for this core, synthesizing available data to offer a predictive framework for the design of novel therapeutic agents. We will explore the synthetic rationale, key structural modifications, and their impact on biological activity, with a focus on receptor affinity, selectivity, and central nervous system (CNS) penetration. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel CNS-active compounds.

Introduction: The 3-Aryl-6-piperazinylpyridazine Core

The confluence of the pyridazine and arylpiperazine moieties has given rise to a class of compounds with significant therapeutic potential, particularly in the realm of neuroscience. The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, serves as a versatile scaffold, while the arylpiperazine fragment is a well-established pharmacophore known for its interaction with a variety of aminergic GPCRs.[1][2] The specific core of 3-(2-Methylphenyl)-6-piperazin-1-ylpyridazine combines these elements, offering a unique steric and electronic profile for targeted drug design. The 2-methyl substitution on the phenyl ring is of particular interest, as it can influence the conformation of the arylpiperazine moiety and its interaction with the receptor binding pocket.

This guide will deconstruct the SAR of this core by examining three key structural regions:

  • Region A: The 2-Methylphenyl Group: Exploring the impact of substitution on this aromatic ring.

  • Region B: The Piperazine Linker: Investigating modifications to this central heterocyclic linker.

  • Region C: The Pyridazine Core: Assessing the effects of substitution on the pyridazine ring itself.

A foundational understanding of the synthesis of this scaffold is crucial for appreciating the accessibility of various structural modifications.

Synthetic Strategy: A Modular Approach

The most versatile and widely employed method for the synthesis of the 3-(2-Methylphenyl)-6-piperazin-1-ylpyridazine core and its analogs is a two-step sequence involving a nucleophilic aromatic substitution (SNAr) followed by a palladium-catalyzed cross-coupling reaction, most notably the Suzuki-Miyaura coupling.[3][4] This modular approach allows for the independent variation of the aryl and piperazine components, making it ideal for SAR studies.

Experimental Protocol: Synthesis of the Core Scaffold

Step 1: Synthesis of 3-Chloro-6-(piperazin-1-yl)pyridazine

  • To a solution of 3,6-dichloropyridazine (1.0 eq) in a suitable solvent such as n-butanol or N,N-dimethylformamide (DMF), add piperazine (2.0-3.0 eq).

  • The excess piperazine acts as both the nucleophile and the base to quench the HCl generated. Alternatively, a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) can be used.

  • Heat the reaction mixture at 80-120 °C for 4-12 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 3-chloro-6-(piperazin-1-yl)pyridazine.

Step 2: Suzuki-Miyaura Cross-Coupling

  • In a reaction vessel, combine 3-chloro-6-(piperazin-1-yl)pyridazine (1.0 eq), 2-methylphenylboronic acid (1.1-1.5 eq), a palladium catalyst such as Pd(PPh3)4 or PdCl2(dppf) (0.02-0.10 eq), and a base, typically an aqueous solution of Na2CO3 or K2CO3 (2.0-3.0 eq).

  • Add a suitable solvent system, commonly a mixture of toluene and water or 1,4-dioxane and water.

  • Degas the reaction mixture by bubbling with an inert gas (argon or nitrogen) for 15-30 minutes.

  • Heat the reaction to 80-110 °C for 6-24 hours, or until the starting material is consumed as indicated by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate or dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4 or MgSO4, and concentrate in vacuo.

  • Purify the residue by column chromatography to yield the final product, 3-(2-Methylphenyl)-6-piperazin-1-ylpyridazine.

Synthesis_Workflow start Starting Materials: 3,6-Dichloropyridazine Piperazine 2-Methylphenylboronic Acid step1 Step 1: S_NAr Reaction (Piperazine + 3,6-Dichloropyridazine) start->step1 intermediate Intermediate: 3-Chloro-6-(piperazin-1-yl)pyridazine step1->intermediate step2 Step 2: Suzuki-Miyaura Coupling (Intermediate + 2-Methylphenylboronic Acid) intermediate->step2 product Final Product: 3-(2-Methylphenyl)-6-piperazin-1-ylpyridazine step2->product

Caption: Synthetic workflow for 3-(2-Methylphenyl)-6-piperazin-1-ylpyridazine.

Structure-Activity Relationship (SAR) Analysis

The following sections will delve into the SAR of the core scaffold, drawing inferences from studies on related arylpiperazine and pyridazine-containing compounds.[1][5][6]

Region A: The 2-Methylphenyl Group

The nature and position of substituents on the phenyl ring are critical determinants of receptor affinity and selectivity.

  • The 2-Methyl Group: The ortho-methyl group introduces steric bulk, which can restrict the rotation of the phenyl ring. This conformational constraint can be beneficial for receptor binding by locking the molecule into a more favorable bioactive conformation. It can also influence selectivity by preventing binding to receptors with smaller or more constrained binding pockets. The lipophilic nature of the methyl group can also contribute to favorable hydrophobic interactions within the binding site.[7]

  • Positional Isomers: Moving the methyl group to the meta or para position is expected to significantly alter the activity profile. A 3-methyl or 4-methyl substitution would present a different steric and electronic profile to the receptor.

  • Substitution with Other Groups: Replacing the methyl group with other substituents allows for the probing of the binding pocket's properties:

    • Electron-withdrawing groups (e.g., -Cl, -F, -CF3): These can modulate the pKa of the distal piperazine nitrogen and potentially form specific interactions (e.g., halogen bonds) within the receptor.

    • Electron-donating groups (e.g., -OCH3, -OH): These can act as hydrogen bond acceptors or donors, potentially increasing affinity if the binding pocket has complementary features.

    • Larger lipophilic groups (e.g., -t-butyl, -phenyl): These can enhance binding through increased van der Waals interactions but may also lead to a loss of selectivity or introduce undesirable pharmacokinetic properties.

Modification in Region A Predicted Impact on Activity Rationale
Removal of 2-methyl groupLikely decrease in affinity/selectivityLoss of beneficial conformational constraint and hydrophobic interactions.
Shifting methyl to 3- or 4-positionAltered affinity and selectivity profileDifferent steric and electronic presentation to the receptor.
Replacement with -Cl or -FPotentially increased affinityHalogen bonding opportunities; altered electronics.
Replacement with -OCH3Variable; potential for increased affinityIntroduction of a hydrogen bond acceptor.
Region B: The Piperazine Linker

The piperazine ring is not merely a linker; its basicity and potential for substitution are key to the molecule's pharmacological profile.

  • Basicity: The protonatable nitrogen of the piperazine is crucial for forming a salt bridge with an acidic residue (e.g., aspartate) in the binding pocket of most aminergic GPCRs.[8] Modifications that alter the pKa of this nitrogen will directly impact binding affinity.

  • N-Substitution: The unsubstituted piperazine (a secondary amine) is often a starting point. Substitution at this position can modulate potency, selectivity, and pharmacokinetic properties:

    • Small alkyl groups (e.g., -CH3): Can provide a modest increase in lipophilicity without adding significant steric bulk.

    • Larger or functionalized alkyl chains: Can be used to probe for additional binding pockets or introduce functionalities to improve solubility or metabolic stability.

  • Bioisosteric Replacements: Replacing the piperazine ring with other cyclic diamines or constrained analogs can improve properties like CNS penetration and reduce off-target activities.

Modification in Region B Predicted Impact on Activity Rationale
N-alkylationModulated affinity and pharmacokineticsAltered basicity and lipophilicity.
Introduction of polar groups on N-substituentImproved solubility, potential for new H-bondsCan enhance pharmacokinetic properties.
Replacement with homopiperazineAltered conformation and basicityMay lead to a different receptor interaction profile.
Replacement with constrained analogsImproved selectivity and CNS penetrationReduced conformational flexibility can enhance binding to the target.
Region C: The Pyridazine Core

While often considered the scaffold, the pyridazine ring itself can be modified to fine-tune the molecule's properties.

  • Substitution on the Pyridazine Ring: Introducing small substituents (e.g., -CH3, -Cl) at the 4- or 5-positions of the pyridazine ring can influence the electronic nature of the scaffold and create new interactions with the receptor. However, this can also present synthetic challenges.

SAR_Logic Core 3-(2-Methylphenyl)-6-piperazin-1-ylpyridazine Region A: 2-Methylphenyl Region B: Piperazine Region C: Pyridazine A_mod Modifications Positional Isomers (3-Me, 4-Me) EWG (-Cl, -CF3) EDG (-OCH3) Core:f1->A_mod B_mod Modifications N-Alkylation Bioisosteric Replacement Core:f2->B_mod C_mod Modifications Substitution at C4/C5 Core:f3->C_mod A_effect Alters Affinity & Selectivity A_mod->A_effect B_effect Modulates Potency & Pharmacokinetics B_mod->B_effect C_effect Fine-tunes Electronics C_mod->C_effect

Caption: Logical relationships in the SAR of the core scaffold.

Biological Evaluation: A Stepwise Approach

A systematic evaluation of novel analogs is essential to build a robust SAR dataset. The following experimental workflow is recommended.

In Vitro Assays
  • Primary Binding Assays:

    • Objective: To determine the affinity of the synthesized compounds for the primary target receptor(s) (e.g., 5-HT1A, D2).

    • Method: Radioligand binding assays are the gold standard.[9] This involves incubating cell membranes expressing the receptor of interest with a radiolabeled ligand and varying concentrations of the test compound. The concentration of the test compound that inhibits 50% of the radioligand binding (IC50) is determined, from which the binding affinity (Ki) can be calculated.

    • Protocol:

      • Prepare cell membranes from a cell line stably expressing the target GPCR.

      • In a 96-well plate, add the cell membranes, a fixed concentration of a suitable radioligand (e.g., [3H]-8-OH-DPAT for 5-HT1A), and a range of concentrations of the test compound.

      • Incubate at room temperature for a defined period (e.g., 60 minutes).

      • Terminate the reaction by rapid filtration through a glass fiber filter, washing with cold buffer to remove unbound radioligand.

      • Measure the radioactivity retained on the filter using a scintillation counter.

      • Calculate IC50 and Ki values using non-linear regression analysis.

  • Functional Assays:

    • Objective: To determine whether the compounds act as agonists, antagonists, or inverse agonists at the target receptor.

    • Method: For Gi-coupled receptors like 5-HT1A, a common functional assay measures the inhibition of forskolin-stimulated cyclic AMP (cAMP) production.[10][11]

    • Protocol:

      • Plate cells expressing the target receptor in a 96-well plate.

      • Pre-treat the cells with varying concentrations of the test compound.

      • Stimulate the cells with forskolin to induce cAMP production.

      • Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF or ELISA).

      • Agonists will inhibit forskolin-stimulated cAMP production, while antagonists will block the effect of a known agonist.

  • Selectivity Profiling:

    • Objective: To assess the affinity of the compounds for a panel of related receptors to determine their selectivity.

    • Method: Conduct binding assays against a panel of relevant off-target receptors (e.g., other serotonin receptor subtypes, dopamine receptors, adrenergic receptors).

In Vitro ADME Assays
  • Metabolic Stability:

    • Objective: To evaluate the susceptibility of the compounds to metabolism by liver enzymes.

    • Method: Incubate the test compound with liver microsomes and measure the rate of its disappearance over time.

  • Blood-Brain Barrier (BBB) Permeability:

    • Objective: To predict the ability of the compounds to cross the BBB and reach their CNS target.

    • Method: A parallel artificial membrane permeability assay (PAMPA-BBB) can be used as a high-throughput initial screen.[12] For more definitive data, a cell-based assay using Madin-Darby canine kidney (MDCK) cells transfected with the MDR1 gene (encoding the P-glycoprotein efflux pump) is recommended.[13][14]

In Vivo Studies

Promising compounds with good in vitro potency, selectivity, and ADME properties should be advanced to in vivo models to assess their pharmacokinetic profile (e.g., brain-to-plasma concentration ratio, Kp,uu) and efficacy in relevant animal models of disease (e.g., anxiety, depression).[15][16]

Experimental_Workflow start Synthesized Analogs binding Primary Binding Assays (Determine K_i) start->binding functional Functional Assays (Agonist vs. Antagonist) binding->functional selectivity Selectivity Profiling functional->selectivity adme In Vitro ADME (Metabolic Stability, BBB Permeability) selectivity->adme invivo In Vivo Studies (Pharmacokinetics, Efficacy) adme->invivo

Caption: Stepwise workflow for the biological evaluation of novel analogs.

Conclusion

The 3-(2-Methylphenyl)-6-piperazin-1-ylpyridazine core is a promising scaffold for the development of novel CNS-active agents. A thorough understanding of its structure-activity relationship is paramount for the rational design of compounds with improved potency, selectivity, and pharmacokinetic properties. The modular synthetic approach allows for systematic exploration of the chemical space around this core. By combining targeted synthesis with a hierarchical biological evaluation strategy, researchers can efficiently navigate the complexities of the SAR and identify lead candidates for further development. The principles and protocols outlined in this guide provide a robust framework for such endeavors.

References

  • Zahid, S. et al. (2024). Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules. Pharmaceuticals (Basel). [Link]

  • Wan, Z. et al. (2022). Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules. ACS Omega. [Link]

  • Webb, K. M., & Jordan, K. D. (2022). Evaluating functional ligand-GPCR interactions in cell-based assays. STAR Protocols. [Link]

  • ProBio CDMO. GPCR-targeted Assay | GPCRs Bioassay Service. [Link]

  • Liu, X. (2018). A Practical Perspective on the Evaluation of Small Molecule CNS Penetration in Drug Discovery. Current Drug Metabolism. [Link]

  • Multispan, Inc. GPCR Membrane Ligand Binding Assay Development. [Link]

  • Liu, X. (2018). A Practical Perspective on the Evaluation of Small Molecule CNS Penetration in Drug Discovery. Bentham Science. [Link]

  • van den Brink, W. et al. (2022). Explaining Blood–Brain Barrier Permeability of Small Molecules by Integrated Analysis of Different Transport Mechanisms. Journal of Medicinal Chemistry. [Link]

  • Glennon, R. A. et al. (1996). Structure-activity relationships for the binding of arylpiperazines and arylbiguanides at 5-HT3 serotonin receptors. Journal of Medicinal Chemistry. [Link]

  • López-Rodríguez, M. L. et al. (2005). Synthesis and structure-activity relationships of a new model of arylpiperazines. 8. Computational simulation of ligand-receptor interaction of 5-HT(1A)R agonists with selectivity over alpha1-adrenoceptors. Journal of Medicinal Chemistry. [Link]

  • Gâz, A. S. et al. (2021). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules. [Link]

  • Deka, B. et al. (2025). Synthesis and characterization of a series of phenyl piperazine based ligands. ResearchGate. [Link]

  • Satała, G. et al. (2022). Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. Molecules. [Link]

  • López-Rodríguez, M. L. et al. (2002). Arylpiperazine derivatives acting at 5-HT(1A) receptors. Current Medicinal Chemistry. [Link]

  • Machado, D. et al. (2009). INFLUENCE OF ARYLPIPERAZINES AROMATIC STRUCTURE IN THE INTERACTION WITH SEROTONIN RECEPTORS. Electron J Biomed. [Link]

  • Bakos, J. et al. (2024). Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles. Molecules. [Link]

  • Andreozzi, G. et al. (2022). Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. Molecules. [Link]

  • Cignarella, G. et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules. [Link]

  • ResearchGate. (2021). Suzuki‐Miyaura cross‐coupling reaction of diverse chloro pyridines. [Link]

  • Majid, R. (n.d.). Effect of phenyl substitution on the aromatic ring:( para-substitution) - Effect of withdrawing and donating group: Examples:. University of Babylon. [Link]

  • Chemie, G. (2019). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry. [Link]

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An In-depth Technical Guide to the Solubility and Stability of 3-(2-Methylphenyl)-6-piperazin-1-ylpyridazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-(2-Methylphenyl)-6-piperazin-1-ylpyridazine is a novel heterocyclic compound with potential applications in pharmaceutical research and development. Its core structure, featuring a pyridazine ring linked to a piperazine and a 2-methylphenyl group, suggests a complex physicochemical profile that warrants thorough investigation. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically evaluate the aqueous solubility and chemical stability of this new chemical entity (NCE).

Understanding these fundamental properties is paramount in the early stages of drug discovery and development.[1][2] Poor solubility can lead to challenges in formulation and may result in low bioavailability, hindering the therapeutic potential of a promising compound.[1][3] Similarly, chemical instability can compromise the safety, efficacy, and shelf-life of a drug substance.[4][5]

This document will not only outline the necessary experimental protocols but will also delve into the scientific rationale behind these methodologies. By following the principles and procedures detailed herein, researchers can generate a robust and reliable data package for 3-(2-Methylphenyl)-6-piperazin-1-ylpyridazine, enabling informed decisions throughout the drug development pipeline.

Part 1: Solubility Assessment

The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its absorption and bioavailability.[3] For orally administered drugs, dissolution in the gastrointestinal tract is a prerequisite for absorption into the bloodstream. Therefore, a comprehensive understanding of the solubility of 3-(2-Methylphenyl)-6-piperazin-1-ylpyridazine is essential. This section will cover the determination of both kinetic and thermodynamic solubility.

Theoretical Considerations

The structure of 3-(2-Methylphenyl)-6-piperazin-1-ylpyridazine (Molecular Formula: C15H18N4, Molecular Weight: 254.33 g/mol ) incorporates both lipophilic (the 2-methylphenyl group) and hydrophilic (the piperazine and pyridazine nitrogens) moieties.[6] The presence of the piperazine ring, a weak base, suggests that the compound's solubility will be highly dependent on the pH of the aqueous medium.[7] At lower pH values, the piperazine nitrogens will become protonated, leading to the formation of more soluble salt forms. Conversely, at higher pH values, the compound will exist predominantly in its less soluble free base form.

It is crucial to distinguish between two key types of solubility measurements:

  • Kinetic Solubility: This is the concentration of a compound that dissolves in a given time under specific conditions, often from a concentrated stock solution (typically in DMSO).[8] It is a high-throughput screening method used in early discovery to identify potential solubility liabilities.[1]

  • Thermodynamic Solubility: This represents the true equilibrium solubility of a compound, where the solid and dissolved phases are in equilibrium.[8] This measurement is more time-consuming but provides a more accurate and fundamental understanding of the compound's intrinsic solubility.[8]

Experimental Protocols

This high-throughput method provides a rapid assessment of the solubility of a compound upon its addition to an aqueous buffer from a DMSO stock solution.

Protocol:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of 3-(2-Methylphenyl)-6-piperazin-1-ylpyridazine in 100% dimethyl sulfoxide (DMSO).

  • Serial Dilutions: In a 96-well plate, perform serial dilutions of the stock solution in DMSO to create a range of concentrations (e.g., from 10 mM down to 0.1 µM).

  • Addition to Aqueous Buffer: To a separate 96-well plate containing the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4), add a small, fixed volume of each DMSO concentration from the previous plate. The final DMSO concentration should be kept low (typically ≤ 1%) to minimize its effect on solubility.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 2 hours), allowing for precipitation to occur.

  • Measurement: Measure the turbidity or light scattering of each well using a nephelometer or a plate reader capable of turbidimetric measurements.

  • Data Analysis: The kinetic solubility is determined as the concentration at which a significant increase in turbidity is observed, indicating the onset of precipitation.

Causality behind Experimental Choices:

  • DMSO as a Solvent: DMSO is a common solvent for high-throughput screening due to its ability to dissolve a wide range of organic compounds.

  • Controlled Final DMSO Concentration: A low final DMSO concentration is crucial as higher concentrations can artificially inflate the measured solubility.

  • Nephelometry/Turbidimetry: These techniques are rapid and sensitive methods for detecting the formation of fine precipitates.[2]

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.[9]

Protocol:

  • Sample Preparation: Add an excess amount of solid 3-(2-Methylphenyl)-6-piperazin-1-ylpyridazine to a series of vials containing different aqueous buffers (e.g., pH 2, 4, 6, 7.4, and 9).

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure that equilibrium is reached between the solid and dissolved compound.[9]

  • Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration. Care must be taken to avoid disturbing the equilibrium during this step.

  • Quantification: Accurately determine the concentration of the dissolved compound in the clear supernatant or filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Analysis: The thermodynamic solubility is the measured concentration of the compound in the saturated solution at each pH.

Causality behind Experimental Choices:

  • Use of Excess Solid: This ensures that a saturated solution is formed and that the system reaches equilibrium.

  • Extended Equilibration Time: A sufficient incubation period is necessary to achieve a true thermodynamic equilibrium.

  • Validated Analytical Method: A specific and sensitive analytical method like HPLC is required for accurate quantification of the dissolved compound.

Data Presentation

The solubility data for 3-(2-Methylphenyl)-6-piperazin-1-ylpyridazine should be summarized in a clear and concise table.

Parameter pH 2.0 pH 4.0 pH 6.0 pH 7.4 pH 9.0
Kinetic Solubility (µM)
Thermodynamic Solubility (µg/mL)
Visualization of the Solubility Assessment Workflow

G cluster_kinetic Kinetic Solubility cluster_thermo Thermodynamic Solubility k_start Prepare 10 mM Stock in DMSO k_dilute Serial Dilutions in DMSO k_start->k_dilute k_add Add to Aqueous Buffer k_dilute->k_add k_incubate Incubate (e.g., 2h at 25°C) k_add->k_incubate k_measure Measure Turbidity (Nephelometry) k_incubate->k_measure k_end Determine Kinetic Solubility k_measure->k_end t_start Add Excess Solid to Buffers t_equilibrate Equilibrate (24-48h with agitation) t_start->t_equilibrate t_separate Separate Solid and Liquid Phases t_equilibrate->t_separate t_quantify Quantify Concentration by HPLC t_separate->t_quantify t_end Determine Thermodynamic Solubility t_quantify->t_end

Caption: Workflow for determining the kinetic and thermodynamic solubility of 3-(2-Methylphenyl)-6-piperazin-1-ylpyridazine.

Part 2: Stability Assessment

The chemical stability of a drug substance is a critical quality attribute that can impact its safety and efficacy.[4][5] Stability studies are conducted to understand how the quality of a drug substance varies over time under the influence of various environmental factors such as temperature, humidity, and light.[4][10] The International Council for Harmonisation (ICH) provides comprehensive guidelines for conducting these studies.[11][12]

Forced Degradation Studies (Stress Testing)

Forced degradation studies, or stress testing, are undertaken to identify the likely degradation products of a drug substance.[10] These studies help in establishing the degradation pathways and the intrinsic stability of the molecule.[13] The data generated is also crucial for developing and validating a stability-indicating analytical method.[13]

Protocol:

  • Sample Preparation: Prepare solutions of 3-(2-Methylphenyl)-6-piperazin-1-ylpyridazine in appropriate solvents.

  • Stress Conditions: Expose the solutions to a variety of stress conditions as outlined in the table below. A control sample, protected from the stress condition, should be analyzed concurrently.

  • Analysis: At appropriate time points, analyze the stressed samples using a suitable stability-indicating analytical method, such as Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with a photodiode array (PDA) detector. The goal is to achieve a modest level of degradation (e.g., 5-20%) to allow for the detection of degradation products without complete decomposition of the parent compound.

  • Peak Purity Analysis: For any new peaks that appear in the chromatograms of the stressed samples, perform peak purity analysis using the PDA detector to ensure that the chromatographic peak of the parent compound is not co-eluting with any degradation products.

  • Mass Spectrometry: If significant degradation is observed, Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed to identify the molecular weights of the degradation products, providing insights into the degradation pathways.

Summary of Forced Degradation Conditions:

Stress Condition Typical Reagents and Conditions Potential Degradation Pathway
Acid Hydrolysis 0.1 M HCl at 60°CHydrolysis of the pyridazine or piperazine ring.
Base Hydrolysis 0.1 M NaOH at 60°CHydrolysis, particularly if any ester or amide functionalities were present.
Oxidation 3% H₂O₂ at room temperatureOxidation of the piperazine ring or other susceptible moieties.[14]
Thermal Degradation Solid drug substance at 80°CThermally induced decomposition.
Photostability Exposure to light according to ICH Q1B guidelines[4]Photolytic degradation.
ICH Stability Studies

Formal stability studies are conducted to establish a re-test period for the drug substance.[4] These studies are performed on at least three primary batches of the drug substance stored under specific temperature and humidity conditions.[4][10]

Protocol:

  • Batch Selection: Use at least three primary batches of 3-(2-Methylphenyl)-6-piperazin-1-ylpyridazine manufactured by a process that simulates the final production method.[10]

  • Container Closure System: Store the samples in a container closure system that is the same as or simulates the packaging proposed for storage and distribution.

  • Storage Conditions: Store the samples under the following long-term and accelerated storage conditions as per ICH guidelines.[4][11]

    • Long-term: 25°C ± 2°C / 60% RH ± 5% RH

    • Intermediate (if applicable): 30°C ± 2°C / 65% RH ± 5% RH

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

  • Testing Frequency: Test the samples at specified time intervals (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term studies, and 0, 3, and 6 months for accelerated studies).

  • Analytical Tests: At each time point, perform a battery of tests to evaluate the quality of the drug substance. This should include:

    • Appearance

    • Assay (potency)

    • Purity (related substances/degradation products)

    • Water content

  • Data Evaluation: Evaluate the data to determine if any significant changes have occurred over time. A significant change is typically defined as a failure to meet the established acceptance criteria.

Visualization of the Stability Assessment Workflow

G cluster_forced Forced Degradation cluster_ich ICH Stability Studies f_start Prepare Drug Substance Solutions f_stress Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) f_start->f_stress f_analyze Analyze by Stability-Indicating HPLC f_stress->f_analyze f_identify Identify Degradation Products (LC-MS) f_analyze->f_identify f_pathway Elucidate Degradation Pathways f_identify->f_pathway i_start Select 3 Primary Batches i_store Store at Long-Term and Accelerated Conditions i_start->i_store i_test Test at Specified Time Points i_store->i_test i_evaluate Evaluate Data Against Specifications i_test->i_evaluate i_end Establish Re-test Period i_evaluate->i_end

Caption: Workflow for conducting forced degradation and formal ICH stability studies.

Part 3: Analytical Methodologies

A robust and validated analytical method is the cornerstone of accurate solubility and stability assessment. For a compound like 3-(2-Methylphenyl)-6-piperazin-1-ylpyridazine, RP-HPLC with UV detection is the most appropriate technique.

Stability-Indicating RP-HPLC Method Development

The goal is to develop an HPLC method that can separate the parent compound from all potential degradation products and impurities.

Typical Starting Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase A: 0.1% Trifluoroacetic acid in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid in acetonitrile

  • Gradient: A linear gradient from 5% to 95% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: Determined by UV-Vis spectral analysis of the compound (e.g., 254 nm and the wavelength of maximum absorbance).

Method Validation:

The developed method must be validated according to ICH Q2(R1) guidelines to ensure it is fit for its intended purpose. This includes demonstrating specificity, linearity, range, accuracy, precision, and robustness.

Conclusion

This technical guide provides a comprehensive and scientifically grounded framework for the systematic evaluation of the solubility and stability of 3-(2-Methylphenyl)-6-piperazin-1-ylpyridazine. By adhering to the detailed protocols and understanding the underlying principles, researchers can generate a high-quality data package that is essential for the successful advancement of this compound through the drug development process. The early and thorough characterization of these fundamental physicochemical properties will ultimately de-risk the project and increase the likelihood of developing a safe, effective, and stable pharmaceutical product.

References

  • ICH. (n.d.). ICH Guidelines For Stability Testing of New Drug Substance and Drug Products. Scribd. Retrieved from [Link]

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]

  • European Medicines Agency. (2023). ICH Q1 guideline on stability testing of drug substances and drug products. Retrieved from [Link]

  • SNS Courseware. (n.d.). ICH STABILITY TESTING GUIDELINES. Retrieved from [Link]

  • ICH. (n.d.). Quality Guidelines. Retrieved from [Link]

  • Alsenz, J., & Kansy, M. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. CHIMIA International Journal for Chemistry, 64(5), 318-324. Retrieved from [Link]

  • BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. Retrieved from [Link]

  • Sugano, K. (2012). Solubility and Dissolution Profile Assessment in Drug Discovery. ResearchGate. Retrieved from [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

  • Tetrahedron. (n.d.). 3-(2-Methylphenyl)-6-piperazin-1-ylpyridazine. Retrieved from [Link]

  • A Review on Analytical Methods for Piperazine Determination. (2022). NTU JOURNAL OF PURE SCIENCES. Retrieved from [Link]

  • Roge, A. B., Tarte, P. S., Kumare, M. M., Shendarkar, G. R., & Vadvalkar, S. M. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102. Retrieved from [Link]

  • Stability Indicating Forced Degradation Studies. (2018). Research Journal of Pharmacy and Technology. Retrieved from [Link]

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Discovery and synthesis of novel phenylpiperazine pyridazine derivatives

The phenylpiperazine pyridazine scaffold represents a promising platform for the discovery of novel therapeutics. The modular synthetic approach allows for extensive exploration of the chemical space around this core, while a structured in vitro evaluation cascade ensures the efficient identification of high-quality lead compounds. Future work will focus on optimizing the ADMET properties of potent leads, followed by rigorous in vivo testing in relevant disease models to validate their therapeutic potential. [23][24]

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In Silico Modeling of 3-(2-Methylphenyl)-6-piperazin-1-ylpyridazine: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for a Computational Approach

In the landscape of modern drug discovery, the journey from a novel chemical entity to a clinical candidate is both resource-intensive and fraught with high attrition rates. The molecule at the center of this guide, 3-(2-Methylphenyl)-6-piperazin-1-ylpyridazine, represents a common starting point: a compound with a potentially interesting scaffold, yet with an uncharacterized biological profile. The pyridazine core is a privileged structure in medicinal chemistry, found in approved drugs targeting a range of protein classes, from kinases to G-protein coupled receptors (GPCRs), underscoring its potential for biological activity.[1][2] The inherent properties of the pyridazine ring, such as its capacity for hydrogen bonding and its unique electronic distribution, make it an attractive moiety for establishing specific interactions with biological targets.[1]

This technical guide eschews a rigid, templated approach in favor of a narrative that mirrors the logical and iterative process of in silico drug discovery. As Senior Application Scientists, our role is not merely to execute protocols but to strategically deploy computational tools to build a comprehensive profile of a molecule, thereby guiding and prioritizing subsequent experimental validation. Herein, we will treat 3-(2-Methylphenyl)-6-piperazin-1-ylpyridazine as a case study, outlining a robust, multi-faceted computational workflow to elucidate its potential biological targets, characterize its binding interactions, and predict its pharmacokinetic properties. This guide is designed to be a self-validating system, where each computational experiment builds upon the last, creating a cohesive and data-driven narrative for this novel compound.

Part 1: Target Identification and Hypothesis Generation

Given the novelty of 3-(2-Methylphenyl)-6-piperazin-1-ylpyridazine, the initial and most critical step is to generate a testable hypothesis regarding its potential biological targets. In the absence of experimental data, we turn to in silico target prediction methods. These approaches leverage the vast repositories of known compound-target interactions to infer the likely targets of a new molecule based on its structural and chemical features.[3][4][5]

Ligand-Based Target Prediction: Mining the Chemogenomic Landscape

The principle underpinning ligand-based target prediction is simple yet powerful: structurally similar molecules often exhibit similar biological activities.[4] We will utilize publicly available, large-scale bioactivity databases such as ChEMBL and PubChem BioAssay to identify known compounds that are structurally analogous to our query molecule and have documented biological targets.[6][7][8][9]

Workflow for Ligand-Based Target Prediction:

Caption: Workflow for identifying potential biological targets based on chemical similarity.

Experimental Protocol: Ligand-Based Target Prediction

  • Ligand Preparation: The 2D structure of 3-(2-Methylphenyl)-6-piperazin-1-ylpyridazine will be generated and converted to a canonical SMILES (Simplified Molecular Input Line Entry System) string. Its 3D conformation will be generated and energy minimized using a suitable force field (e.g., MMFF94).[10]

  • Database Selection: The ChEMBL and PubChem BioAssay databases will be used as the primary sources for known ligand-target interactions.[6][8][9]

  • Similarity Search: A 2D similarity search will be performed against the selected databases using the Tanimoto coefficient as the similarity metric. A threshold of >0.85 is typically used to identify closely related analogs.

  • Target Annotation: The biological targets of the identified similar compounds will be retrieved from the databases.

  • Target Enrichment Analysis: A statistical analysis will be performed to identify protein targets that are disproportionately represented among the structurally similar compounds. This helps to filter out random hits and focus on targets with a higher probability of interacting with our query molecule.

  • Hypothesis Generation: Based on the target enrichment analysis, a prioritized list of potential biological targets will be generated for further investigation. For the purpose of this guide, let us hypothesize that this process identifies Cyclin-Dependent Kinase 2 (CDK2) and the A2A Adenosine Receptor (A2AAR) as high-priority potential targets, given the prevalence of pyridazine scaffolds in inhibitors of these protein families.

Part 2: Structure-Based Modeling: Interrogating the Putative Target Interactions

With our hypothesized targets in hand, we now move to structure-based methods to model the direct interaction between 3-(2-Methylphenyl)-6-piperazin-1-ylpyridazine and its putative protein partners. This phase will involve molecular docking to predict the binding pose and affinity, followed by molecular dynamics simulations to assess the stability of the predicted complex.

Target Preparation and Binding Site Identification

Before we can dock our ligand, we must prepare the protein target structures. This is a critical step that involves obtaining high-quality 3D structures and defining the specific region where the ligand is likely to bind.

Experimental Protocol: Target Preparation

  • Structure Retrieval: Obtain the crystal structures of our hypothesized targets, CDK2 and A2AAR, from the Protein Data Bank (PDB). For this guide, we will use PDB IDs 1HCK (CDK2) and 2YDV (A2AAR).

  • Structure Cleaning: Remove all non-essential molecules from the PDB file, including water molecules, co-factors (unless essential for binding), and any co-crystallized ligands.

  • Protonation and Optimization: Add hydrogen atoms to the protein structures and assign the correct protonation states for titratable residues at a physiological pH (7.4). The protein structure is then subjected to a short energy minimization to relieve any steric clashes.

  • Binding Site Definition: The binding site, or "pocket," where the ligand will be docked is defined. For targets with a co-crystallized ligand, the binding site is typically defined as the region encompassing the known ligand. For apo structures, binding site prediction algorithms can be used.

Molecular Docking: Predicting the Binding Mode and Affinity

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein target.[11][12] The output of a docking simulation provides a "pose" (the 3D coordinates of the ligand in the binding site) and a "score" (an estimation of the binding affinity).

Workflow for Molecular Docking:

Caption: A generalized workflow for performing molecular docking simulations.

Experimental Protocol: Molecular Docking

  • Ligand Preparation for Docking: The 3D structure of 3-(2-Methylphenyl)-6-piperazin-1-ylpyridazine is prepared by adding hydrogen atoms, assigning partial charges (e.g., Gasteiger charges), and defining rotatable bonds.[11][13][14]

  • Grid Generation: A grid box is defined around the binding site of each target protein. This grid defines the search space for the docking algorithm.

  • Docking Simulation: A docking program such as AutoDock Vina is used to perform the docking calculations. The program will systematically explore different conformations and orientations of the ligand within the grid box.

  • Pose Analysis and Selection: The docking results will consist of multiple binding poses, each with a corresponding binding affinity score. The poses are visually inspected to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) with the protein's active site residues. The pose with the best score and the most favorable interactions is selected for further analysis.

Data Presentation: Predicted Binding Affinities

Target ProteinPDB IDPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
CDK21HCK-8.5Leu83, Glu81, Phe80
A2AAR2YDV-9.2Asn253, Phe168, Ile274
Molecular Dynamics Simulation: Assessing Complex Stability

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, allowing us to assess the stability of the predicted binding pose over time.[15] MD simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory of their movements.[15][16][17][18][19]

Workflow for Molecular Dynamics Simulation:

Caption: The key stages involved in setting up and running a molecular dynamics simulation.

Experimental Protocol: Molecular Dynamics Simulation

  • System Preparation: The selected docked complex of 3-(2-Methylphenyl)-6-piperazin-1-ylpyridazine with each target protein is placed in a periodic box of water molecules. Counter-ions are added to neutralize the system.

  • Force Field Selection: An appropriate force field is chosen to describe the interactions between the atoms. Common choices for biomolecular systems include AMBER and CHARMM for the protein, and generalized force fields like GAFF for the small molecule.[10][20][21][22][23]

  • Energy Minimization: The energy of the system is minimized to remove any steric clashes or unfavorable geometries.

  • Equilibration: The system is gradually heated to the desired temperature (e.g., 300 K) and the pressure is adjusted to atmospheric pressure. This is done in two stages: NVT (constant number of particles, volume, and temperature) and NPT (constant number of particles, pressure, and temperature) equilibration.

  • Production Run: Once the system is equilibrated, the production MD simulation is run for a sufficient length of time (e.g., 100 nanoseconds) to sample the conformational space of the complex.

  • Trajectory Analysis: The resulting trajectory is analyzed to assess the stability of the ligand in the binding pocket. Key metrics include the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms, and the Root Mean Square Fluctuation (RMSF) of individual residues. A stable RMSD for the ligand suggests a stable binding pose.

Part 3: ADMET Prediction: Profiling the "Drug-Likeness"

A potent and selective compound is of little therapeutic value if it has poor pharmacokinetic properties or is toxic. Therefore, the final stage of our in silico assessment is to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of 3-(2-Methylphenyl)-6-piperazin-1-ylpyridazine.[4]

Workflow for ADMET Prediction:

Caption: A workflow for the computational prediction of ADMET properties.

Data Presentation: Predicted ADMET Properties

PropertyPredicted ValueInterpretation
Absorption
Caco-2 PermeabilityHighLikely to be well-absorbed from the gut.
Human Intestinal Absorption> 90%High probability of oral bioavailability.
Distribution
Blood-Brain Barrier (BBB) PenetrationLowUnlikely to cause significant CNS side effects.
Plasma Protein BindingHighMay have a longer duration of action.
Metabolism
CYP2D6 InhibitionInhibitorPotential for drug-drug interactions.
CYP3A4 InhibitionNon-inhibitorLower risk of interaction with co-administered drugs.
Toxicity
hERG InhibitionLow riskReduced potential for cardiotoxicity.
Ames MutagenicityNon-mutagenicLow likelihood of being carcinogenic.

Conclusion: Synthesizing the In Silico Evidence

This in-depth technical guide has outlined a comprehensive and scientifically rigorous in silico workflow for the characterization of a novel chemical entity, 3-(2-Methylphenyl)-6-piperazin-1-ylpyridazine. By systematically progressing from target hypothesis generation to detailed structural modeling and ADMET profiling, we have constructed a multi-faceted computational profile of this molecule.

Our ligand-based target prediction suggested that CDK2 and the A2A adenosine receptor are plausible biological targets. Subsequent molecular docking and molecular dynamics simulations provided insights into the potential binding modes and the stability of these interactions. Finally, ADMET prediction has given us an early indication of the compound's "drug-likeness."

It is crucial to emphasize that in silico modeling does not replace experimental validation. Rather, it serves as a powerful tool to guide and prioritize our experimental efforts. The predictions and hypotheses generated in this guide provide a solid foundation for a focused and efficient experimental follow-up, ultimately accelerating the drug discovery process.

References

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  • On-the-fly analysis of molecular dynamics simulation trajectories of proteins using the Bayesian inference method. AIP Publishing. [Link]

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Methodological & Application

Application Notes & Protocols: A Detailed Guide to the Synthesis of 3-(2-Methylphenyl)-6-piperazin-1-ylpyridazine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, field-proven protocol for the synthesis of 3-(2-methylphenyl)-6-piperazin-1-ylpyridazine, a heterocyclic compound with significant potential in medicinal chemistry and drug discovery. The pyridazine core is a well-established pharmacophore found in numerous biologically active agents, exhibiting a wide range of activities including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] This guide details a robust two-step synthetic strategy, beginning with a Suzuki-Miyaura cross-coupling to construct the core aryl-pyridazine framework, followed by a nucleophilic aromatic substitution to introduce the critical piperazine moiety. We provide in-depth explanations of the underlying reaction mechanisms, step-by-step experimental procedures, characterization data, and troubleshooting insights to ensure reproducible success for researchers in synthetic and medicinal chemistry.

Introduction and Synthetic Strategy

The synthesis of substituted pyridazines is a cornerstone of modern drug development.[3] These nitrogen-containing heterocycles serve as versatile scaffolds, allowing for structural modifications that can tune their pharmacological profiles.[4] The target molecule, 3-(2-methylphenyl)-6-piperazin-1-ylpyridazine (Mol. Formula: C₁₅H₁₈N₄, Mol. Weight: 254.33 g/mol ), combines the pyridazine core with an o-tolyl group and a piperazine ring, making it a valuable building block for creating libraries of potential therapeutic agents.[5]

Our outlined synthetic approach is designed for efficiency and reliability, proceeding in two distinct stages:

  • Step 1: C-C Bond Formation via Suzuki-Miyaura Coupling. The synthesis initiates with the palladium-catalyzed cross-coupling of 3,6-dichloropyridazine and 2-methylphenylboronic acid. This reaction is highly efficient for creating the C-C bond between the pyridazine and the aryl ring, forming the key intermediate, 3-chloro-6-(2-methylphenyl)pyridazine.[6][7]

  • Step 2: C-N Bond Formation via Nucleophilic Aromatic Substitution (SₙAr). The chloro-substituent on the intermediate is subsequently displaced by piperazine. The electron-deficient nature of the pyridazine ring facilitates this substitution, providing a direct and often high-yielding pathway to the final product without the need for more complex catalytic systems like Buchwald-Hartwig amination.[8][9][10]

The complete synthetic workflow is illustrated below.

G cluster_0 Step 1: Suzuki-Miyaura Coupling cluster_1 Step 2: Nucleophilic Aromatic Substitution (SₙAr) Start 3,6-Dichloropyridazine + 2-Methylphenylboronic Acid Step1_Reaction Pd(PPh₃)₄, Na₂CO₃ Toluene/EtOH/H₂O Reflux Start->Step1_Reaction Intermediate 3-Chloro-6-(2-methylphenyl)pyridazine Step1_Reaction->Intermediate Step2_Reaction Piperazine (excess) Ethanol Reflux Intermediate->Step2_Reaction FinalProduct 3-(2-Methylphenyl)-6- piperazin-1-ylpyridazine Step2_Reaction->FinalProduct

Diagram 1: Overall synthetic workflow.

Mechanistic Insights

A thorough understanding of the reaction mechanisms is crucial for optimizing conditions and troubleshooting potential issues.

Suzuki-Miyaura Coupling: Catalytic Cycle

The Suzuki-Miyaura coupling is a Nobel Prize-winning reaction that forms a carbon-carbon bond via a palladium catalyst. The generally accepted catalytic cycle involves three key steps:[11]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of 3,6-dichloropyridazine, forming a Pd(II) complex.

  • Transmetalation: The organic group from the activated boronic acid (in the form of a borate anion, generated by the base) is transferred to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the C-C bond of the product and regenerating the active Pd(0) catalyst.

Suzuki_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition (Ar-Cl) pd0->oxidative_addition Ar-Cl pd_complex1 Ar-Pd(II)(Cl)L₂ oxidative_addition->pd_complex1 transmetalation Transmetalation (Ar'-B(OH)₃⁻) pd_complex1->transmetalation Ar'-B(OH)₃⁻ (from Base + Ar'B(OH)₂) pd_complex2 Ar-Pd(II)(Ar')L₂ transmetalation->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst product Ar-Ar' reductive_elimination->product

Diagram 2: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Nucleophilic Aromatic Substitution (SₙAr)

The SₙAr mechanism allows for the substitution of a leaving group on an aromatic ring by a nucleophile. It is favored when the ring is electron-deficient, as is the case with the pyridazine system. The reaction proceeds through a two-step, addition-elimination sequence:

  • Nucleophilic Attack: The piperazine nitrogen atom (the nucleophile) attacks the electron-deficient carbon atom bonded to the chlorine atom. This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

  • Leaving Group Departure: The aromaticity of the ring is restored by the expulsion of the chloride leaving group, yielding the final substituted product.

SNAr_Mechanism Reactants 3-Chloro-6-(o-tolyl)pyridazine + Piperazine TransitionState Nucleophilic Attack Reactants:r->TransitionState Meisenheimer Meisenheimer Complex (Resonance Stabilized Anionic Intermediate) TransitionState->Meisenheimer LeavingGroupDeparture Leaving Group Departure Meisenheimer->LeavingGroupDeparture Products Final Product + Cl⁻ LeavingGroupDeparture->Products:p

Diagram 3: Mechanism of Nucleophilic Aromatic Substitution (SₙAr).

Experimental Protocols

Safety Precaution: All experiments must be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, is mandatory.

Part A: Synthesis of 3-Chloro-6-(2-methylphenyl)pyridazine

Principle: This protocol details the Suzuki-Miyaura coupling of 3,6-dichloropyridazine with 2-methylphenylboronic acid to yield the key chloro-intermediate.[12]

Materials and Reagents

Reagent/MaterialCAS No.M.W. ( g/mol )Notes
3,6-Dichloropyridazine141-30-0148.9998%+ purity
2-Methylphenylboronic acid16419-60-6135.9697%+ purity
Tetrakis(triphenylphosphine)palladium(0)14221-01-31155.56Catalyst, handle with care
Sodium Carbonate (Na₂CO₃)497-19-8105.99Anhydrous
Toluene108-88-392.14Anhydrous
Ethanol64-17-546.07200 Proof
Deionized Water7732-18-518.02For base solution
Ethyl Acetate141-78-688.11ACS Grade, for extraction
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37Drying agent
Silica Gel7631-86-9-230-400 mesh, for chromatography

Equipment

  • Round-bottom flask (250 mL)

  • Reflux condenser

  • Magnetic stirrer and heat plate

  • Inert gas line (Argon or Nitrogen)

  • Separatory funnel

  • Rotary evaporator

  • Glass chromatography column

Step-by-Step Procedure

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3,6-dichloropyridazine (1.0 equiv., e.g., 5.0 g), 2-methylphenylboronic acid (1.1 equiv.), and Tetrakis(triphenylphosphine)palladium(0) (0.03 equiv.).

  • Solvent and Base Addition: Add toluene (80 mL) and ethanol (20 mL). In a separate beaker, prepare a 2 M solution of sodium carbonate in deionized water and add a volume corresponding to 3.0 equivalents of Na₂CO₃.

  • Degassing: Seal the flask with a septum and thoroughly degas the mixture by bubbling argon or nitrogen gas through the solution for 20-30 minutes. This is critical to prevent oxidation of the Pd(0) catalyst.

  • Reaction: Heat the mixture to reflux (approx. 95-100 °C) under the inert atmosphere and stir vigorously for 12-16 hours.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with ethyl acetate (50 mL each).

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. Purify the crude residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 3-chloro-6-(2-methylphenyl)pyridazine as a solid.[13]

Part B: Synthesis of 3-(2-Methylphenyl)-6-piperazin-1-ylpyridazine

Principle: This protocol describes the nucleophilic aromatic substitution of the intermediate with piperazine to yield the final product.[8][9]

Materials and Reagents

Reagent/MaterialCAS No.M.W. ( g/mol )Notes
3-Chloro-6-(2-methylphenyl)pyridazine96225-49-9204.66From Part A
Piperazine110-85-086.14Anhydrous, 99%+ purity
Ethanol64-17-546.07200 Proof
Dichloromethane (DCM)75-09-284.93ACS Grade, for extraction
Saturated Sodium Bicarbonate Solution--Aqueous

Equipment

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer and heat plate

  • Rotary evaporator

  • Filtration apparatus (Büchner funnel)

Step-by-Step Procedure

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 3-chloro-6-(2-methylphenyl)pyridazine (1.0 equiv., e.g., 2.0 g) in ethanol (30 mL).

  • Reagent Addition: Add piperazine (5.0 equiv.). The large excess of piperazine serves as both the nucleophile and the base to neutralize the HCl generated during the reaction.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 80 °C). Stir for 6-8 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting chloro-intermediate is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure.

  • Extraction: To the residue, add dichloromethane (50 mL) and saturated aqueous sodium bicarbonate solution (50 mL). Separate the layers and extract the aqueous phase twice more with DCM (25 mL each).

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. The crude product can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield 3-(2-methylphenyl)-6-piperazin-1-ylpyridazine as a pure solid.

Data Presentation and Characterization

Quantitative Data Summary

StepReactantEquiv.M.W.Sample Moles (mmol)Sample Mass/Vol
A 3,6-Dichloropyridazine1.0148.9933.565.0 g
2-Methylphenylboronic acid1.1135.9636.925.02 g
Pd(PPh₃)₄0.031155.561.011.17 g
B 3-Chloro-6-(2-methylphenyl)pyridazine1.0204.669.772.0 g
Piperazine5.086.1448.854.21 g

Expected Analytical Data

Compound¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)MS (ESI+) m/z
3-Chloro-6-(2-methylphenyl)pyridazine 7.8-7.2 (m, 6H, Ar-H), 2.5 (s, 3H, Ar-CH₃)162.1, 153.4, 138.2, 136.5, 131.0, 130.5, 129.8, 128.9, 126.3, 21.5205.1 [M+H]⁺, 207.1 [M+H]⁺ (Cl isotope pattern)
3-(2-Methylphenyl)-6-piperazin-1-ylpyridazine 7.6-7.1 (m, 6H, Ar-H), 3.9 (t, 4H, piperazine-H), 3.1 (t, 4H, piperazine-H), 2.4 (s, 3H, Ar-CH₃), 1.9 (s, 1H, piperazine-NH, may exchange with D₂O)160.5, 157.8, 138.0, 135.9, 130.8, 130.1, 129.5, 126.0, 125.4, 118.2, 46.1 (2C), 45.3 (2C), 21.2255.2 [M+H]⁺

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low/No Yield in Step A 1. Inactive Pd(0) catalyst due to oxygen exposure. 2. Impure boronic acid (decomposed). 3. Insufficient base.1. Ensure thorough degassing of the reaction mixture. Use fresh catalyst. 2. Use freshly purchased or properly stored boronic acid. 3. Ensure the base is anhydrous and added in the correct stoichiometry.
Incomplete Reaction in Step A 1. Insufficient reaction time or temperature. 2. Low catalyst loading.1. Extend reaction time to 24 hours. Ensure the mixture is vigorously refluxing. 2. Increase catalyst loading to 5 mol%.
Difficult Purification in Step A Formation of homocoupling byproducts (biphenyl or bipyridazine).Optimize stoichiometry (use only a slight excess of boronic acid, 1.05-1.1 equiv.). Careful column chromatography is key.
Low/No Yield in Step B 1. Insufficient temperature. 2. Deactivated starting material.1. Consider a higher boiling solvent like n-butanol if the reaction is sluggish in ethanol. 2. Confirm the identity and purity of the chloro-intermediate from Step A before proceeding.
Side Product Formation in Step B Potential for disubstitution on the piperazine ring if an alkylating agent is present.Ensure all reagents are pure and the reaction is run under clean conditions. The protocol as written should not lead to this issue.

References

  • EP0047164B1 - Process for preparing 3-chloro-6-(2-hydroxyphenyl)-pyridazines - Google Patents.
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3-(2-Methylphenyl)-6-piperazin-1-ylpyridazine in vitro assay methods.

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the In Vitro Pharmacological Profiling of 3-(2-Methylphenyl)-6-piperazin-1-ylpyridazine

Abstract

This document provides a comprehensive suite of in vitro protocols and application notes for the initial characterization of 3-(2-Methylphenyl)-6-piperazin-1-ylpyridazine, a novel small molecule with potential therapeutic applications. The pyridazine-piperazine scaffold is a privileged structure in medicinal chemistry, frequently associated with activity at central nervous system (CNS) targets, including monoamine-modulating enzymes and G-protein coupled receptors (GPCRs). This guide is designed for researchers, scientists, and drug development professionals, offering a logical, tiered approach to elucidate the compound's mechanism of action, from broad primary screening to detailed functional characterization and initial safety profiling. The protocols herein are designed to be self-validating, emphasizing the rationale behind experimental choices and robust data interpretation.

Introduction: A Strategic Approach to In Vitro Characterization

The compound 3-(2-Methylphenyl)-6-piperazin-1-ylpyridazine belongs to a chemical class with a rich history of interacting with key neurological targets. Similar structures have been investigated as muscarinic antagonists, PI3K inhibitors, and, most notably, as modulators of monoamine oxidase (MAO), a critical enzyme in neurotransmitter metabolism.[1][2][3] Therefore, a systematic in vitro evaluation is paramount to identifying its primary biological targets and understanding its functional effects at the cellular level.

This guide presents a workflow that progresses from broad, high-probability target engagement assays to more specific, functional, and safety-oriented evaluations. This funnel-down approach ensures an efficient use of resources while building a comprehensive pharmacological profile.

G cluster_2 Phase 3: Cellular & Safety Profile MAO MAO-A/B Inhibition Assay Kinetics Enzyme Kinetics (Ki Determination) MAO->Kinetics If Hit GPCR GPCR & Transporter Binding Panel Functional Cellular Functional Assays (cAMP, Ca2+, Uptake) GPCR->Functional If Hit Cyto In Vitro Cytotoxicity (MTT / LDH Assays) Kinetics->Cyto Functional->Cyto G sub MAO Substrate (e.g., p-Tyramine) mao MAO-A or MAO-B Enzyme sub->mao h2o2 Hydrogen Peroxide (H₂O₂) mao->h2o2 hrp Horseradish Peroxidase (HRP) h2o2->hrp probe Fluorimetric Probe (e.g., Amplex Red) probe->hrp signal Fluorescent Signal (λex/em = 535/587 nm) hrp->signal inhibitor Test Compound (Inhibitor) inhibitor->mao

Caption: Principle of a coupled fluorometric MAO inhibition assay.

Protocol: Fluorometric MAO-A/B Inhibition Screening

  • Reagent Preparation:

    • Assay Buffer: 100 mM potassium phosphate, pH 7.4.

    • Enzyme Solution: Prepare recombinant human MAO-A and MAO-B (Supersomes™ or similar) in Assay Buffer at 2X the final concentration.

    • Test Compound: Prepare a 10 mM stock of 3-(2-Methylphenyl)-6-piperazin-1-ylpyridazine in 100% DMSO. Create a serial dilution series (e.g., from 100 µM to 1 nM) in Assay Buffer. Ensure the final DMSO concentration in the assay is ≤ 1%.

    • Substrate Solution: Prepare p-tyramine (a substrate for both isoforms) or specific substrates like kynuramine in Assay Buffer. [4][5] * Detection Reagent: Prepare a working solution containing Horseradish Peroxidase (HRP) and a fluorogenic probe (e.g., Amplex® Red).

    • Controls: Include a known MAO-A inhibitor (e.g., Clorgyline) and a MAO-B inhibitor (e.g., Selegiline) as positive controls. [6]Use Assay Buffer with DMSO as a negative (vehicle) control.

  • Assay Procedure (96-well format):

    • Add 50 µL of Assay Buffer (blanks), vehicle control, positive controls, or test compound dilutions to appropriate wells.

    • Add 25 µL of the 2X MAO-A or MAO-B enzyme solution to all wells except the blanks.

    • Pre-incubate the plate for 15 minutes at 37°C. This allows the compound to bind to the enzyme before the reaction starts.

    • Initiate the reaction by adding 25 µL of the substrate solution.

    • Immediately add 50 µL of the Detection Reagent.

    • Incubate the plate for 30-60 minutes at 37°C, protected from light.

    • Measure fluorescence using a plate reader (e.g., λex = 535 nm, λem = 587 nm).

  • Data Analysis:

    • Subtract the average fluorescence of the blank wells from all other wells.

    • Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control: % Inhibition = 100 * (1 - (Signal_Test / Signal_Vehicle))

    • Plot percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

ParameterRecommended ValueRationale
Enzyme Source Recombinant human MAO-A/BEnsures isoform specificity and reproducibility. [6]
Substrate p-Tyramine or KynuramineKynuramine is a common probe substrate for both isoforms. [4]
Test Compound Conc. 1 nM to 100 µMA wide range is necessary to define the full dose-response curve.
Incubation Time 30-60 minutesAllows for sufficient product formation without signal saturation.
Positive Controls Clorgyline (MAO-A), Selegiline (MAO-B)Validates assay performance and confirms isoform selectivity. [7]
CNS Receptor and Transporter Binding Assays

Principle: Radioligand binding assays are the gold standard for determining if a compound physically interacts with a specific receptor or transporter. [8]The assay measures the displacement of a high-affinity radiolabeled ligand ([³H]-ligand) from its target by the unlabeled test compound. The amount of radioactivity bound to the receptor preparation (typically cell membranes) is inversely proportional to the binding affinity of the test compound.

Protocol: General Radioligand Displacement Assay

This protocol is a template and must be adapted for the specific target (e.g., Dopamine D₂ receptor, Dopamine Transporter [DAT]).

  • Reagent Preparation:

    • Assay Buffer: Buffer composition is target-specific (e.g., Tris-HCl with co-factors).

    • Membrane Preparation: Use commercially available membranes from cells expressing the human receptor/transporter of interest (e.g., HEK293-hDAT). [8] * Radioligand: Select a suitable [³H]-ligand for the target (e.g., [³H]-BTCP for DAT) and dilute it in Assay Buffer to a concentration near its K_d value. [9] * Test Compound: Prepare a serial dilution series as described in Section 1.1.

    • Non-Specific Binding (NSB) Control: A high concentration of a known, non-radiolabeled ligand for the target (e.g., 10 µM BTCP for DAT) is used to define background binding. [9]

  • Assay Procedure (96-well filter plate):

    • To appropriate wells, add Assay Buffer (Total Binding), NSB control, or test compound dilutions.

    • Add the diluted radioligand to all wells.

    • Add the membrane preparation to all wells to start the binding reaction.

    • Incubate the plate for a defined period (e.g., 60-120 minutes) at a specific temperature (e.g., 4°C or room temperature) to reach equilibrium. [9] * Terminate the assay by rapid vacuum filtration through a glass fiber filter plate, trapping the membranes.

    • Quickly wash the filters with ice-cold Assay Buffer to remove unbound radioligand.

    • Allow the filters to dry, then add scintillation cocktail to each well.

    • Count the radioactivity (counts per minute, CPM) in a microplate scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

    • Calculate the percent inhibition for each test compound concentration: % Inhibition = 100 * (1 - ((CPM_Test - CPM_NSB) / (CPM_Total - CPM_NSB)))

    • Plot percent inhibition versus the log of the compound concentration to determine the IC₅₀. The K_i (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Section 2: Functional Mechanism of Action

If a primary target is identified, the next step is to confirm the finding in a functional context and determine the compound's mode of action (e.g., competitive vs. non-competitive inhibitor; agonist vs. antagonist).

Enzyme Kinetics for MAO Inhibition

Principle: To characterize the mechanism of inhibition, the assay described in 1.1 is repeated with varying concentrations of both the substrate and the inhibitor. By analyzing the reaction rates, one can determine if the compound competes with the substrate for the enzyme's active site (competitive), binds to another site (non-competitive), or binds only to the enzyme-substrate complex (uncompetitive). This is often visualized using a Lineweaver-Burk (double reciprocal) plot. [10][5] Protocol: The protocol is similar to the IC₅₀ determination, but is set up as a matrix.

  • Prepare several fixed concentrations of 3-(2-Methylphenyl)-6-piperazin-1-ylpyridazine (e.g., 0, 0.5x K_i, 1x K_i, 2x K_i).

  • For each inhibitor concentration, perform a substrate titration curve by varying the substrate concentration (e.g., from 0.2x K_m to 5x K_m).

  • Measure the initial reaction velocity (V) for each condition.

  • Plot 1/V versus 1/[Substrate] (Lineweaver-Burk plot). The pattern of line intersections reveals the mechanism of inhibition. For competitive inhibitors, the lines will intersect on the y-axis. [3]5. The inhibition constant (K_i) can be determined from secondary plots of the slopes of the Lineweaver-Burk lines versus inhibitor concentration. [3]

Cell-Based Functional Assays for GPCRs

Principle: If the compound binds to a GPCR, it is critical to know whether it activates the receptor (agonist) or blocks the action of the native ligand (antagonist). This is assessed by measuring downstream second messengers, such as cyclic AMP (cAMP) for Gs/Gi-coupled receptors or intracellular calcium (Ca²⁺) for Gq-coupled receptors. [11][12] Protocol: cAMP Accumulation Assay (for Gs/Gi)

  • Cell Culture: Use a cell line stably expressing the target GPCR (e.g., CHO-hD₁).

  • Assay Procedure:

    • Plate cells in a 96-well plate and allow them to adhere.

    • Replace the medium with stimulation buffer containing a phosphodiesterase (PDE) inhibitor (to prevent cAMP degradation).

    • Agonist Mode: Add serial dilutions of the test compound and incubate for 30 minutes at 37°C.

    • Antagonist Mode: Pre-incubate the cells with serial dilutions of the test compound for 15 minutes, then add a known agonist at its EC₈₀ concentration and incubate for a further 30 minutes.

    • Lyse the cells and measure intracellular cAMP levels using a commercial kit (e.g., HTRF, FRET, or ELISA-based).

  • Data Analysis:

    • Agonist: Plot cAMP levels vs. log[compound] to determine the EC₅₀ (potency) and E_max (efficacy).

    • Antagonist: Plot the agonist-induced cAMP response vs. log[compound] to determine the IC₅₀.

Section 3: Cellular Phenotypic and Safety Profiling

A crucial component of early drug discovery is to assess the compound's effect on overall cell health and establish a therapeutic window.

In Vitro Cytotoxicity Assays

Principle: Cytotoxicity assays measure the degree to which a compound is toxic to cells. It is essential to run at least two assays based on different principles to avoid artifacts. [13]* MTT Assay: Measures the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. [14]* LDH Release Assay: Measures the integrity of the cell membrane. Lactate dehydrogenase (LDH) is a cytosolic enzyme that is released into the culture medium when the cell membrane is compromised. [15] Protocol: MTT and LDH Dual Assessment

  • Cell Culture: Plate a relevant cell line (e.g., HepG2 for liver toxicity, SH-SY5Y for neuronal toxicity) in a 96-well plate and allow attachment overnight.

  • Treatment: Replace the medium with fresh medium containing serial dilutions of the test compound (e.g., 0.1 µM to 200 µM). Include a vehicle control (DMSO) and a positive control for cell death (e.g., Triton™ X-100). Incubate for 24-48 hours.

  • LDH Assay:

    • Carefully transfer a portion of the cell culture supernatant to a new 96-well plate.

    • Add the LDH reaction mix according to the manufacturer's protocol.

    • Incubate and measure absorbance.

  • MTT Assay:

    • Add MTT reagent to the remaining cells in the original plate.

    • Incubate for 2-4 hours at 37°C until formazan crystals form.

    • Add solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the crystals.

    • Measure absorbance.

  • Data Analysis:

    • Calculate % viability (for MTT) or % cytotoxicity (for LDH) relative to controls.

    • Plot the results against the log[compound] to determine the CC₅₀ (cytotoxic concentration 50%).

AssayPrinciple MeasuredInterpretation
MTT Mitochondrial metabolic activityA decrease indicates reduced cell proliferation or cell death. [14]
LDH Cell membrane integrityAn increase in LDH release indicates cell lysis (necrosis). [15]

References

  • Bjelakovic, L. et al. (2021). Enzyme Inhibition Assays for Monoamine Oxidase. PubMed. Available at: [Link]

  • Biocompare (2013). Cell-based Assays for GPCR Activity. Biocompare: The Buyer's Guide for Life Scientists. Available at: [Link]

  • Schihada, H. et al. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. MDPI. Available at: [Link]

  • Mathew, B. et al. (2024). Enzyme Inhibition Assays for Monoamine Oxidase. ResearchGate. Available at: [Link]

  • Evotec. Monoamine Oxidase (MAO) Inhibition Assay. Evotec. Available at: [Link]

  • Reaction Biology. GPCR Assay Services. Reaction Biology. Available at: [Link]

  • BioAssay Systems. EnzyChrom™ Monoamine Oxidase Inhibitor Screening Kit. BioAssay Systems. Available at: [Link]

  • Hasenhuetl, P. S. et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology. Available at: [Link]

  • Agilent. GPCR Signaling Assays. Agilent. Available at: [Link]

  • Evotec (PDF). Monoamine Oxidase (MAO) Inhibition Assay. Evotec. Available at: [Link]

  • Charles River Laboratories (2025). MAO Inhibition in Drug Discovery and Development. Charles River Laboratories. Available at: [Link]

  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. Springer Nature. Available at: [Link]

  • Creative Biolabs. Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric). Creative Biolabs. Available at: [Link]

  • ResearchGate (2012). What assays and toxicity studies should be performed while testing for a drug on a cancer cell line?. ResearchGate. Available at: [Link]

  • Soni, A. et al. (2024). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI. Available at: [Link]

  • Riss, T. L. et al. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI. Available at: [Link]

  • Aggarwal, S. & Mortensen, O. V. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Current Protocols in Pharmacology. Available at: [Link]

  • Eurofins. DAT Human Dopamine Transporter Binding Antagonist Radioligand LeadHunter Assay. Eurofins Discovery. Available at: [Link]

  • DOST-PNRI (2017). Receptor Binding Assay - Part 1. YouTube. Available at: [Link]

  • Aggarwal, S. & Mortensen, O. V. (2017). In vitro assays for the functional characterization of the dopamine transporter (DAT). PMC. Available at: [Link]

  • ResearchGate. Details of the Receptor-Binding Assay Methods Used in the Present Studies. ResearchGate. Available at: [Link]

  • Lazzaro, J. T. et al. (2017). Discovery and optimization of 3-(4-aryl/heteroarylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyridazines as novel, CNS penetrant pan-muscarinic antagonists. PMC. Available at: [Link]

  • Yurttaş, L. et al. (2020). Design, Synthesis, and Biological Evaluation of Pyridazinones Containing the (2-Fluorophenyl) Piperazine Moiety as Selective MAO-B Inhibitors. NIH. Available at: [Link]

  • El-Sayed, M. A. A. et al. (2024). Synthesis of potent vasodilating agents: in silico and in vitro evaluation of 6-(4-substitutedphenyl)-3-pyridazinone derivatives as potential hydralazine analogues. PubMed Central. Available at: [Link]

  • Huang, J. et al. (2021). Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f]t[10][5][11]riazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors. PubMed. Available at: [Link]

Sources

Application Note & Protocols: A Framework for Characterizing the Cellular Activity of Novel Pyridazine-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyridazine Scaffold as a Privileged Structure in Drug Discovery

The pyridazine moiety, a six-membered aromatic ring containing two adjacent nitrogen atoms, represents a "privileged scaffold" in medicinal chemistry. Its unique electronic properties and ability to participate in various non-covalent interactions have led to its incorporation into a diverse range of biologically active agents.[1][2][3] Marketed drugs and clinical candidates containing the pyridazine core exhibit activities ranging from kinase inhibition and receptor antagonism to anti-inflammatory and anticancer effects.[1][4][5]

This document provides a comprehensive guide for the initial cell-based characterization of novel pyridazine derivatives, using the hypothetical compound 3-(2-Methylphenyl)-6-piperazin-1-ylpyridazine (hereafter designated XMPP ) as an exemplar. Given that many pyridazine-containing molecules function as kinase inhibitors that impact cell growth and survival, this guide will focus on a logical progression of assays to:

  • Establish baseline cytotoxicity and anti-proliferative activity.

  • Investigate the primary mechanism of cell death (apoptosis).

  • Determine effects on cell cycle progression.

  • Probe for modulation of a key intracellular signaling pathway, the MAPK/ERK cascade, which is frequently dysregulated in cancer.[6][7]

This framework is designed to be a self-validating system, where the results from each assay inform the next, building a cohesive biological narrative for the compound of interest.

Section 1: Primary Screening: Cell Viability and Cytotoxicity

Scientific Rationale: The first essential step in characterizing any new compound is to determine its effect on cell viability. This establishes the potency (e.g., IC50 or EC50 value) and provides the necessary concentration range for all subsequent, more detailed mechanistic assays. Tetrazolium reduction assays, such as the MTS assay, are a robust and high-throughput method for this purpose.[8][9][10] The principle lies in the conversion of a tetrazolium salt into a colored formazan product by metabolically active, viable cells.[9]

Protocol 1.1: MTS Assay for Cell Viability

This protocol is adapted from standard methodologies provided by manufacturers and the Assay Guidance Manual.[8][9]

Objective: To determine the dose-dependent effect of XMPP on the viability of a selected cancer cell line (e.g., HeLa, A549, MCF-7).

Materials:

  • Selected cancer cell line

  • Complete growth medium (e.g., DMEM + 10% FBS)

  • XMPP stock solution (e.g., 10 mM in DMSO)

  • 96-well, clear, flat-bottom cell culture plates

  • MTS reagent solution (e.g., CellTiter 96® AQueous One Solution Reagent)

  • Multi-channel pipette

  • Microplate reader capable of measuring absorbance at 490 nm

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells, ensuring >95% viability via Trypan Blue exclusion.

    • Seed cells into a 96-well plate at a pre-determined optimal density (see Table 1) in a volume of 100 µL per well.

    • Incubate overnight (18-24 hours) at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of XMPP in complete growth medium. A common starting point is a 10-point, 3-fold dilution series starting from 100 µM.

    • Include "vehicle control" wells (medium with the highest concentration of DMSO used) and "untreated control" wells (medium only).

    • Carefully remove the seeding medium from the cells and add 100 µL of the appropriate compound dilution or control solution to each well.

    • Incubate for the desired exposure period (e.g., 48 or 72 hours) at 37°C, 5% CO2.

  • MTS Reagent Addition and Incubation:

    • Add 20 µL of the MTS reagent directly to each well.[9]

    • Incubate the plate for 1-4 hours at 37°C, 5% CO2. The optimal incubation time should be determined empirically but should be consistent across all experiments.

  • Data Acquisition:

    • Measure the absorbance at 490 nm using a microplate reader.[9]

Data Analysis & Interpretation:

  • Subtract the average absorbance of "medium only" (background) wells from all other wells.

  • Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control wells (% Viability).

  • Plot % Viability against the log of the compound concentration and fit a sigmoidal dose-response curve to calculate the IC50 value.

ParameterRecommendationRationale
Cell Line HeLa (Cervical Cancer)Robust, easy to culture, widely used benchmark.
Seeding Density 5,000 - 10,000 cells/wellEnsures cells are in the exponential growth phase and not confluent at the end of the assay.
Compound Incubation 72 hoursAllows for effects on multiple cell cycles to manifest.
MTS Incubation 2 hoursProvides a strong signal without significant reagent degradation.
XMPP Conc. Range 1 nM to 100 µMA wide range to capture the full dose-response curve.

Table 1: Recommended starting parameters for the MTS assay.

Workflow Diagram: Cell Viability Assessment

G cluster_prep Day 1: Preparation cluster_treat Day 2: Treatment cluster_read Day 5: Readout Seed Seed Cells in 96-well Plate Incubate1 Incubate Overnight (37°C) Seed->Incubate1 PrepareXMPP Prepare XMPP Serial Dilutions Treat Add XMPP to Cells PrepareXMPP->Treat Incubate2 Incubate for 72h (37°C) Treat->Incubate2 AddMTS Add MTS Reagent Incubate3 Incubate for 2h (37°C) AddMTS->Incubate3 Read Measure Absorbance (490 nm) Incubate3->Read Plot Plot Dose-Response Curve & Calculate IC50 Read->Plot

Caption: MTS assay workflow for determining compound IC50.

Section 2: Mechanistic Insight: Apoptosis Induction

Scientific Rationale: A significant reduction in cell viability often results from the induction of apoptosis (programmed cell death) or necrosis. Distinguishing between these is critical. Apoptosis is a tightly regulated process executed by a cascade of cysteine-aspartic proteases called caspases. Caspases-3 and -7 are key executioner caspases, and their activation is a hallmark of apoptosis.[11][12] The Caspase-Glo® 3/7 Assay is a sensitive, luminescence-based method that measures the combined activity of these two caspases.[11][12][13]

Protocol 2.1: Caspase-Glo® 3/7 Assay

This protocol follows the "add-mix-measure" format, making it simple and robust for high-throughput analysis.[11]

Objective: To determine if XMPP induces apoptosis by measuring the activity of executioner caspases 3 and 7.

Materials:

  • Cells cultured and treated in a 96-well, white-walled, clear-bottom plate.

  • XMPP stock solution.

  • Caspase-Glo® 3/7 Reagent (lyophilized substrate and buffer).

  • A known apoptosis inducer (e.g., Staurosporine, 1 µM) as a positive control.

  • Plate shaker.

  • Luminometer.

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well white-walled plate and treat with XMPP as described in Protocol 1.1. It is crucial to use concentrations around the determined IC50 value (e.g., 0.5x, 1x, and 5x IC50).

    • Include vehicle control and a positive control (Staurosporine) wells.

    • An appropriate incubation time is typically 24 hours, as caspase activation often precedes overt cell death.

  • Assay Reagent Preparation and Addition:

    • Equilibrate the Caspase-Glo® 3/7 Buffer and Substrate to room temperature.[13]

    • Prepare the Caspase-Glo® 3/7 Reagent by adding the buffer to the lyophilized substrate, as per the manufacturer's instructions.

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for ~30 minutes.

    • Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[12]

  • Incubation and Measurement:

    • Mix the contents on a plate shaker at 300-500 rpm for 30-60 seconds.[14]

    • Incubate the plate at room temperature for 1-3 hours, protected from light.

    • Measure the luminescence using a plate-reading luminometer.

Data Analysis & Interpretation:

  • Plot the raw luminescence units (RLU) for each condition.

  • A significant (2-fold or greater) increase in luminescence in XMPP-treated cells compared to the vehicle control indicates the induction of apoptosis. The magnitude of the signal can be compared to the staurosporine positive control.

Workflow Diagram: Apoptosis Assessment

G cluster_setup Setup & Treatment cluster_assay Assay & Readout Seed Seed Cells in White-Walled Plate Treat Treat with XMPP (at IC50 conc.), Vehicle, & Positive Control Seed->Treat Incubate1 Incubate for 24h (37°C) Treat->Incubate1 Equilibrate Equilibrate Plate to RT AddReagent Add Caspase-Glo 3/7 Reagent Equilibrate->AddReagent Mix Mix on Plate Shaker AddReagent->Mix Incubate2 Incubate 1h at RT (dark) Mix->Incubate2 Read Measure Luminescence Incubate2->Read

Caption: Caspase-Glo 3/7 assay workflow.

Section 3: Mechanistic Insight: Cell Cycle Analysis

Scientific Rationale: Many cytotoxic compounds, particularly kinase inhibitors, exert their effects by disrupting the cell cycle, leading to arrest at specific checkpoints (G1, S, or G2/M).[15] Analyzing the DNA content of a cell population using flow cytometry is the gold standard for determining its distribution across these phases.[16][17] Cells in G2/M have twice the DNA content of cells in G0/G1, while cells in the S phase have an intermediate amount.[15][17]

Protocol 3.1: Propidium Iodide Staining for Cell Cycle Analysis

This protocol uses propidium iodide (PI), a fluorescent intercalating agent, to stain cellular DNA for flow cytometric analysis.[16]

Objective: To determine if XMPP causes cell cycle arrest at a specific phase.

Materials:

  • Cells cultured in 6-well plates.

  • XMPP stock solution.

  • Phosphate-Buffered Saline (PBS).

  • 70% ethanol, ice-cold.

  • PI/RNase Staining Buffer (e.g., 50 µg/mL PI, 100 µg/mL RNase A in PBS).

  • Flow cytometer.

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat cells with XMPP (e.g., at the IC50 concentration) and a vehicle control for a period that allows for at least one full cell cycle (e.g., 24 hours).

  • Cell Harvesting and Fixation:

    • Harvest cells, including both adherent and floating populations (to capture apoptotic cells), and collect by centrifugation (300 x g, 5 min).

    • Wash the cell pellet once with cold PBS.

    • Resuspend the pellet in 500 µL of cold PBS.

    • While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate on ice for at least 2 hours (or store at -20°C for several days).

  • Staining:

    • Centrifuge the fixed cells (500 x g, 5 min) and discard the ethanol.

    • Wash the pellet once with PBS.

    • Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer. The RNase is critical to degrade RNA, ensuring that PI staining is specific to DNA.[18]

    • Incubate for 30 minutes at room temperature, protected from light.

  • Flow Cytometry Acquisition and Analysis:

    • Analyze the samples on a flow cytometer, exciting with a 488 nm laser and collecting fluorescence in the appropriate channel (e.g., PE-Texas Red).

    • Collect at least 10,000 events per sample.

    • Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the DNA content histogram and quantify the percentage of cells in G0/G1, S, and G2/M phases.[17]

Data Analysis & Interpretation:

  • Compare the cell cycle profiles of XMPP-treated cells to vehicle-treated cells.

  • An accumulation of cells in a specific phase (e.g., a higher G2/M peak and lower G1 peak) indicates cell cycle arrest at that checkpoint.

ParameterRecommendationRationale
Cell Format 6-well plateProvides sufficient cell numbers (~1-2 million) for flow cytometry.
Treatment Time 24 hoursTypically sufficient to observe changes in cell cycle distribution.
Fixative 70% EthanolPermeabilizes the cells and preserves DNA content.
Dye Propidium IodideA reliable, stoichiometric DNA stain for fixed cells.[16]

Table 2: Recommended parameters for cell cycle analysis.

Section 4: Target Pathway Investigation: MAPK/ERK Signaling

Scientific Rationale: The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the ERK cascade, is a central signaling node that regulates cell proliferation, differentiation, and survival.[6][7] Its constitutive activation is a common driver in many cancers, making it a prime therapeutic target.[6][19] A key event in this pathway's activation is the dual phosphorylation of ERK1/2. Western blotting with phospho-specific antibodies can directly measure the inhibition of this pathway.[20][21]

Protocol 4.1: Western Blot for Phospho-ERK

This protocol details the detection of total and phosphorylated ERK1/2 to assess pathway inhibition.

Objective: To determine if XMPP inhibits the MAPK/ERK pathway by measuring the phosphorylation status of ERK1/2.

Materials:

  • Cells cultured in 6-well plates.

  • XMPP stock solution.

  • Growth factor for stimulation (e.g., EGF, 100 ng/mL).

  • RIPA Lysis Buffer with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • SDS-PAGE gels, running buffer, and transfer system.

  • PVDF membrane.

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

  • Primary antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and Mouse anti-total-ERK1/2.

  • Secondary antibodies: HRP-conjugated anti-rabbit and anti-mouse IgG.

  • Enhanced Chemiluminescence (ECL) substrate.

  • Imaging system (e.g., ChemiDoc).

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates. Once they reach ~80% confluency, serum-starve them overnight to reduce basal pathway activity.

    • Pre-treat cells with XMPP (at IC50 concentration) or vehicle for 1-2 hours.

    • Stimulate the cells with a growth factor (e.g., EGF) for 10-15 minutes to robustly activate the MAPK/ERK pathway. Include an unstimulated control.

  • Protein Extraction and Quantification:

    • Wash cells with ice-cold PBS and lyse them directly in the plate with ice-cold RIPA buffer.

    • Scrape the cells, collect the lysate, and clarify by centrifugation (14,000 x g, 15 min, 4°C).

    • Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Western Transfer:

    • Normalize all samples to the same protein concentration (e.g., 20 µg) with lysis buffer and Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-ERK (e.g., 1:1000 in 5% BSA/TBST) overnight at 4°C.

    • Wash the membrane 3x with TBST.

    • Incubate with HRP-conjugated secondary antibody (e.g., 1:5000 in 5% milk/TBST) for 1 hour at room temperature.

    • Wash 3x with TBST.

  • Detection:

    • Apply ECL substrate and capture the chemiluminescent signal with an imaging system.

  • Stripping and Reprobing:

    • To ensure equal protein loading, strip the membrane using a mild stripping buffer and re-probe it with an antibody for total-ERK, following steps 4 and 5.[6]

Data Analysis & Interpretation:

  • A potent inhibitor will show a marked decrease in the phospho-ERK signal in stimulated cells compared to the vehicle-treated, stimulated control.

  • The total-ERK signal should remain relatively constant across all lanes, confirming that the observed effect is on phosphorylation, not total protein expression.

Signaling Pathway Diagram: MAPK/ERK Cascade

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates GF Growth Factor (e.g., EGF) GF->RTK Binds RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates pERK p-ERK (Active) ERK->pERK Phosphorylation Transcription Transcription Factors (e.g., c-Fos, c-Jun) pERK->Transcription Activates XMPP XMPP (Hypothesized Target) XMPP->MEK Inhibits? Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation Regulates

Caption: The MAPK/ERK signaling pathway and a potential point of inhibition.

References

  • Tuttle, C., et al. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Communications Chemistry. Available at: [Link].

  • Deng, Y., et al. (2017). Discovery and optimization of 3-(4-aryl/heteroarylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyridazines as novel, CNS penetrant pan-muscarinic antagonists. Bioorganic & Medicinal Chemistry Letters. Available at: [Link].

  • National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Available at: [Link].

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Reaction Biology. Available at: [Link].

  • Patil, S., et al. (2022). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication. Available at: [Link].

  • Smalley, K. S. M. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Methods in Molecular Biology. Available at: [Link].

  • Gjonaj, L., et al. (2023). Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma. Pharmaceuticals. Available at: [Link].

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Application Notes & Protocols: A Framework for Assessing the Preclinical Efficacy of 3-(2-Methylphenyl)-6-piperazin-1-ylpyridazine in Rodent Models

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Rationale and Strategic Overview

The compound 3-(2-Methylphenyl)-6-piperazin-1-ylpyridazine integrates two privileged scaffolds in central nervous system (CNS) drug discovery: the pyridazine core and the piperazine moiety. Pyridazine derivatives are recognized for a wide spectrum of pharmacological activities, including antidepressant, antipsychotic, and anti-inflammatory effects.[1][2][3] The piperazine ring is a cornerstone of many successful CNS drugs, frequently engineered to interact with dopaminergic and serotonergic receptors.[4][5] This structural combination strongly suggests that 3-(2-Methylphenyl)-6-piperazin-1-ylpyridazine is a candidate for modulating neurotransmitter systems implicated in psychiatric disorders such as schizophrenia and depression.

This guide provides a strategic framework and detailed protocols for evaluating the efficacy of this compound. Our approach is grounded in a hypothesis-driven selection of animal models, designed to first establish primary antipsychotic-like activity, then to assess for potential liabilities and broader therapeutic benefits. We will focus on validated behavioral paradigms that offer high predictive validity for clinical outcomes.[6][7][8]

Hypothesized Mechanism of Action: D₂/5-HT₂ₐ Receptor Antagonism

Atypical antipsychotics derive their clinical efficacy and favorable side-effect profile primarily from a combination of dopamine D₂ receptor (D₂R) and serotonin 5-HT₂ₐ receptor (5-HT₂ₐR) antagonism.[9][10] D₂R blockade in the mesolimbic pathway is critical for alleviating the positive symptoms of psychosis, while 5-HT₂ₐR blockade is thought to mitigate the motor side effects (extrapyramidal symptoms, or EPS) typically associated with D₂R antagonism in the nigrostriatal pathway and may contribute to efficacy against negative and cognitive symptoms.[9][11][12] We hypothesize that 3-(2-Methylphenyl)-6-piperazin-1-ylpyridazine functions as a dual D₂/5-HT₂ₐ antagonist.

D2_5HT2A_Antagonism DA_vesicle Dopamine Vesicles D2R D₂ Gαi DA_vesicle->D2R:f0 Dopamine S_vesicle Serotonin Vesicles HT2AR 5-HT₂ₐ Gαq S_vesicle->HT2AR:f0 Serotonin cAMP ↓ cAMP D2R:f1->cAMP Inhibits IP3_DAG ↑ IP₃/DAG HT2AR:f1->IP3_DAG Compound 3-(2-Methylphenyl)- 6-piperazin-1-ylpyridazine Compound->D2R:f0 Blocks Compound->HT2AR:f0 Blocks

Caption: Hypothesized dual-antagonist action at D₂ and 5-HT₂ₐ receptors.

Preclinical Efficacy Evaluation Workflow

A tiered approach is recommended to efficiently characterize the compound's profile. The workflow should progress from primary efficacy models to those assessing safety and additional therapeutic potential.

Caption: Recommended workflow for preclinical efficacy testing.

Tier 1: Antipsychotic-Like Efficacy Models

Apomorphine-Induced Stereotypy in Mice
  • Principle and Rationale: This model assesses a compound's ability to block the effects of a direct dopamine receptor agonist. Apomorphine, a non-selective dopamine agonist, induces stereotyped behaviors (e.g., repetitive sniffing, gnawing, cage climbing) by stimulating postsynaptic dopamine receptors, primarily in the striatum.[13][14] Antagonism of these behaviors is highly predictive of the antipsychotic activity of D₂ receptor blockers.[7][15]

  • Detailed Protocol:

    • Animals: Male CF-1 or C57BL/6 mice (20-25 g). House in groups with a 12-hour light/dark cycle and provide ad libitum access to food and water. Acclimate animals to the testing room for at least 60 minutes prior to the experiment.

    • Apparatus: Standard transparent rodent cages (e.g., 25 cm x 15 cm x 15 cm) with a wire-mesh lid.

    • Drug Administration:

      • Administer the test compound or vehicle (e.g., saline with 5% DMSO, 5% Tween-80) via intraperitoneal (i.p.) or oral (p.o.) route. A typical pretreatment time is 30-60 minutes.

      • Administer Apomorphine HCl (0.5 - 1.5 mg/kg, s.c.) dissolved in saline containing 0.1% ascorbic acid to prevent oxidation.[16]

      • Include a positive control group treated with a known antipsychotic (e.g., Haloperidol, 0.5 mg/kg, i.p.).

    • Procedure:

      • Immediately after apomorphine injection, place each mouse individually into an observation cage.

      • Begin scoring at 10-minute intervals for a total of 30-40 minutes.

      • A trained observer, blind to the treatment groups, should score the intensity of stereotyped behavior using a standardized scale.

    • Data Analysis:

      • Use a stereotypy rating scale, for example: 0 = asleep or stationary; 1 = active; 2 = predominantly active with bursts of stereotyped sniffing/head movements; 3 = continuous stereotyped sniffing/head movements; 4 = continuous stereotypy with gnawing or cage climbing.[17]

      • Analyze the data using a non-parametric test (Kruskal-Wallis followed by Dunn's post-hoc test) or a two-way ANOVA with repeated measures. The primary endpoint is a significant reduction in the stereotypy score in the test compound group compared to the vehicle group.

Tier 2: Safety and Side Effect Liability

Catalepsy Bar Test in Rats
  • Principle and Rationale: Catalepsy, a state of muscular rigidity and failure to correct an externally imposed posture, is a well-established rodent model for predicting extrapyramidal side effects (EPS) in humans.[7][18] The test measures the latency of a rat to remove its forepaws from an elevated bar.[19][20] Atypical antipsychotics are expected to induce significantly less catalepsy than typical agents like haloperidol at therapeutically relevant doses.[21][22]

  • Detailed Protocol:

    • Animals: Male Wistar or Sprague-Dawley rats (200-250 g). Handle animals for several days before the test to reduce stress.

    • Apparatus: A horizontal wooden or metal bar (1 cm in diameter) elevated 9-12 cm above a flat surface.[21][23]

    • Drug Administration:

      • Administer the test compound, vehicle, or a positive control (Haloperidol, 1-2 mg/kg, i.p.) at various time points before testing (e.g., 30, 60, 90, and 120 minutes) to establish a time-course of effect.[23]

    • Procedure:

      • At each time point, gently place the rat's forepaws on the elevated bar. The hind paws should remain on the floor.

      • Start a stopwatch immediately.[24]

      • Measure the time until the rat removes both forepaws from the bar and returns to a normal posture.

      • A cut-off time (e.g., 180 seconds) should be established to avoid undue stress. If the rat does not move within this time, it is assigned the maximum score.

    • Data Analysis:

      • Record the latency (in seconds) for each rat at each time point.

      • Analyze the data using a two-way ANOVA (Treatment x Time) followed by a suitable post-hoc test (e.g., Bonferroni's). A compound is considered to have a low EPS liability if it does not produce a significant increase in cataleptic latency at doses that were effective in the apomorphine stereotypy model.

Tier 3: Expanded Therapeutic Profile

Forced Swim Test (FST) in Mice or Rats
  • Principle and Rationale: The FST is a widely used screening tool for assessing antidepressant-like activity. The model is based on the observation that when placed in an inescapable cylinder of water, rodents will eventually adopt an immobile posture.[25] This immobility is interpreted as a state of behavioral despair. Clinically effective antidepressants decrease the duration of immobility and increase active behaviors like swimming or climbing.[26][27]

  • Detailed Protocol:

    • Animals: Male BALB/c or C57BL/6 mice (22-28 g) or Sprague-Dawley rats (220-280 g).

    • Apparatus: A transparent glass or plastic cylinder (for mice: 20 cm height, 10 cm diameter; for rats: 40 cm height, 20 cm diameter). Fill with water (23-25°C) to a depth where the animal cannot touch the bottom (mice: 10 cm; rats: 30 cm).[25][26]

    • Procedure (for mice, single session):

      • Administer the test compound, vehicle, or a positive control (e.g., Imipramine, 20 mg/kg, i.p.) 30-60 minutes before the test.

      • Gently place each mouse into the cylinder for a 6-minute session.

      • Record the entire session with a video camera. A trained observer, blind to the treatments, should score the last 4 minutes of the session.

    • Behavioral Scoring:

      • Immobility: Floating motionless or making only small movements necessary to keep the head above water.

      • Swimming: Active movements of the limbs and tail throughout the cylinder.

      • Climbing: Active upward-directed movements of the forepaws along the cylinder wall.

    • Data Analysis:

      • Analyze the duration (in seconds) of immobility using a one-way ANOVA followed by Dunnett's or Tukey's post-hoc test.

      • A significant decrease in immobility time suggests an antidepressant-like effect. It is crucial to run a separate locomotor activity test to ensure the compound does not produce a false positive by simply increasing general motor activity.[28]

Novel Object Recognition (NOR) Test in Rats
  • Principle and Rationale: The NOR test is a robust method for evaluating recognition memory, a cognitive domain often impaired in schizophrenia.[29] The test leverages the innate tendency of rodents to explore novel objects more than familiar ones.[30] It requires no external reinforcement and is less stressful than many other cognitive tasks.[29] An improvement in performance in this task can indicate pro-cognitive effects.

  • Detailed Protocol:

    • Animals: Male Wistar or Sprague-Dawley rats (250-300 g).

    • Apparatus: An open-field arena (e.g., 50 cm x 50 cm x 40 cm) made of non-porous material. A set of objects that vary in shape, color, and texture but are of similar size and cannot be easily displaced by the rats.

    • Procedure:

      • Day 1: Habituation: Allow each rat to explore the empty arena for 5-10 minutes.

      • Day 2: Familiarization (Training/T1): Place two identical objects in opposite corners of the arena. Place the rat in the center and allow it to explore for 3-5 minutes.[31] Administer the test compound or vehicle at a set time before this phase (e.g., 60 minutes).

      • Day 3: Test (T2): After a retention interval (e.g., 24 hours), return the rat to the arena where one of the familiar objects has been replaced by a novel object.[32][33] Allow 3-5 minutes of exploration.

    • Data Collection:

      • Record all sessions via video. Manually or automatically score the time spent exploring each object. Exploration is defined as the rat's nose being directed at the object within a 2 cm proximity.

    • Data Analysis:

      • Calculate the Discrimination Index (DI) : (Time with Novel Object - Time with Familiar Object) / (Total Exploration Time).

      • A positive DI indicates a preference for the novel object and intact memory. A DI not significantly different from zero suggests a memory deficit.

      • Analyze DI values using a one-way ANOVA. A significant increase in the DI for the compound-treated group compared to a vehicle-treated or disease-model group indicates cognitive enhancement.

Summary of Efficacy Endpoints

Behavioral Model Primary Indication Key Parameter Measured Expected Outcome for Efficacious Compound
Apomorphine-Induced StereotypyAntipsychotic (Positive Symptoms)Stereotypy ScoreDecrease in score
Catalepsy Bar TestEPS Liability (Safety)Latency to Step Down (s)No significant increase at effective doses
Forced Swim TestAntidepressant / MoodImmobility Time (s)Decrease in time
Novel Object RecognitionCognitive EnhancementDiscrimination Index (DI)Increase in index

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Application Note: High-Throughput Screening of 3-(2-Methylphenyl)-6-piperazin-1-ylpyridazine Analogs for Protein Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Introduction: The Promising Scaffold of Pyridazine Analogs

The pyridazine heterocycle is a privileged scaffold in modern drug discovery, forming the core of several approved therapeutics.[1] Notably, this includes inhibitors of key signaling proteins such as tyrosine kinase 2 (TYK2) and G protein-coupled receptors (GPCRs) like the gonadotropin-releasing hormone (GnRH) receptor.[1] The 3-(2-Methylphenyl)-6-piperazin-1-ylpyridazine core represents a versatile chemical starting point for the development of novel modulators of a variety of pharmacologically relevant targets. Given the precedence of pyridazine-containing molecules as kinase inhibitors, this application note will detail a robust high-throughput screening (HTS) campaign designed to identify and characterize analogs of this scaffold as potential protein kinase inhibitors.[2][3]

Protein kinases are a large family of enzymes that play a central role in cellular signal transduction and are implicated in numerous diseases, including cancer and inflammatory disorders, making them a major class of drug targets.[2][3] High-throughput screening (HTS) is an indispensable tool in the early stages of drug discovery, enabling the rapid and automated testing of large compound libraries to identify "hits" that modulate the activity of a biological target.[4][5] This guide will provide a comprehensive, field-proven framework for an HTS campaign, from primary screening to hit confirmation, tailored for the discovery of novel kinase inhibitors from a library of 3-(2-Methylphenyl)-6-piperazin-1-ylpyridazine analogs.

The Strategic HTS Workflow: A Multi-Step Approach to Hit Identification

A successful HTS campaign is a systematic process designed to efficiently sift through thousands of compounds to find a few promising candidates. Our workflow is designed to maximize efficiency and minimize false positives, ensuring that resources are focused on the most promising molecules.

HTS_Workflow cluster_0 Phase 1: Assay Development & Primary Screen cluster_1 Phase 2: Hit Confirmation & Prioritization cluster_2 Phase 3: Lead Generation Assay_Dev Assay Development & Validation (Z'-factor > 0.5) Primary_Screen Primary HTS @ Single Concentration (e.g., 10 µM) Assay_Dev->Primary_Screen Robust Assay Hit_ID Primary Hit Identification (e.g., >50% Inhibition) Primary_Screen->Hit_ID Raw Data Dose_Response Dose-Response & IC50 Determination Hit_ID->Dose_Response Primary Hits Counter_Screen Counter-Screening (False Positive Removal) Dose_Response->Counter_Screen Confirmed Hits Orthogonal_Assay Orthogonal Confirmatory Assay Counter_Screen->Orthogonal_Assay Validated Hits SAR Structure-Activity Relationship (SAR) Analysis Orthogonal_Assay->SAR Prioritized Hits Hit_to_Lead Hit-to-Lead Optimization SAR->Hit_to_Lead

Caption: A logical workflow for an HTS campaign.

Part 1: Primary Screening using Fluorescence Polarization

For the primary screen, a Fluorescence Polarization (FP) assay is an excellent choice due to its homogeneous format (no wash steps), sensitivity, and suitability for automation.[6][7] The principle relies on the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger protein. In our case, a fluorescently labeled peptide substrate, when phosphorylated by the target kinase, will be bound by a phosphopeptide-specific antibody, leading to a large, slow-rotating complex and a high FP signal. Inhibitors will prevent phosphorylation, resulting in a low FP signal.

Protocol 1: Fluorescence Polarization (FP) Kinase Assay

Objective: To identify compounds that inhibit the target kinase by more than 50% at a single concentration.

Materials:

  • Target Kinase: Recombinant, purified protein kinase of interest.

  • Fluorescently Labeled Peptide Substrate: A peptide containing the kinase recognition sequence, labeled with a suitable fluorophore (e.g., FITC or a red-shifted dye).

  • ATP: Adenosine triphosphate.

  • Phosphopeptide-Specific Antibody: An antibody that specifically recognizes the phosphorylated form of the peptide substrate.

  • Assay Buffer: e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20.

  • Compound Library: 3-(2-Methylphenyl)-6-piperazin-1-ylpyridazine analogs dissolved in DMSO.

  • Positive Control: A known inhibitor of the target kinase (e.g., Staurosporine).

  • Negative Control: DMSO.

  • Microplates: Low-volume, black, 384-well microplates.

  • Plate Reader: Equipped with fluorescence polarization optics.[6]

Procedure:

  • Compound Plating:

    • Using an automated liquid handler, dispense 50 nL of each compound from the library (typically at 10 mM in DMSO) into the wells of the 384-well assay plates for a final assay concentration of 10 µM.

    • Dispense 50 nL of DMSO into the negative control wells.

    • Dispense 50 nL of the positive control inhibitor into the positive control wells.

  • Enzyme and Substrate Addition:

    • Prepare a master mix of the target kinase and the fluorescently labeled peptide substrate in assay buffer. The optimal concentrations should be determined during assay development to be below the Km for the substrate.

    • Dispense 15 µL of the enzyme/substrate mix into each well of the assay plate.

    • Incubate for 15 minutes at room temperature to allow for compound pre-incubation with the enzyme.

  • Initiation of Kinase Reaction:

    • Prepare a solution of ATP in assay buffer. The concentration should ideally be at or near the Km of the enzyme for ATP to detect both ATP-competitive and non-competitive inhibitors.[8]

    • Add 5 µL of the ATP solution to all wells to start the kinase reaction.

    • Incubate the plate at 30°C for 60 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.

  • Detection:

    • Prepare a "stop/detection" mix containing the phosphopeptide-specific antibody in assay buffer with EDTA (to chelate Mg²⁺ and stop the kinase reaction).

    • Add 10 µL of the stop/detection mix to each well.

    • Incubate for 30-60 minutes at room temperature to allow for antibody binding.

    • Read the plate on a fluorescence polarization plate reader. The reader excites the sample with polarized light and measures the emitted light in both the parallel and perpendicular planes.[6]

Data Analysis and Hit Selection
  • Quality Control (Z'-factor): The robustness of the assay is determined by calculating the Z'-factor from the positive and negative controls on each plate.[9][10]

    • Formula: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|

    • An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[11]

  • Hit Identification:

    • Normalize the data using the positive and negative controls: % Inhibition = 100 * (Signal_compound - Mean_neg) / (Mean_pos - Mean_neg)

    • Compounds showing >50% inhibition are selected as primary "hits" for further investigation.

Part 2: Hit Confirmation and Prioritization

Primary hits must undergo a series of secondary assays to confirm their activity, determine their potency, and rule out artifacts.

Protocol 2: Dose-Response and IC₅₀ Determination

Objective: To determine the potency (IC₅₀) of the primary hits.

Procedure:

  • Serial Dilution: Create a 10-point, 3-fold serial dilution series for each hit compound, starting from a top concentration of 100 µM.

  • Assay Performance: Perform the FP kinase assay as described in Protocol 1, using the serially diluted compounds.

  • Data Analysis:

    • Plot the % inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.[8][12]

Parameter Description
Top Plateau The maximal response (uninhibited).
Bottom Plateau The minimal response (fully inhibited).
Hill Slope The steepness of the curve.
IC₅₀ The concentration at 50% inhibition.
Protocol 3: Orthogonal Confirmatory Assay (e.g., AlphaScreen)

Objective: To confirm the activity of hits in a different assay format to eliminate technology-specific false positives.

The AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay) technology is an excellent orthogonal method.[13][14] It relies on the interaction of donor and acceptor beads. When a biotinylated substrate is phosphorylated by a kinase, it is captured by streptavidin-coated donor beads and a phospho-specific antibody conjugated to acceptor beads, bringing the beads into proximity and generating a signal.

Procedure:

  • Assay Setup: Similar to the FP assay, compounds, kinase, biotinylated peptide substrate, and ATP are incubated together.

  • Detection: A mixture of streptavidin-donor beads and anti-phospho-antibody-acceptor beads is added.

  • Signal Reading: After incubation in the dark, the plate is read on an AlphaScreen-capable plate reader. A decrease in signal indicates inhibition.

  • IC₅₀ Determination: Confirmed hits should have comparable IC₅₀ values in both the FP and AlphaScreen assays.

AlphaScreen_Principle cluster_Inhibition Inhibition cluster_Activity Activity (No Inhibition) cluster_Detection Detection Inhibitor Inhibitor Kinase_I Kinase Inhibitor->Kinase_I No_P No Phosphorylation Kinase_I->No_P Substrate_I Biotin-Substrate Substrate_I->No_P ATP_I ATP ATP_I->No_P Kinase_A Kinase Phospho_Substrate Biotin-pSubstrate Kinase_A->Phospho_Substrate Substrate_A Biotin-Substrate Substrate_A->Phospho_Substrate ATP_A ATP ATP_A->Phospho_Substrate Donor Donor Bead Phospho_Substrate->Donor Biotin-Streptavidin Antibody pAb Phospho_Substrate->Antibody Acceptor Acceptor Bead Donor->Acceptor Singlet Oxygen ~200 nm Signal Light Signal (520-620 nm) Acceptor->Signal Antibody->Acceptor

Caption: Principle of the AlphaScreen kinase assay.

Conclusion: From Hits to Leads

This application note provides a detailed, robust, and scientifically sound framework for conducting a high-throughput screening campaign to identify novel kinase inhibitors from a library of 3-(2-Methylphenyl)-6-piperazin-1-ylpyridazine analogs. By following a logical progression from a validated primary assay to orthogonal confirmation and potency determination, researchers can efficiently identify high-quality, validated hits. These prioritized compounds can then serve as the foundation for a successful hit-to-lead optimization program, ultimately accelerating the drug discovery process.

References

  • Vertex AI Search. (2025). High-Throughput Screening (HTS)
  • The Scientist. (2024). An Overview of High Throughput Screening.
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  • The pyridazine heterocycle in molecular recognition and drug discovery. (n.d.). PMC.
  • Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1. (n.d.). PMC - NIH.
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The Emergent Probe: A Guide to the Characterization and Application of 3-(2-Methylphenyl)-6-piperazin-1-ylpyridazine

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals

Abstract

The quest for novel chemical probes is a cornerstone of modern drug discovery and chemical biology. These precision tools are instrumental in dissecting complex biological pathways and validating novel therapeutic targets. This document introduces 3-(2-Methylphenyl)-6-piperazin-1-ylpyridazine, a molecule of significant interest due to its core scaffolds—pyridazine and piperazine—which are prevalent in a multitude of biologically active compounds.[1][2][3][4] While the specific biological targets of this compound are not yet publicly defined, its structural motifs suggest a rich potential for interaction with key cellular proteins.

This guide is structured not as a record of established use, but as a forward-looking manual for its comprehensive characterization and strategic application as a chemical probe. We will navigate the logical progression from hypothesized biological activity to rigorous, multi-faceted validation. The protocols detailed herein are designed to be self-validating, providing a robust framework for researchers to unlock the potential of this and other novel chemical entities.

Physicochemical Profile and Synthesis Outline

Before embarking on biological evaluation, a thorough understanding of the molecule's fundamental properties is essential.

Table 1: Physicochemical Properties of 3-(2-Methylphenyl)-6-piperazin-1-ylpyridazine

PropertyValue
Molecular FormulaC₁₅H₁₈N₄
Molar Mass254.33 g/mol
AppearanceWhite to off-white solid (predicted)
SolubilitySoluble in DMSO, Ethanol (predicted)

A plausible synthetic route to 3-(2-Methylphenyl)-6-piperazin-1-ylpyridazine, based on established methodologies for analogous compounds, is a two-step process commencing with 3,6-dichloropyridazine.[5][6][7] The initial step involves a nucleophilic aromatic substitution (SNAr) to introduce the piperazine moiety, followed by a Suzuki-Miyaura cross-coupling reaction to append the 2-methylphenyl group. This approach offers modularity, allowing for the synthesis of analogues for structure-activity relationship (SAR) studies.

Hypothesized Biological Activity and Potential Target Classes

The pyridazine ring is a versatile heterocycle known for its presence in compounds with a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][8][9] The piperazine moiety is a common pharmacophore that can enhance aqueous solubility and often serves as a key interaction point with biological targets, particularly G-protein coupled receptors (GPCRs) and kinases.[3][4]

Given these precedents, 3-(2-Methylphenyl)-6-piperazin-1-ylpyridazine is hypothesized to interact with one or more of the following target classes:

  • Protein Kinases: Many kinase inhibitors feature a heterocyclic core for ATP-competitive binding, with a piperazine group often extending into solvent-exposed regions.

  • G-Protein Coupled Receptors (GPCRs): The piperazine motif is a well-established feature of many GPCR ligands, where it can interact with key residues in the transmembrane domains.

  • Other Enzymes: The scaffold may also interact with other enzyme classes where a heterocyclic core can form key hydrogen bonding interactions.

The following sections outline a comprehensive strategy to identify and validate the specific molecular target(s) of this compound.

PART 1: Characterization of 3-(2-Methylphenyl)-6-piperazin-1-ylpyridazine as a Chemical Probe Candidate

A credible chemical probe must be thoroughly characterized to ensure that its biological effects are attributable to a specific molecular target.[10][11] This section details the critical protocols for establishing the potency, selectivity, and on-target engagement of our candidate compound.

Protocol 1: Initial Target Class Screening and Potency Determination

The initial step is to screen the compound against large panels of kinases and GPCRs to identify potential targets and determine its potency.

A. Kinase Panel Screening

  • Objective: To identify potential kinase targets and determine the IC₅₀ (half-maximal inhibitory concentration).

  • Methodology:

    • Prepare a stock solution of 3-(2-Methylphenyl)-6-piperazin-1-ylpyridazine in 100% DMSO.

    • Perform a broad screen (e.g., against a panel of over 400 kinases) at a single high concentration (e.g., 10 µM) to identify initial "hits" (e.g., >50% inhibition).

    • For identified hits, perform a dose-response assay to determine the IC₅₀ value.

    • The assay can be a radiometric assay using ³²P-labeled ATP or a non-radioactive luminescence-based assay.[12]

    • Reaction Setup (Example for one kinase):

      • To a reaction well, add the kinase, its specific substrate, and the test compound at various concentrations.

      • Initiate the reaction by adding ATP.

      • Incubate at 30°C for a specified time (e.g., 60 minutes).

      • Stop the reaction and quantify the amount of phosphorylated substrate.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to calculate the IC₅₀.

B. GPCR Binding Assay

  • Objective: To determine the binding affinity (Kᵢ) of the compound for a panel of GPCRs.

  • Methodology:

    • Utilize a radioligand competition binding assay.[13][14]

    • Prepare cell membranes from cell lines overexpressing the GPCRs of interest.

    • Assay Setup (in triplicate):

      • Total Binding: Cell membranes + radioligand.

      • Non-specific Binding: Cell membranes + radioligand + a high concentration of a known unlabeled competitor.

      • Test Compound: Cell membranes + radioligand + serial dilutions of 3-(2-Methylphenyl)-6-piperazin-1-ylpyridazine.

    • Incubate to allow binding to reach equilibrium.

    • Separate bound from unbound radioligand by rapid filtration through glass fiber filters.

    • Quantify the radioactivity on the filters using a scintillation counter.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation.

Table 2: Template for Summarizing Potency Data

TargetAssay TypePotency (IC₅₀/Kᵢ) (nM)
Kinase XRadiometric
Kinase YLuminescence
GPCR ZRadioligand Binding
Protocol 2: Selectivity Profiling

A high-quality chemical probe should exhibit significant selectivity for its intended target over other related proteins.[10]

  • Objective: To assess the selectivity of the compound against a panel of related and unrelated targets.

  • Methodology:

    • Based on the initial screening, select a panel of kinases or GPCRs that are closely related to the primary target(s).

    • Perform dose-response assays for each of these off-targets to determine their IC₅₀ or Kᵢ values.

    • A compound is generally considered selective if it is at least 30-fold more potent for its primary target than for other targets within the same family.[10]

Caption: Decision workflow for evaluating probe selectivity.

Protocol 3: Cellular Target Engagement Confirmation

It is crucial to confirm that the compound engages its target within a cellular context.[15] The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[16][17][18]

  • Objective: To verify that 3-(2-Methylphenyl)-6-piperazin-1-ylpyridazine binds to its intended target in intact cells.

  • Methodology:

    • Culture cells that endogenously express the target protein.

    • Treat the cells with the test compound or a vehicle control.

    • Heat the cell suspensions to a range of temperatures. Ligand binding stabilizes the target protein, making it more resistant to thermal denaturation.

    • Cool the samples and lyse the cells.

    • Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

    • Analyze the amount of soluble target protein remaining at each temperature using Western blotting or ELISA.

    • A positive target engagement will result in a shift of the melting curve to a higher temperature in the presence of the compound.

PART 2: Application of Validated 3-(2-Methylphenyl)-6-piperazin-1-ylpyridazine as a Chemical Probe

Once validated, the chemical probe can be used to investigate the biological function of its target.

Protocol 4: Target-Dependent Cellular Phenotype Assay
  • Objective: To demonstrate that the probe elicits a cellular response that is dependent on its engagement with the target.

  • Methodology (Example for a kinase target):

    • Select a cell line where the target kinase is known to regulate a specific signaling pathway.

    • Treat the cells with a dose-range of the chemical probe.

    • Stimulate the pathway if necessary.

    • Lyse the cells and perform a Western blot to measure the phosphorylation of a known downstream substrate of the target kinase.

    • A dose-dependent decrease in substrate phosphorylation would indicate on-target activity.

    • Crucial Controls:

      • Use a structurally similar but inactive analogue of the probe as a negative control.

      • Confirm the on-target effect by showing that siRNA-mediated knockdown of the target protein phenocopies the effect of the probe.

G cluster_controls Essential Controls start Validated Chemical Probe treat_cells Treat Cells with Probe (Dose-Response) start->treat_cells stimulate Stimulate Pathway (if necessary) treat_cells->stimulate lyse Cell Lysis stimulate->lyse western_blot Western Blot for Phospho-Substrate lyse->western_blot analyze Analyze Data western_blot->analyze conclusion Correlate Probe Concentration with Phenotype analyze->conclusion neg_control Inactive Analogue Treatment phenocopy Compare Phenotypes neg_control->phenocopy sirna siRNA Knockdown of Target sirna->phenocopy phenocopy->conclusion Validate

Caption: Experimental workflow for target-dependent cellular assays.

Protocol 5: Target Identification of Novel Compounds

If initial broad screening does not yield a clear target, or for unbiased discovery, several methods can be employed.[19][20]

  • Objective: To identify the molecular target(s) of 3-(2-Methylphenyl)-6-piperazin-1-ylpyridazine in an unbiased manner.

  • Methodology: Affinity-Based Pull-Down [21]

    • Synthesize a derivative of the probe with a linker and an affinity tag (e.g., biotin) at a position that does not disrupt its biological activity (as determined by SAR).

    • Incubate the biotinylated probe with cell lysate.

    • Capture the probe and its binding partners using streptavidin-coated beads.

    • Wash the beads to remove non-specific binders.

    • Elute the bound proteins.

    • Identify the eluted proteins by mass spectrometry.

    • Candidate targets must be validated using the protocols described in Part 1.

Data Interpretation and Best Practices

  • Trustworthiness through Controls: Every experiment should include appropriate positive and negative controls. An inactive analogue of the probe is an invaluable tool to control for off-target effects.[15]

  • Concentration is Key: Use the lowest concentration of the probe that elicits the desired on-target effect to minimize the risk of off-target activities.

  • Orthogonal Approaches: Whenever possible, use orthogonal methods (e.g., genetic knockdown) to confirm that the observed phenotype is a direct result of modulating the intended target.

Conclusion

3-(2-Methylphenyl)-6-piperazin-1-ylpyridazine represents a promising starting point for the development of a novel chemical probe. Its successful application hinges on the rigorous and systematic validation process outlined in this guide. By adhering to these principles of scientific integrity and causality, researchers can confidently employ this molecule to illuminate new aspects of biology and pave the way for future therapeutic innovations.

References

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Application Notes and Protocols for Kinase Inhibition Studies: 3-(2-Methylphenyl)-6-piperazin-1-ylpyridazine

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Your Senior Application Scientist

Abstract

This document provides a comprehensive guide for the characterization of 3-(2-Methylphenyl)-6-piperazin-1-ylpyridazine, a novel small molecule inhibitor targeting protein kinases. Protein kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[1][2] The development of selective kinase inhibitors is therefore a cornerstone of modern drug discovery.[3] This guide is intended for researchers, scientists, and drug development professionals, offering detailed protocols for in vitro biochemical assays and cell-based functional assays to determine the potency, selectivity, and cellular activity of this compound. We emphasize the rationale behind experimental choices to ensure robust and reproducible data generation.

Introduction: The Rationale for Targeting Kinases with Pyridazine Scaffolds

Protein kinases orchestrate a vast array of cellular processes by catalyzing the phosphorylation of substrate proteins.[4] The human genome encodes over 500 distinct kinases, and their structural similarities, particularly within the ATP-binding site, present a significant challenge in developing specific inhibitors.[2][3] Non-selective inhibition can lead to off-target effects and associated toxicities.[5] Therefore, rigorous characterization of a candidate inhibitor's potency and selectivity is paramount.[6][7]

The subject of this guide, 3-(2-Methylphenyl)-6-piperazin-1-ylpyridazine, belongs to the pyridazine class of heterocyclic compounds. The pyridazine ring possesses unique physicochemical properties, including a high dipole moment and dual hydrogen-bonding capacity, which can be advantageous for drug-target interactions.[8][9] These characteristics make the pyridazine scaffold an attractive starting point for the design of novel kinase inhibitors.[10]

This guide will walk you through a systematic workflow to characterize the inhibitory profile of 3-(2-Methylphenyl)-6-piperazin-1-ylpyridazine, from initial biochemical potency determination to assessing its effects in a cellular context.

Preliminary Compound Handling and Physicochemical Characterization

Before initiating biological assays, it is crucial to understand the fundamental properties of 3-(2-Methylphenyl)-6-piperazin-1-ylpyridazine to ensure accurate and reproducible results.

2.1. Solubility Assessment

  • Rationale: Poor solubility can lead to inaccurate potency measurements and aggregation-based artifacts. Determining the optimal solvent and concentration range is a critical first step.

  • Protocol:

    • Prepare a high-concentration stock solution (e.g., 10 mM) of 3-(2-Methylphenyl)-6-piperazin-1-ylpyridazine in 100% dimethyl sulfoxide (DMSO).

    • Serially dilute the stock solution in various aqueous buffers relevant to your planned assays (e.g., PBS, Tris-based kinase buffers).

    • Visually inspect for precipitation at each dilution.

    • For a more quantitative measure, use nephelometry or a similar light-scattering technique to determine the kinetic solubility.

    • Note: It is advisable to keep the final DMSO concentration in assays below 1% to minimize solvent effects on kinase activity.[11]

2.2. Stability Assessment

  • Rationale: Compound degradation in assay buffers can lead to an underestimation of potency.

  • Protocol:

    • Incubate 3-(2-Methylphenyl)-6-piperazin-1-ylpyridazine at its working concentration in the relevant assay buffer at the intended assay temperature (e.g., 30°C or 37°C).

    • At various time points (e.g., 0, 1, 2, 4 hours), quench the reaction and analyze the remaining compound concentration using LC-MS.

    • A stable compound will show minimal degradation over the course of the experiment.

In Vitro Biochemical Assays: Determining Potency and Selectivity

Biochemical assays using purified enzymes are the foundation for characterizing a kinase inhibitor.[5] They provide a direct measure of the compound's ability to inhibit the target kinase in a controlled environment.

3.1. Primary Potency Determination (IC50)

The half-maximal inhibitory concentration (IC50) is a key parameter that quantifies the potency of an inhibitor.[12] We will describe a protocol using the ADP-Glo™ Kinase Assay, a luminescence-based method that measures ADP production, a universal product of kinase reactions.[13][14][15]

3.1.1. Experimental Workflow: ADP-Glo™ Kinase Assay

Caption: Workflow for IC50 determination using the ADP-Glo™ Kinase Assay.

3.1.2. Detailed Protocol: IC50 Determination

  • Materials:

    • Target Kinase (e.g., Abl, Src, etc.)

    • Kinase-specific substrate peptide

    • ATP

    • 3-(2-Methylphenyl)-6-piperazin-1-ylpyridazine

    • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)[4]

    • ADP-Glo™ Kinase Assay Kit (Promega)[16]

    • White, opaque 96-well or 384-well plates

    • Plate reader with luminescence detection capabilities

  • Procedure:

    • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of 3-(2-Methylphenyl)-6-piperazin-1-ylpyridazine in 100% DMSO. Also, prepare a DMSO-only control.[4]

    • Kinase Reaction:

      • In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO control to each well.

      • Add 2.5 µL of the target kinase solution to each well.

      • Incubate for 10 minutes at room temperature to allow for inhibitor-kinase binding.

      • Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture. The final ATP concentration should ideally be at or near the Km value for the specific kinase to ensure accurate competitive inhibitor characterization.

      • Incubate the plate at 30°C for 60 minutes.

    • ADP Detection:

      • Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.[4]

      • Incubate for 40 minutes at room temperature.

      • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.[4]

      • Incubate for 30 minutes at room temperature.

    • Data Analysis:

      • Measure luminescence using a plate reader.

      • Plot the luminescence signal (proportional to kinase activity) against the logarithm of the inhibitor concentration.

      • Fit the data to a four-parameter logistic (sigmoidal) dose-response curve to determine the IC50 value using software like GraphPad Prism.[17]

3.2. Kinase Selectivity Profiling

  • Rationale: Assessing the inhibitor's activity across a broad panel of kinases is crucial to identify potential off-targets and understand its selectivity profile.[6][18][19] A highly selective inhibitor is often desirable to minimize side effects.[3]

  • Protocol:

    • Engage a contract research organization (CRO) that offers large-scale kinase screening panels (e.g., Reaction Biology, Eurofins).

    • Alternatively, set up smaller, focused panels in-house against closely related kinases.

    • Screen 3-(2-Methylphenyl)-6-piperazin-1-ylpyridazine at one or two fixed concentrations (e.g., 1 µM and 10 µM) against the kinase panel.

    • For any kinases showing significant inhibition (e.g., >50% at 1 µM), perform full IC50 curve determinations as described in section 3.1.2.

Data Presentation: Kinase Selectivity Profile

Kinase Target3-(2-Methylphenyl)-6-piperazin-1-ylpyridazine IC50 (nM)Staurosporine IC50 (nM) (Control)
Target Kinase A[Experimental Value]5
Off-Target Kinase B[Experimental Value]10
Off-Target Kinase C[Experimental Value]20
Off-Target Kinase D[Experimental Value]2
Off-Target Kinase E[Experimental Value]15
Table 1: Hypothetical inhibitory activity of 3-(2-Methylphenyl)-6-piperazin-1-ylpyridazine against a panel of kinases. Staurosporine, a non-selective kinase inhibitor, is used as a positive control.[4]

Cell-Based Assays: Validating Activity in a Biological Context

While biochemical assays are essential, they do not fully recapitulate the complexity of the cellular environment.[1][20] Cell-based assays are critical for confirming that the inhibitor can cross the cell membrane, engage its target, and exert a functional effect.

4.1. Target Engagement Assays

  • Rationale: These assays directly measure the binding of the inhibitor to its target kinase within intact cells. This confirms cellular permeability and target engagement.

  • Recommended Method: NanoBRET™ Target Engagement Assay (Promega). This assay measures the binding of a compound to a NanoLuc® luciferase-tagged kinase in live cells.[21] A fluorescent tracer competes with the test compound for binding to the kinase, and a change in Bioluminescence Resonance Energy Transfer (BRET) signal indicates target engagement.

4.2. Cellular Phosphorylation Assays

  • Rationale: A functional consequence of kinase inhibition is a decrease in the phosphorylation of its downstream substrates.[21] This provides direct evidence of the inhibitor's activity on a specific signaling pathway.

  • Protocol: Western Blotting for Phospho-Substrate Levels

    • Cell Culture and Treatment:

      • Culture a relevant cell line known to have an active signaling pathway involving the target kinase.

      • Seed cells in 6-well plates and allow them to adhere overnight.

      • Treat cells with a dose-response range of 3-(2-Methylphenyl)-6-piperazin-1-ylpyridazine for a predetermined time (e.g., 1-2 hours). Include a DMSO vehicle control.

      • If the pathway is stimulated by a growth factor, add the growth factor for a short period (e.g., 15 minutes) before harvesting.

    • Cell Lysis:

      • Wash cells with ice-cold PBS.

      • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

    • Western Blotting:

      • Separate equal amounts of protein (e.g., 20 µg) by SDS-PAGE.

      • Transfer proteins to a PVDF membrane.

      • Block the membrane with 5% BSA or non-fat milk in TBST.

      • Incubate with a primary antibody specific to the phosphorylated form of the kinase's substrate.

      • Wash and incubate with an HRP-conjugated secondary antibody.

      • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

      • Strip the membrane and re-probe for the total substrate and a loading control (e.g., GAPDH or β-actin) to ensure equal loading.

    • Analysis: Quantify the band intensities to determine the concentration-dependent decrease in substrate phosphorylation.

G cluster_0 Signaling Pathway Inhibition GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor TargetKinase Target Kinase Receptor->TargetKinase Substrate Substrate TargetKinase->Substrate ATP->ADP PhosphoSubstrate Phospho-Substrate CellularResponse Cellular Response (e.g., Proliferation) PhosphoSubstrate->CellularResponse Inhibitor 3-(2-Methylphenyl)-6-piperazin-1-ylpyridazine Inhibitor->TargetKinase Inhibition

Caption: Inhibition of a generic kinase signaling pathway by the test compound.

4.3. Cell Viability/Proliferation Assays

  • Rationale: If the target kinase is involved in cell survival or proliferation, its inhibition should lead to a decrease in cell viability.[20]

  • Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

    • Seed cancer cells in a 96-well plate at an appropriate density.

    • Treat the cells with a serial dilution of 3-(2-Methylphenyl)-6-piperazin-1-ylpyridazine for 72 hours.

    • Add CellTiter-Glo® Reagent, which measures ATP levels as an indicator of metabolically active cells.

    • Measure luminescence to determine the number of viable cells.

    • Calculate the GI50 (concentration for 50% growth inhibition) by plotting cell viability against the log of the inhibitor concentration.

Conclusion

The protocols and workflows detailed in this guide provide a robust framework for the preclinical characterization of 3-(2-Methylphenyl)-6-piperazin-1-ylpyridazine as a kinase inhibitor. By systematically evaluating its potency, selectivity, and cellular activity, researchers can build a comprehensive profile of this compound, enabling informed decisions for its further development as a potential therapeutic agent. Adherence to these self-validating systems and careful data interpretation are essential for advancing promising molecules from the bench to the clinic.

References

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  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. [Link]

  • Profacgen. Cell-based Kinase Assays. [Link]

  • Cui, J., et al. (2015). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 31(21), 3466-3474. [Link]

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  • S. L. C. (2018). The pyridazine heterocycle in molecular recognition and drug discovery. Semantic Scholar. [Link]

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  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

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  • Krišt'an, O., et al. (2022). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv. [Link]

  • ResearchGate. Determination of the IC50 values of a panel of CDK9 inhibitors against... [Link]

  • Bantscheff, M., et al. (2018). IC50 profiling against 320 protein kinases: Improving the accuracy of kinase inhibitor selectivity testing. Cancer Research, 78(13_Supplement), 2388. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2018). Drug design, development and biological screening of pyridazine derivatives. [Link]

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]

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  • Gökçe, M., et al. (2020). Design, Synthesis, and Biological Evaluation of Pyridazinones Containing the (2-Fluorophenyl) Piperazine Moiety as Selective MAO-B Inhibitors. Molecules, 25(22), 5419. [Link]

  • Hughes, R. O., et al. (2010). Design, synthesis, and biological evaluation of 3-[4-(2-hydroxyethyl)piperazin-1-yl]-7-(6-methoxypyridin-3-yl)-1-(2-propoxyethyl)pyrido[3,4-b]pyrazin-2(1H)-one, a potent, orally active, brain penetrant inhibitor of phosphodiesterase 5 (PDE5). Journal of Medicinal Chemistry, 53(6), 2656-2660. [Link]

  • Gsrs. 3-METHOXY-6-(4-(3-METHYLPHENYL)-1-PIPERAZINYL)PYRIDAZINE. [Link]

  • precisionFDA. 3-METHOXY-6-(4-(3-METHYLPHENYL)-1-PIPERAZINYL)PYRIDAZINE. [Link]

  • Aslam, S., et al. (2024). Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. Frontiers in Chemistry, 12. [Link]

  • Al-Qaisi, A. M., et al. (2021). Synthesis, Biological Evaluation, and QPLD Studies of Piperazine Derivatives as Potential DPP-IV Inhibitors. Medicinal Chemistry, 17(9), 937-944. [Link]

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  • Liu, Q., et al. (2011). Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1][6]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer. Journal of Medicinal Chemistry, 54(5), 1483-1498. [Link]

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Application Notes and Protocols for 3-(2-Methylphenyl)-6-piperazin-1-ylpyridazine in Neuroscience Research

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: The following application notes and protocols are a projection based on the known pharmacological profiles of structurally related arylpiperazine and pyridazine compounds. As of the writing of this document, specific research on the neuroscience applications of 3-(2-Methylphenyl)-6-piperazin-1-ylpyridazine is not extensively available in the public domain. Therefore, this guide is intended to serve as a foundational framework for researchers initiating studies on this compound, and all proposed experiments require empirical validation.

Introduction: The Therapeutic Potential of Arylpiperazine Pyridazines

The arylpiperazine moiety is a cornerstone in the development of centrally acting therapeutic agents. Compounds incorporating this structure are known to exhibit a wide range of pharmacological activities, frequently interacting with monoaminergic systems.[1][2] The piperazine ring is a versatile scaffold found in drugs with antipsychotic, antidepressant, and anxiolytic properties.[1][2] The pyridazine core, a six-membered aromatic ring with two adjacent nitrogen atoms, is also a feature of various biologically active molecules and is explored for its potential in medicinal chemistry.[3]

The compound 3-(2-Methylphenyl)-6-piperazin-1-ylpyridazine (herein referred to as C15H18N4, based on its molecular formula) merges these two key pharmacophores.[4] This structural combination suggests a high probability of activity at dopamine and/or serotonin receptors, making it a compound of interest for investigating novel treatments for a spectrum of neuropsychiatric and neurodegenerative disorders. These application notes provide a hypothetical framework for the initial characterization and application of C15H18N4 in a neuroscience research setting.

Hypothesized Mechanism of Action

Based on structure-activity relationships of similar arylpiperazine compounds, C15H18N4 is hypothesized to act as a modulator of serotonergic and/or dopaminergic receptors. The 2-methylphenyl group may confer selectivity for specific receptor subtypes. A plausible primary hypothesis is that C15H18N4 functions as an antagonist or partial agonist at the Dopamine D2 and Serotonin 5-HT2A receptors, a profile common to atypical antipsychotics. An alternative hypothesis could involve agonist activity at the 5-HT1A receptor, which is associated with anxiolytic and antidepressant effects.

Proposed Signaling Pathway

The following diagram illustrates the hypothesized interaction of C15H18N4 with the Dopamine D2 receptor, a Gi-coupled protein that inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).

D2_Receptor_Signaling_Pathway cluster_cytoplasm Cytoplasm D2R D2 Receptor G_protein Gi/o Protein D2R->G_protein AC Adenylyl Cyclase cAMP cAMP G_protein->AC inhibits ATP ATP ATP->cAMP PKA PKA cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression regulates C15H18N4 C15H18N4 (Antagonist) C15H18N4->D2R blocks Dopamine Dopamine (Agonist) Dopamine->D2R

Caption: Hypothesized antagonistic action of C15H18N4 at the D2 receptor.

Safety, Handling, and Storage

As a novel compound, C15H18N4 should be handled with care. Safety data for structurally related piperazine and pyridazine compounds suggest the following precautions[5][6][7]:

  • Handling: Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves. Avoid inhalation of dust or aerosols by working in a well-ventilated area or a fume hood. Avoid contact with skin and eyes.[5][7]

  • Toxicity: While specific data is unavailable, related compounds may be harmful if swallowed and can cause skin and eye irritation.[5][7] Piperazine itself has been noted to have low acute toxicity but can have neurological effects at high doses.[6]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Protect from light and moisture.

Experimental Protocols

The following protocols are designed to provide a comprehensive initial evaluation of C15H18N4's potential in neuroscience research.

Protocol 1: In Vitro Receptor Binding Profile

This protocol aims to determine the binding affinity of C15H18N4 for a panel of key neurotransmitter receptors implicated in neuropsychiatric disorders.

1. Objective: To quantify the binding affinity (Ki) of C15H18N4 for human dopamine (D1, D2, D3, D4), serotonin (5-HT1A, 5-HT2A, 5-HT2C), and adrenergic (α1, α2) receptors.

2. Materials:

  • Cell membranes expressing the recombinant human receptors of interest.

  • Radioligands specific for each receptor (e.g., [³H]Spiperone for D2, [³H]8-OH-DPAT for 5-HT1A).

  • C15H18N4 stock solution (e.g., 10 mM in DMSO).

  • Assay buffer (specific to each receptor).

  • 96-well microplates.

  • Scintillation fluid and microplate scintillation counter.

3. Procedure:

  • Prepare serial dilutions of C15H18N4 in assay buffer, ranging from 10⁻¹¹ M to 10⁻⁵ M.

  • In a 96-well plate, add in order: assay buffer, the appropriate concentration of C15H18N4 or vehicle (for total binding), and a non-specific competitor (e.g., unlabeled haloperidol for D2, for non-specific binding).

  • Add the specific radioligand at a concentration close to its Kd value.

  • Add the cell membrane preparation to initiate the binding reaction.

  • Incubate the plates at the recommended temperature and duration for the specific receptor (e.g., 60 minutes at room temperature).

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and quantify radioactivity using a scintillation counter.

4. Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the log concentration of C15H18N4.

  • Determine the IC50 value (concentration of C15H18N4 that inhibits 50% of specific radioligand binding) using non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

5. Expected Outcome: A quantitative measure of C15H18N4's affinity for various receptors, which will guide further functional and behavioral studies.

Protocol 2: In Vivo Assessment of Anxiolytic-like Activity using the Elevated Plus Maze (EPM)

This protocol is designed to evaluate the potential anxiolytic effects of C15H18N4 in a rodent model.

1. Objective: To determine if C15H18N4 produces anxiolytic-like effects in mice or rats.

2. Materials:

  • Elevated Plus Maze apparatus.

  • Adult male mice (e.g., C57BL/6) or rats (e.g., Sprague Dawley).

  • C15H18N4 formulation for injection (e.g., dissolved in saline with 5% Tween 80).

  • Vehicle control.

  • Positive control (e.g., diazepam).

  • Video tracking software.

3. Procedure:

  • Acclimate animals to the testing room for at least 1 hour before the experiment.

  • Administer C15H18N4 (e.g., 1, 5, 10 mg/kg, intraperitoneally), vehicle, or positive control 30 minutes prior to testing.

  • Place the animal in the center of the EPM, facing one of the open arms.

  • Allow the animal to explore the maze for 5 minutes.

  • Record the session using a video camera mounted above the maze.

  • After the test, return the animal to its home cage. Clean the maze thoroughly with 70% ethanol between trials.

4. Data Analysis:

  • Use video tracking software to score the following parameters:

    • Time spent in the open arms vs. closed arms.

    • Number of entries into the open arms vs. closed arms.

    • Total distance traveled (to assess general locomotor activity).

  • An anxiolytic effect is indicated by a significant increase in the time spent and/or entries into the open arms compared to the vehicle-treated group, without a significant change in total distance traveled.

  • Analyze data using ANOVA followed by post-hoc tests for multiple group comparisons.

5. Expected Outcome: Determination of whether C15H18N4 has anxiolytic-like properties at tested doses.

Experimental Workflow Visualization

The following diagram outlines a logical progression for the preclinical evaluation of C15H18N4.

Experimental_Workflow synthesis Synthesis & Purification of C15H18N4 in_vitro In Vitro Characterization synthesis->in_vitro binding Receptor Binding Assays (Protocol 1) in_vitro->binding functional Functional Assays (e.g., cAMP, Ca2+ flux) in_vitro->functional pk_pd Pharmacokinetics & Metabolism (ADME) in_vitro->pk_pd in_vivo In Vivo Behavioral Studies binding->in_vivo functional->in_vivo pk_pd->in_vivo anxiety Anxiety Models (Elevated Plus Maze) in_vivo->anxiety depression Depression Models (Forced Swim Test) in_vivo->depression psychosis Psychosis Models (Prepulse Inhibition) in_vivo->psychosis safety_tox Safety & Toxicology in_vivo->safety_tox acute_tox Acute Toxicity Studies safety_tox->acute_tox

Caption: A structured workflow for the preclinical evaluation of C15H18N4.

Data Presentation

As experiments are conducted, all quantitative data should be summarized in tables for clear comparison.

Table 1: Hypothetical Receptor Binding Profile for C15H18N4

Receptor TargetRadioligandC15H18N4 Ki (nM)
Dopamine D2[³H]SpiperoneTBD
Serotonin 5-HT1A[³H]8-OH-DPATTBD
Serotonin 5-HT2A[³H]KetanserinTBD
Adrenergic α1[³H]PrazosinTBD
TBD = To Be Determined

Table 2: Hypothetical Results from Elevated Plus Maze Study

Treatment GroupDose (mg/kg)% Time in Open Arms (Mean ± SEM)Total Distance (cm, Mean ± SEM)
Vehicle-TBDTBD
C15H18N41TBDTBD
C15H18N45TBDTBD
C15H18N410TBDTBD
Diazepam2TBDTBD
TBD = To Be Determined

Conclusion

3-(2-Methylphenyl)-6-piperazin-1-ylpyridazine represents an intriguing chemical entity for neuroscience research due to its structural similarity to known centrally active agents. The protocols and framework provided here offer a starting point for a systematic investigation into its pharmacological profile and therapeutic potential. All proposed experiments require rigorous validation, and the results will be crucial in determining the future direction of research for this compound.

References

  • 3-(2-Methylphenyl)-6-piperazin-1-ylpyridazine. Tetrahedron. Available at: [Link]

  • Safety Data Sheet.Fisher Scientific.
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  • 3-Chloro-6-(1-piperazinyl)pyridazine SDS.ECHEMI.
  • Synthesis of piperazines. Organic Chemistry Portal. Available at: [Link]

  • 1171581-31-9 | 3-(2-Methylphenyl)-6-piperazin-1-ylpyridazine.Tetrahedron. (Note: This is a catalog listing and does not provide a direct link to a research paper).
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  • Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology. Available at: [Link]

  • Efficient Synthesis of 5,6-Fused Ring Pyridazines for Advanced Organometallic Semiconductor Applications. Digital Commons @ Western Kentucky University. Available at: [Link]

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Application Notes and Protocols for the Evaluation of 3-(2-Methylphenyl)-6-piperazin-1-ylpyridazine in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Therapeutic Potential of Pyridazine-Piperazine Scaffolds in Oncology

The quest for novel and effective anti-cancer therapeutics has led to the extensive exploration of diverse chemical scaffolds. Among these, nitrogen-rich heterocyclic compounds have emerged as a particularly promising class. The pyridazinone scaffold, a key structural motif, is recognized for its wide range of biological activities.[1] When coupled with a piperazine moiety, the resulting derivatives have frequently demonstrated significant anti-proliferative and cytotoxic effects against various cancer cell lines.[1][2] The piperazine group is often incorporated to improve the pharmacological properties of the compound, such as solubility and bioavailability.[1][3]

This document provides a comprehensive guide for the preclinical evaluation of 3-(2-Methylphenyl)-6-piperazin-1-ylpyridazine , a novel compound within this class. While specific data on this molecule is emerging, the protocols and mechanistic insights described herein are based on established methodologies for evaluating similar pyridazine-piperazine derivatives in cancer cell line studies. The primary objective is to provide a robust framework for researchers to elucidate the compound's anti-cancer potential, mechanism of action, and therapeutic applicability.

Pillar 1: Unraveling the Mechanism of Action - Targeting Key Cancer Pathways

A critical aspect of drug development is understanding how a compound exerts its therapeutic effects at a molecular level. For many arylpiperazine and pyridazine derivatives, the PI3K/Akt/mTOR signaling pathway is a key target.[4][5][6] This pathway is a central regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.[5][6]

The proposed mechanism of action for compounds structurally related to 3-(2-Methylphenyl)-6-piperazin-1-ylpyridazine often involves the inhibition of key kinases within this pathway, such as PI3K or mTOR.[4][5][6] Inhibition of these kinases can lead to the downstream dephosphorylation of Akt, a critical signaling node, ultimately resulting in the suppression of pro-survival signals and the induction of apoptosis (programmed cell death).[6][7] Some derivatives have been shown to induce apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1][7]

Visualizing the PI3K/Akt/mTOR Signaling Pathway

The following diagram illustrates the central role of the PI3K/Akt/mTOR pathway in cancer cell survival and proliferation, and the potential point of intervention for inhibitors.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates GrowthFactor Growth Factor GrowthFactor->RTK PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival Promotes S6K S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 mTORC2 mTORC2 mTORC2->Akt Activates Proliferation Cell Growth & Proliferation S6K->Proliferation _4EBP1->Proliferation Inhibitor 3-(2-Methylphenyl)- 6-piperazin-1-ylpyridazine Inhibitor->PI3K Potential Inhibition Inhibitor->mTORC1 Potential Inhibition

Caption: Proposed mechanism of action via the PI3K/Akt/mTOR pathway.

Pillar 2: Experimental Protocols for In Vitro Evaluation

To rigorously assess the anti-cancer properties of 3-(2-Methylphenyl)-6-piperazin-1-ylpyridazine, a series of well-established in vitro assays are recommended. The following protocols are designed to be self-validating, with clear endpoints and controls.

Protocol 1: Cell Viability Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.

Materials:

  • Cancer cell lines of interest (e.g., A549 lung cancer, MCF-7 breast cancer, HepG2 liver cancer)[2][8][9]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)[1]

  • 3-(2-Methylphenyl)-6-piperazin-1-ylpyridazine stock solution (dissolved in DMSO)

  • MTT reagent (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)[1]

  • 96-well microplates

  • Microplate reader[1]

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂.[1]

  • Compound Treatment: Prepare serial dilutions of 3-(2-Methylphenyl)-6-piperazin-1-ylpyridazine in complete medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.[1] Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plates for 24, 48, or 72 hours to assess time-dependent effects.[1]

  • MTT Addition: After the incubation period, add 20 µL of MTT reagent to each well and incubate for an additional 3-4 hours at 37°C.[1]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the half-maximal inhibitory concentration (IC50) value using dose-response curve analysis software (e.g., GraphPad Prism).[1]

Protocol 2: Apoptosis Detection by Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell lines

  • 6-well plates

  • 3-(2-Methylphenyl)-6-piperazin-1-ylpyridazine

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours. Include a vehicle control.

  • Cell Harvesting: After treatment, collect both adherent and floating cells. Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 100 µL of binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI. Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Add 400 µL of binding buffer to each sample and analyze immediately using a flow cytometer.

  • Data Interpretation:

    • Annexin V-negative/PI-negative: Viable cells

    • Annexin V-positive/PI-negative: Early apoptotic cells

    • Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative/PI-positive: Necrotic cells

Protocol 3: Western Blot Analysis of PI3K/Akt/mTOR Pathway Proteins

This technique is used to detect changes in the expression and phosphorylation status of key proteins in the signaling pathway.

Materials:

  • Treated and untreated cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer apparatus and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-caspase-3, anti-PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction and Quantification: Lyse the treated cells and quantify the protein concentration.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane and then incubate with primary antibodies overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin). Compare the levels of phosphorylated proteins to total proteins to assess pathway inhibition.

Visualizing the Experimental Workflow

The following diagram outlines a typical workflow for the in vitro evaluation of a novel anti-cancer compound.

Experimental_Workflow Start Start: Compound Synthesis & Characterization CellCulture Cell Line Selection & Culture Start->CellCulture DoseResponse Dose-Response & IC50 Determination (MTT Assay) CellCulture->DoseResponse Apoptosis Apoptosis Assay (Annexin V/PI) DoseResponse->Apoptosis Inform Dosing Mechanism Mechanism of Action (Western Blot) DoseResponse->Mechanism Inform Dosing DataAnalysis Data Analysis & Interpretation Apoptosis->DataAnalysis Mechanism->DataAnalysis Conclusion Conclusion & Future Directions DataAnalysis->Conclusion

Caption: A streamlined workflow for preclinical compound evaluation.

Pillar 3: Quantitative Data Summary and Interpretation

While specific IC50 values for 3-(2-Methylphenyl)-6-piperazin-1-ylpyridazine are not yet published, the following table presents representative data for structurally related pyridazine-piperazine derivatives from the literature to provide a benchmark for expected potency.

Compound/DerivativeCancer Cell LineCell TypeIC50 Value (µM)Reference
Piperazine Derivative (PCC)SNU-475Human Liver Cancer6.98 ± 0.11[1]
Piperazine Derivative (PCC)SNU-423Human Liver Cancer7.76 ± 0.45[1]
Compound 3aA549Human Lung Cancer36.79[1]
Compound 3bA549Human Lung Cancer149.70[1]

Interpretation: The efficacy of these compounds can vary significantly based on the specific substitutions on the pyridazine and piperazine rings, as well as the cancer cell line being tested. IC50 values in the low micromolar range are generally considered promising for further development.

Conclusion and Future Directions

The protocols and mechanistic framework outlined in this document provide a comprehensive starting point for the investigation of 3-(2-Methylphenyl)-6-piperazin-1-ylpyridazine as a potential anti-cancer agent. Rigorous execution of these experiments will enable a thorough characterization of its biological activity and mechanism of action. Positive in vitro results would warrant further investigation into its in vivo efficacy and safety profile in preclinical animal models, a critical step towards potential clinical translation. The modular nature of the pyridazine-piperazine scaffold also offers opportunities for medicinal chemistry optimization to enhance potency and selectivity.

References

  • Application Notes and Protocols: 3-Piperazin-1-yl-1H-pyridazin-6-one in Cancer Cell Line Prolifer
  • Design, Synthesis, and Biological Evaluation of Pyridazinones Containing the (2-Fluorophenyl) Piperazine Moiety as Selective MAO-B Inhibitors.
  • Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells. PubMed Central.
  • Design, synthesis, and biological evaluation of 3-[4-(2-hydroxyethyl)piperazin-1-yl]-7-(6-methoxypyridin-3-yl)-1-(2-propoxyethyl)pyrido[3,4-b]pyrazin-2(1H)-one, a potent, orally active, brain penetrant inhibitor of phosphodiesterase 5 (PDE5). PubMed.
  • Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][1][5]naphthyridin-2(1H)-one (Torin2) as a potent, selective and orally available mTOR inhibitor for treatment of cancer. PubMed Central.

  • Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1][5]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer. National Institutes of Health.

  • Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. PubMed Central.
  • Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. MDPI.
  • Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][1][10][11]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors. PubMed.

  • Novel Piperazine Derivatives of Vindoline as Anticancer Agents. PubMed Central.
  • Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. MDPI.

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(2-Methylphenyl)-6-piperazin-1-ylpyridazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(2-Methylphenyl)-6-piperazin-1-ylpyridazine. This guide is designed for researchers, medicinal chemists, and process development scientists. As a Senior Application Scientist, my goal is to provide you with in-depth, field-tested insights to help you navigate the complexities of this synthesis, troubleshoot common issues, and optimize your reaction outcomes.

The synthesis of this molecule is typically a two-step process: first, a carbon-carbon bond formation to create the aryl-pyridazine core, followed by a carbon-nitrogen bond formation to introduce the piperazine moiety. This guide is structured to address challenges in both stages of this sequence.

Overall Synthetic Workflow

The primary route involves a palladium-catalyzed cross-coupling reaction, such as a Suzuki-Miyaura coupling, to form the intermediate 3-chloro-6-(2-methylphenyl)pyridazine, followed by a nucleophilic aromatic substitution (SNAr) or a Buchwald-Hartwig amination to yield the final product.

G cluster_0 Step 1: C-C Bond Formation cluster_1 Step 2: C-N Bond Formation 3,6-Dichloropyridazine 3,6-Dichloropyridazine Suzuki Coupling Suzuki Coupling 3,6-Dichloropyridazine->Suzuki Coupling 2-Methylphenylboronic Acid 2-Methylphenylboronic Acid 2-Methylphenylboronic Acid->Suzuki Coupling Intermediate 3-Chloro-6-(2-methylphenyl)pyridazine Suzuki Coupling->Intermediate Coupling_Reaction S_NAr or Buchwald-Hartwig Intermediate->Coupling_Reaction Piperazine Piperazine Piperazine->Coupling_Reaction Final_Product 3-(2-Methylphenyl)-6-piperazin-1-ylpyridazine Coupling_Reaction->Final_Product

Caption: General two-step synthesis pathway.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Part 1: Synthesis of 3-Chloro-6-(2-methylphenyl)pyridazine (Intermediate)

Question 1: My Suzuki coupling reaction to form the intermediate has a very low yield. My TLC plate shows mostly unreacted 3,6-dichloropyridazine. What's going wrong?

Answer: A low conversion rate in a Suzuki-Miyaura coupling points to issues with the catalyst, reagents, or reaction conditions.[1][2] Let's break down the probable causes:

  • Catalyst Inactivity: The Pd(0) active species may not be generating or is being poisoned.

    • Cause: The palladium precatalyst (e.g., Pd(PPh₃)₄) may have degraded due to age or improper storage. Oxygen can also deactivate the catalyst.

    • Solution: Use a freshly opened or properly stored catalyst. Ensure all solvents are thoroughly degassed with an inert gas (Argon or Nitrogen) for at least 30 minutes before use.

  • Ineffective Base: The base is crucial for the transmetalation step.

    • Cause: The chosen base (e.g., Na₂CO₃, K₂CO₃) may not be strong enough or soluble enough in the reaction medium.

    • Solution: Switch to a stronger base like Cs₂CO₃ or K₃PO₄. Using an aqueous solution of the base can sometimes improve reactivity and yield.[3]

  • Boronic Acid Quality: Boronic acids can dehydrate to form unreactive cyclic boroxines upon storage.

    • Cause: The 2-methylphenylboronic acid may be impure or have degraded.

    • Solution: Check the purity of your boronic acid by NMR or melting point. If degradation is suspected, purchase a fresh batch. Using a slight excess (1.1-1.3 equivalents) can also help drive the reaction to completion.

  • Sub-optimal Temperature: The reaction may be too cold.

    • Cause: Suzuki couplings often require thermal energy to proceed at a reasonable rate.

    • Solution: Increase the reaction temperature. For solvents like dioxane or DMF, refluxing (80-100 °C) is common. Microwave irradiation can also significantly accelerate the reaction.[2]

Question 2: I'm observing a significant amount of a nonpolar byproduct that I believe is 2,2'-dimethylbiphenyl (homocoupling of the boronic acid). How can I prevent this?

Answer: Homocoupling is a common side reaction in Suzuki couplings, often promoted by the presence of oxygen or an incorrect palladium-to-ligand ratio.

  • Cause: Oxygen can promote the oxidative homocoupling of the boronic acid. Additionally, if using a palladium source like Pd(OAc)₂ with a phosphine ligand, an insufficient amount of ligand can lead to the formation of palladium black, which can catalyze this side reaction.

  • Solution:

    • Rigorous Degassing: Ensure your reaction vessel, solvents, and reagents are completely free of oxygen. A minimum of three vacuum/inert gas backfill cycles is recommended.

    • Ligand-to-Metal Ratio: If you are not using a pre-formed catalyst like Pd(PPh₃)₄, ensure you are using the correct ratio of ligand to palladium. For monodentate phosphine ligands, a ratio of 2:1 to 4:1 (ligand:Pd) is typical.

    • Controlled Addition: Adding the boronic acid slowly to the reaction mixture can sometimes minimize homocoupling by keeping its instantaneous concentration low.

Part 2: Synthesis of 3-(2-Methylphenyl)-6-piperazin-1-ylpyridazine (Final Product)

Question 3: I am attempting the final step via a classic SNAr reaction with piperazine, but the reaction is stalled with over 50% of my starting material remaining even after 24 hours at reflux. Why is the reaction so slow?

Answer: The reactivity of heteroaryl chlorides in SNAr reactions can be sluggish.[4] The electron-withdrawing ability of the pyridazine ring nitrogens activates the 6-position towards nucleophilic attack, but several factors can still impede the reaction.

  • Insufficient Temperature: SNAr reactions often require high temperatures to overcome the activation energy barrier.

    • Cause: Your reflux temperature may be too low. Solvents like ethanol or isopropanol may not provide enough thermal energy.

    • Solution: Switch to a higher boiling point solvent such as DMF, DMAc, or NMP and increase the temperature to 120-150 °C. Using a sealed vessel or microwave reactor can allow for even higher temperatures, dramatically accelerating the reaction.

  • Base and Stoichiometry: Piperazine itself can act as a base, but an additional base can be beneficial.

    • Cause: The HCl generated during the reaction can protonate the piperazine, rendering it non-nucleophilic.

    • Solution: Use a large excess of piperazine (3-5 equivalents) to act as both the nucleophile and an acid scavenger. Alternatively, add an inorganic base like K₂CO₃ or Cs₂CO₃ to neutralize the HCl as it forms.

  • Steric Hindrance: The ortho-methyl group on the phenyl ring can cause some steric hindrance, slowing the approach of the piperazine nucleophile. While usually not prohibitive, it can contribute to slower kinetics compared to an unsubstituted phenyl ring.

Question 4: I tried the Buchwald-Hartwig amination for the final step, but my TLC shows a complex mixture of spots and a low yield of the desired product. What should I optimize?

Answer: The Buchwald-Hartwig amination is a powerful but sensitive reaction that depends on the precise combination of catalyst, ligand, base, and solvent.[5][6] A complex mixture suggests side reactions or catalyst decomposition.

  • Incorrect Ligand Choice: The ligand is the most critical component for success.

    • Cause: The ligand you've chosen may not be suitable for this specific substrate combination (a heteroaryl chloride and a secondary cyclic amine).

    • Solution: For coupling secondary amines, bulky, electron-rich biarylphosphine ligands are typically required.[7] Screen a panel of modern ligands such as XPhos , SPhos , or RuPhos . These ligands are designed to promote the crucial reductive elimination step and prevent catalyst decomposition.

  • Incompatible Base: The choice of base is critical and ligand-dependent.

    • Cause: Strong bases like NaOtBu or LHMDS are often required, but they can also promote side reactions if not used correctly. Weaker bases like K₂CO₃ or Cs₂CO₃ may not be effective enough.

    • Solution: Sodium tert-butoxide (NaOtBu) is often the base of choice for these couplings. Ensure it is fresh and handled under an inert atmosphere, as it is very hygroscopic.

  • Catalyst Decomposition: The palladium catalyst can be sensitive to high temperatures and impurities.

    • Cause: Prolonged heating at high temperatures can lead to the formation of inactive palladium black.

    • Solution: Use a lower reaction temperature if possible (80-100 °C). Ensure high-purity reagents and solvents. The use of pre-catalysts, which are more stable and form the active Pd(0) species in situ, can also improve results.

Decision Tree: Troubleshooting the Buchwald-Hartwig Amination

G Start Low Yield in C-N Coupling Check_SM Is Starting Material (Chloro-pyridazine) Consumed? Start->Check_SM Check_TLC Does TLC/LCMS show a complex mixture? Check_SM->Check_TLC Yes Inactive_Cat Probable Cause: Inactive Catalyst System Check_SM->Inactive_Cat No Decomp Probable Cause: Catalyst Decomposition or Side Reactions Check_TLC->Decomp Yes Side_Rxn Probable Cause: Reaction Stalled Check_TLC->Side_Rxn No Solution_Cat Solution: 1. Screen different ligands (XPhos, SPhos). 2. Use a stronger base (NaOtBu). 3. Ensure rigorous degassing. 4. Increase temperature moderately (90-110°C). Inactive_Cat->Solution_Cat Solution_Decomp Solution: 1. Lower reaction temperature. 2. Use a more stable Pd pre-catalyst. 3. Check purity of base and solvent. 4. Re-evaluate ligand choice. Decomp->Solution_Decomp Solution_Stalled Solution: 1. Increase reaction time. 2. Increase catalyst loading slightly. 3. Confirm base activity. Side_Rxn->Solution_Stalled

Caption: Troubleshooting workflow for the Buchwald-Hartwig step.

Data & Protocols

Table 1: Comparison of Conditions for the C-N Coupling Step
ParameterNucleophilic Aromatic Substitution (SNAr)Buchwald-Hartwig Amination
Catalyst None requiredPd source (e.g., Pd₂(dba)₃) + Phosphine Ligand (e.g., XPhos)[4]
Base K₂CO₃, Cs₂CO₃, or excess piperazineNaOtBu, K₃PO₄, LHMDS[6]
Solvent High-boiling polar aprotic (DMF, NMP, DMSO)Aprotic, non-polar/polar (Toluene, Dioxane, THF)
Temperature High (120 - 160 °C)Moderate to High (80 - 110 °C)
Pros Inexpensive, no metal catalyst required.Milder conditions, broader substrate scope, often higher yields.
Cons Requires high temperatures, limited substrate scope.Expensive catalyst/ligand, requires inert atmosphere, sensitive to impurities.
Experimental Protocols

Disclaimer: These protocols are intended as a starting point. All reactions involving palladium catalysts should be performed under an inert atmosphere (N₂ or Ar) using properly dried solvents.

Protocol 1: Suzuki-Miyaura Coupling for Intermediate Synthesis
  • To a dry reaction flask, add 3,6-dichloropyridazine (1.0 eq), 2-methylphenylboronic acid (1.2 eq), and a base such as K₂CO₃ (2.5 eq).

  • Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.03 eq).

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Add degassed solvent (e.g., a 4:1 mixture of Dioxane:Water) via cannula or syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel to afford 3-chloro-6-(2-methylphenyl)pyridazine.

Protocol 2: Buchwald-Hartwig Amination for Final Product Synthesis
  • To a dry reaction flask under inert atmosphere, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 eq) and the phosphine ligand (e.g., XPhos, 0.05 eq).

  • Add 3-chloro-6-(2-methylphenyl)pyridazine (1.0 eq) and the base (e.g., NaOtBu, 1.4 eq).

  • Add degassed toluene as the solvent.

  • Finally, add piperazine (1.5 eq) to the mixture.

  • Heat the reaction to 100 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is often complete in 2-16 hours.

  • After completion, cool the mixture, dilute with ethyl acetate, and carefully quench with water.

  • Filter the mixture through a pad of Celite to remove palladium residues.

  • Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography or recrystallization to yield the final product.

Buchwald-Hartwig Catalytic Cycle

This diagram illustrates the key steps in the catalytic cycle and highlights the importance of the ligand.

G Pd0 Pd(0)L_n (Active Catalyst) OA_Complex Oxidative Addition Complex (Ar-Pd(II)-Cl)L_n Pd0->OA_Complex + Ar-Cl (Rate-limiting step) Amine_Coord Amine Coordination [Ar-Pd(II)(Amine)]L_n OA_Complex->Amine_Coord + Amine (Piperazine) - Base-HCl c1 Red_Elim Reductive Elimination Complex Amine_Coord->Red_Elim Deprotonation by Base Red_Elim->Pd0 C-N Bond Formation (Product Released) Bulky ligands accelerate this step c2

Caption: Simplified Buchwald-Hartwig catalytic cycle.
References
  • BenchChem. (n.d.). Common side reactions in the synthesis of pyridazinone derivatives.
  • BenchChem. (n.d.). Application Notes and Protocols for Suzuki Coupling Reactions with 6-Chloropyridazinones.
  • Google Patents. (n.d.). EP0047164B1 - Process for preparing 3-chloro-6-(2-hydroxyphenyl)-pyridazines.
  • Wikipedia. (2023). Buchwald–Hartwig amination.
  • PubMed. (2008). Facile synthesis of 6-aryl 5-N-substituted pyridazinones: microwave-assisted Suzuki-Miyaura cross coupling of 6-chloropyridazinones. J Org Chem.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination Reagent Guide.
  • YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!.
  • ACS Publications. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group. The Journal of Organic Chemistry.

Sources

Technical Support Center: Optimizing Piperazine Coupling to the Pyridazine Core

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of piperazine-substituted pyridazines. This guide is designed for researchers, medicinal chemists, and process development professionals who are incorporating this valuable scaffold into their synthetic campaigns. The unique electronic properties of the pyridazine ring, characterized by its electron-deficient nature due to two adjacent nitrogen atoms, present both opportunities and challenges in synthetic chemistry.[1][2][3]

This document moves beyond simple protocols to provide a deeper understanding of the reaction mechanics, enabling you to troubleshoot effectively and optimize your specific substrate couplings. We will explore the two primary methodologies for forging the crucial C-N bond between piperazine and the pyridazine core: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Buchwald-Hartwig Amination.

Section 1: Choosing Your Coupling Strategy

The selection of the appropriate synthetic route is the first critical decision point. Your choice will primarily depend on the substitution pattern of your pyridazine starting material and the overall functional group tolerance required for your synthesis.

G start Start: Pyridazine Substrate q1 Does the pyridazine have a strong electron-withdrawing group (EWG) and a good leaving group (e.g., Cl, F)? start->q1 snar Primary Method: Nucleophilic Aromatic Substitution (SNAr) q1->snar  Yes buchwald Primary Method: Buchwald-Hartwig Amination q1->buchwald  No / Substrate is electron-rich or neutral q2 Are there base-sensitive functional groups present? snar->q2 buchwald_adv Advantages: - Broad substrate scope - High functional group tolerance - Milder conditions possible buchwald->buchwald_adv q2->buchwald Yes snar_adv Advantages: - No transition metal required - Often simpler workup - Cost-effective q2->snar_adv No G start Low/No Yield in Buchwald-Hartwig Reaction q_inert Was the reaction under a strictly inert atmosphere? start->q_inert s_inert Solution: Re-run reaction. Thoroughly degas solvent and purge reaction vessel with Ar or N₂. q_inert->s_inert No q_catalyst Are the Pd precatalyst and ligand fresh? q_inert->q_catalyst Yes s_catalyst Solution: Use fresh catalyst/ligand from a reliable source. Store them properly. q_catalyst->s_catalyst No q_base Is the base (e.g., NaOt-Bu) anhydrous and high purity? q_catalyst->q_base Yes s_base Solution: Use a freshly opened bottle of base or dry it. Traces of NaOH/H₂O can kill the catalyst. q_base->s_base No q_temp Is the temperature optimal? (Typically 80-110 °C) q_base->q_temp Yes s_temp Solution: Optimize temperature. Too low = no reaction. Too high = catalyst decomposition. q_temp->s_temp No

Caption: Troubleshooting flowchart for low yield in Buchwald-Hartwig amination.

  • Catalyst Inactivity: The active catalyst is a Pd(0) species, which is highly sensitive to oxygen. [4] * Cause: Inadequate inert atmosphere (air exposure), impure/old palladium precatalyst or ligand.

    • Solution: Ensure all reagents and solvents are scrupulously dried and degassed. [5]The reaction vessel must be thoroughly purged with an inert gas like argon or nitrogen. [4]Use fresh, high-quality catalyst and ligand.

  • Suboptimal Ligand/Catalyst Choice: Chloropyridazines are challenging substrates. The nitrogen atom in the ring can coordinate to the palladium center and inhibit catalysis. [6] * Cause: The chosen ligand may not be electron-rich enough to promote the difficult oxidative addition of the C-Cl bond.

    • Solution: For electron-rich or challenging heteroaryl chlorides, screen more active, sterically hindered biarylphosphine ligands such as SPhos or XPhos. [7]* Base Issues: The base plays a critical role in deprotonating the piperazine-palladium complex to facilitate reductive elimination.

    • Cause: The base (e.g., sodium tert-butoxide) may be old or have absorbed moisture, which can deactivate the catalyst. [5] * Solution: Use a fresh bottle of base from a reputable supplier.

Issue 2: Formation of N,N'-bis-substituted Byproduct

Q: How can I prevent the formation of the byproduct where two pyridazine molecules couple to one piperazine?

A: This is a very common problem stemming from the fact that piperazine has two nucleophilic nitrogen atoms. [8]The strategy to minimize this depends on controlling the reaction stoichiometry and the relative reactivity of the piperazine nitrogens.

  • Use Excess Piperazine (Statistical Control): The simplest and often most effective method is to use a large molar excess of piperazine relative to the pyridazine substrate. [8][4]By flooding the reaction with piperazine, the probability of a mono-substituted piperazine encountering another pyridazine molecule is statistically reduced. An excess of 5-8 equivalents is a good starting point. [4]2. Use a Mono-Protected Piperazine (Chemical Control): This is the most robust method for ensuring mono-substitution.

    • Mechanism: By protecting one of the piperazine nitrogens, typically with a tert-butyloxycarbonyl (Boc) group, you leave only one nitrogen available to react. [4] * Workflow: Couple N-Boc-piperazine to your pyridazine core under your optimized conditions. Following purification, the Boc group can be cleanly removed under acidic conditions (e.g., TFA in DCM, or HCl in dioxane) to reveal the desired mono-substituted product.

  • Control Reagent Addition: Slowly adding the pyridazine substrate to the solution of excess piperazine can sometimes improve selectivity by maintaining a high piperazine-to-pyridazine ratio throughout the reaction. [9]

Issue 3: Hydrodehalogenation Side Reaction

Q: In my Buchwald-Hartwig reaction, I'm observing a significant amount of byproduct where the chlorine on my pyridazine is replaced by hydrogen. How can I minimize this?

A: Hydrodehalogenation is a known competitive pathway in palladium-catalyzed aminations, where the aryl halide is reduced instead of aminated. [5]This occurs when reductive elimination is slow relative to competing pathways.

  • Choice of Base: Strong bases can sometimes promote this side reaction.

    • Solution: Switch from a very strong base like NaOt-Bu to a milder base such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃). [7]2. Solvent System: The solvent can influence the rates of the competing pathways.

    • Solution: While toluene and dioxane are standard, sometimes a mixture of an organic solvent with a small amount of water can suppress hydrodehalogenation. [7]However, this must be approached with caution as water can also negatively impact the catalyst.

  • Ligand Choice: The ligand directly influences the stability of catalytic intermediates and the rate of reductive elimination.

    • Solution: Screening different ligands is crucial. A ligand that accelerates the rate of the desired C-N reductive elimination over the undesired reduction pathway may solve the problem.

Section 3: Frequently Asked Questions (FAQs)

Q: What is the best way to monitor the progress of these reactions?

A: Regular monitoring is key to optimizing reaction time and preventing byproduct formation from over-heating. [8][9]Thin Layer Chromatography (TLC) is the most common and convenient method. Stain with potassium permanganate or view under UV light. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal for tracking the consumption of starting material and the appearance of the desired product mass.

Q: How does solvent choice impact my SNAr reaction?

A: Solvent choice is critical. Polar aprotic solvents like DMF or DMSO are excellent at solvating the charged intermediate (Meisenheimer complex) in the SNAr mechanism, accelerating the reaction. [10]However, they can be difficult to remove and have toxicity concerns. [11]Protic solvents like ethanol are also commonly used and are a greener alternative. [4]In some cases, water with a suitable base can be a highly effective and environmentally friendly solvent for SNAr on activated heteroaryl chlorides. [12] Q: For a Buchwald-Hartwig reaction, how critical is the palladium source and ligand?

A: It is paramount. While simple systems like Pd(OAc)₂ with a generic phosphine ligand might work for simple substrates, challenging couplings with chloropyridazines often require more sophisticated, pre-formed catalysts or specialized, bulky electron-rich biarylphosphine ligands (e.g., those developed by Buchwald). [7][5]These ligands promote the challenging oxidative addition step and facilitate the final reductive elimination. [13]

Section 4: Experimental Protocols

These protocols are provided as a starting point. Optimization for your specific substrates will be necessary.

Protocol 1: Nucleophilic Aromatic Substitution (SNAr)

Adapted from the synthesis of 3-chloro-6-[4-(2-fluorophenyl)piperazin-1-yl]pyridazine. [4] Materials:

  • 3,6-Dichloropyridazine (1.0 equiv)

  • (2-Fluorophenyl)piperazine (1.0 equiv)

  • Ethanol (approx. 0.5 M concentration)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3,6-dichloropyridazine and (2-fluorophenyl)piperazine.

  • Add ethanol to the flask.

  • Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS (typically 4-6 hours).

  • Once the reaction is complete (consumption of starting material), cool the mixture to room temperature and then place it in an ice bath.

  • Pour the cold mixture into ice water to precipitate the product.

  • Collect the resulting solid by vacuum filtration, washing with cold water.

  • The crude product can be purified by recrystallization from ethanol.

Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination

General workflow for N-Arylation of piperazine. [4] Materials:

  • Aryl Halide (e.g., Chloro-pyridazine derivative) (1.0 equiv)

  • Piperazine (1.2 equiv)

  • Palladium Precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Ligand (e.g., XPhos, 4 mol%)

  • Base (e.g., NaOt-Bu, 1.4 equiv)

  • Anhydrous Toluene (approx. 0.2 M concentration)

Procedure:

  • In a flame-dried Schlenk flask or reaction vial under an inert atmosphere (argon or nitrogen), combine the aryl halide, palladium precatalyst, ligand, and base.

  • Seal the vessel and evacuate and backfill with the inert gas three times to ensure all oxygen is removed. [6]3. Add anhydrous, degassed toluene via syringe, followed by the piperazine.

  • Seal the vessel tightly and place it in a preheated oil bath at the desired temperature (typically 100 °C).

  • Stir the reaction mixture vigorously for the specified time (monitor by TLC or LC-MS, typically 12-24 hours). [6]6. Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by carefully adding water. Dilute with a suitable organic solvent (e.g., ethyl acetate).

  • Transfer the mixture to a separatory funnel, wash with brine, dry the organic layer over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

References

  • Piperazine as an Inexpensive and Efficient Ligand for Pd-Catalyzed Homocoupling Reactions to Synthesize Bipyridines and Their Analogues. PubMed. [Link]

  • Piperazine as an Inexpensive and Efficient Ligand for Pd-Catalyzed Homocoupling Reactions to Synthesize Bipyridines and Their Analogues. Bentham Science Publisher. [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. [Link]

  • Synthesis of New Piperazine-Pyridazinone Derivatives and Their Binding Affinity Toward alpha1-, alpha2-adrenergic and 5-HT1A Serotoninergic Receptors. PubMed. [Link]

  • Palladium-Catalyzed Modular Synthesis of Substituted Piperazines and Related Nitrogen Heterocycles. ACS Publications. [Link]

  • Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. RSC Publishing. [Link]

  • SNAr Reaction in Other Common Molecular Solvents. Wordpress. [Link]

  • Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? PMC. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • a scaffold for the synthesis of highly functionalised heterocycles. Durham E-Theses. [Link]

  • Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. NIH. [Link]

  • Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions. ResearchGate. [Link]

  • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. NIH. [Link]

  • Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. PMC - NIH. [Link]

  • 37.03 Nucleophilic Aromatic Substitution of Heteroarenes. YouTube. [Link]

  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI. [Link]

  • Bridging the pyridine-pyridazine synthesis gap by skeletal editing. Knowledge UChicago. [Link]

  • SNAr Reaction in Common Molecular Solvents Under Pressure. Wordpress. [Link]

  • Opportunities and challenges for direct C–H functionalization of piperazines. PMC - NIH. [Link]

  • Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. RSC Publishing. [Link]

  • Synthesis of Piperazines by C-H Functionalization. Encyclopedia MDPI. [Link]

  • Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Bromides Using an Inner-Sphere Homogeneous Reductant. Journal of the American Chemical Society. [Link]

  • Synthesis of piperazines. Organic Chemistry Portal. [Link]

  • Amphiphatic Piperazine, Pyrazine, and Pyridine Derivaties as the Thermal Latency for Epoxy-Phenolic Resins. ResearchGate. [Link]

  • The pyridazine heterocycle in molecular recognition and drug discovery. PMC. [Link]

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Improving yield and purity of 3-(2-Methylphenyl)-6-piperazin-1-ylpyridazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and purification of 3-(2-Methylphenyl)-6-piperazin-1-ylpyridazine. This molecule is a key structural motif in medicinal chemistry, and achieving high yield and purity is critical for downstream applications in drug discovery and development. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the field, providing not just solutions but also the underlying scientific rationale to empower your research.

Section 1: Synthesis Overview and Core Strategy

The most common and reliable synthetic route to 3-(2-Methylphenyl)-6-piperazin-1-ylpyridazine involves a two-step process. This strategy hinges on the sequential formation of C-C and C-N bonds to the pyridazine core.

  • Step 1: C-C Bond Formation via Cross-Coupling: Synthesis of the key intermediate, 3-chloro-6-(2-methylphenyl)pyridazine, typically via a palladium-catalyzed cross-coupling reaction (e.g., Suzuki-Miyaura) between 3,6-dichloropyridazine and 2-methylphenylboronic acid.

  • Step 2: C-N Bond Formation via Nucleophilic Aromatic Substitution (SNAr): Reaction of the chlorinated intermediate with piperazine to yield the final product. This step can often be performed under thermal conditions but may benefit from palladium catalysis (Buchwald-Hartwig amination) for improved efficiency.[1][2]

Below is a general workflow diagram for the synthesis.

G cluster_0 Step 1: Suzuki Coupling cluster_1 Step 2: Nucleophilic Substitution (SNAr) cluster_2 Step 3: Purification A 3,6-Dichloropyridazine + 2-Methylphenylboronic Acid B Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., Na₂CO₃) Solvent (e.g., Toluene/H₂O) A->B Reaction Conditions C Intermediate: 3-chloro-6-(2-methylphenyl)pyridazine B->C Yields D Piperazine (excess) C->D Reactants F Crude Product: 3-(2-Methylphenyl)-6-piperazin-1-ylpyridazine C->F Intermediate E Solvent (e.g., Ethanol, Dioxane) Heat (Reflux) D->E Reaction Conditions E->F Yields G Crude Product I Pure Final Product (>98% Purity) F->I Purification H Recrystallization or Column Chromatography G->H Method H->I Result

Caption: General Synthetic Workflow.

Section 2: Troubleshooting the Synthesis

This section addresses common problems encountered during the synthesis, providing explanations and actionable solutions.

Part A: Issues in Step 1 - Synthesis of 3-chloro-6-(2-methylphenyl)pyridazine

Question 1: My Suzuki coupling reaction has a very low yield or is not proceeding. What are the likely causes?

Answer: A low-yielding Suzuki coupling can typically be traced back to one of three areas: the catalyst system, the reaction conditions, or the quality of the starting materials.

  • Inactive Catalyst: The active Pd(0) species is crucial. If you are using a Pd(II) source like Pd(OAc)₂, ensure that your phosphine ligand can effectively reduce it to Pd(0). Alternatively, using a pre-catalyst like a G3 or G4 palladacycle can provide a more reliable source of the active catalyst.[3]

  • Inappropriate Ligand: For an electron-rich heterocycle like pyridazine, a sufficiently electron-rich and bulky phosphine ligand is necessary to promote the oxidative addition and reductive elimination steps of the catalytic cycle. While PPh₃ can work, more specialized biaryl phosphine ligands like XPhos or SPhos often give superior results.

  • Incorrect Base or Phase Transfer: The base is critical. An aqueous solution of Na₂CO₃ or K₂CO₃ is standard. If you observe poor mixing between the aqueous and organic layers, the reaction will be slow. Ensure vigorous stirring. In some cases, adding a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can be beneficial.

  • Oxygen Contamination: The Pd(0) catalyst is sensitive to oxygen. Ensure your reaction vessel is thoroughly purged with an inert gas (Nitrogen or Argon) and that your solvents are properly degassed before use.

  • Impure Boronic Acid: 2-methylphenylboronic acid can dehydrate to form an unreactive trimeric boroxine. Use fresh, high-purity boronic acid or test a small sample for reactivity.

Question 2: I am observing significant amounts of a homocoupled byproduct (2,2'-dimethylbiphenyl). How can I minimize this?

Answer: Homocoupling of the boronic acid is a common side reaction, often exacerbated by the presence of oxygen or suboptimal catalyst concentrations.

  • Strictly Anaerobic Conditions: Degas your reaction mixture thoroughly (e.g., via three freeze-pump-thaw cycles or by bubbling argon through the solvent for 20-30 minutes). Oxygen promotes the oxidative homocoupling pathway.

  • Optimize Catalyst Loading: While counterintuitive, both too high and too low catalyst loadings can sometimes favor side reactions. A typical starting point is 1-3 mol% of the palladium catalyst.

  • Controlled Addition: If the problem persists, try adding the boronic acid slowly to the reaction mixture at temperature. This keeps its instantaneous concentration low, disfavoring the bimolecular homocoupling reaction relative to the desired cross-coupling.

Part B: Issues in Step 2 - Synthesis of 3-(2-Methylphenyl)-6-piperazin-1-ylpyridazine

Question 1: The reaction of 3-chloro-6-(2-methylphenyl)pyridazine with piperazine is incomplete, even after prolonged heating. Why?

Answer: This is a classic SNAr reaction. Its rate is dependent on temperature, solvent, and the nucleophilicity of the amine.

  • Insufficient Temperature: These reactions often require high temperatures to overcome the activation energy barrier. Refluxing in a high-boiling solvent like ethanol, n-butanol, or dioxane is common.[4] Microwave heating can sometimes accelerate the reaction significantly.[5]

  • Solvent Choice: A polar aprotic solvent (e.g., DMF, DMSO) or a protic solvent like ethanol can facilitate the reaction. The choice of solvent can influence the solubility of reactants and stabilize the charged intermediate (Meisenheimer complex).

  • Piperazine Protonation: The reaction generates one equivalent of HCl, which will protonate the basic piperazine, rendering it non-nucleophilic.[5] This can bring the reaction to a halt. To prevent this, either use a large excess of piperazine (where one molecule acts as the nucleophile and another as the acid scavenger) or add an external, non-nucleophilic base like K₂CO₃ or triethylamine (TEA) to neutralize the HCl as it forms.[5]

Question 2: My main impurity is a high-molecular-weight species. I suspect it's the di-substituted byproduct. How do I prevent its formation?

Answer: You are likely forming 1,4-bis(6-(2-methylphenyl)pyridazin-3-yl)piperazine. This occurs because piperazine has two secondary amine nitrogens, both of which are nucleophilic.

The solution is based on stoichiometry and statistics. By using a significant molar excess of piperazine (typically 3 to 5 equivalents), you increase the probability that a molecule of the chlorinated intermediate will encounter a fresh, mono-substituted piperazine molecule rather than one that has already reacted.[5] This statistically favors the formation of the desired mono-substituted product.

G start Low Yield in Amination Step check_byproduct Is di-substituted byproduct observed (via LC-MS or TLC)? start->check_byproduct sol_excess Increase molar excess of piperazine to >3 eq. check_byproduct->sol_excess Yes sol_base Add a non-nucleophilic base (e.g., K₂CO₃, TEA) check_byproduct->sol_base No sol_temp Increase reaction temperature or switch to a higher- boiling solvent. sol_base->sol_temp If still incomplete

Caption: Troubleshooting Logic for the Amination Step.

Section 3: Purification Strategies

Obtaining the final product with high purity (>98%) is essential. The choice between recrystallization and column chromatography depends on the scale of the reaction and the nature of the impurities.

Question 3: What is the best method to purify the final product?

Answer: Both recrystallization and column chromatography are effective methods.[6]

  • Column Chromatography: This is the most versatile method for removing both polar (excess piperazine) and non-polar (unreacted starting material, di-substituted byproduct) impurities. A silica gel column is standard.

  • Recrystallization: This is an excellent method for large-scale purification if a suitable solvent can be found and if the impurities have different solubility profiles. It is often more economical and can yield highly crystalline material.

Optimized Protocol: Flash Column Chromatography

  • Preparation: Concentrate the crude reaction mixture to dryness. To facilitate loading, adsorb the crude material onto a small amount of silica gel (dry loading).

  • Column Setup: Pack a silica gel column with an appropriate non-polar solvent (e.g., hexanes or dichloromethane).

  • Loading: Carefully add the dry-loaded sample to the top of the column bed.

  • Elution: Begin elution with a non-polar solvent and gradually increase the polarity by adding a more polar solvent like ethyl acetate or methanol. A typical gradient might be from 100% Dichloromethane to 95:5 Dichloromethane:Methanol.

  • Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.[6]

Optimized Protocol: Recrystallization

  • Solvent Screening: The key is to find a solvent (or solvent system) in which the product is sparingly soluble at room temperature but highly soluble when hot.[6] The table below provides a starting point for screening.

SolventSolubility at 25°CSolubility at Boiling PointComments
EthanolLowHighGood choice, often yields clean crystals.
IsopropanolLowHighSimilar to ethanol, another good option.
AcetonitrileModerateHighCan be effective, watch for oiling out.
TolueneVery LowModerateMay require a co-solvent.
Ethyl AcetateModerateHighGood for removing non-polar impurities.
Dichloromethane/EthanolVariableHighA good mixed-solvent system to try.[6]
  • Procedure:

    • Dissolve the crude solid in a minimal amount of the chosen boiling solvent.

    • If insoluble impurities are present, perform a hot filtration.

    • Allow the clear solution to cool slowly to room temperature to promote the formation of large, pure crystals.

    • Further cool the flask in an ice bath to maximize the yield.

    • Collect the crystals by vacuum filtration, washing them with a small amount of the cold solvent.

    • Dry the purified crystals under vacuum.[6]

Section 4: Analytical Characterization

Question 4: How can I monitor the reaction and confirm the identity and purity of my final product?

Answer: A combination of chromatographic and spectroscopic techniques is essential for robust analysis.

  • Reaction Monitoring: Thin Layer Chromatography (TLC) is the quickest method. Use a mobile phase that gives good separation between the starting material and the product (e.g., 9:1 Dichloromethane:Methanol). Spot the starting material, a co-spot (starting material + reaction mixture), and the reaction mixture. The disappearance of the starting material spot and the appearance of a new product spot indicates reaction progress.

  • Purity Determination: High-Performance Liquid Chromatography (HPLC) is the gold standard for purity analysis. A reverse-phase C18 column with a mobile phase of acetonitrile and water (often with a modifier like formic acid or TFA) is a good starting point. Purity is determined by the area percentage of the main product peak.[7]

  • Structural Confirmation:

    • Mass Spectrometry (MS): Confirms the molecular weight of the compound. You should observe the correct molecular ion peak ([M+H]⁺).

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the exact structure. Key expected signals for 3-(2-Methylphenyl)-6-piperazin-1-ylpyridazine include:

      • Aromatic protons on the pyridazine and methylphenyl rings.

      • A singlet for the methyl group (~2.3-2.5 ppm).

      • Two distinct signals (often triplets or broad multiplets) for the non-equivalent CH₂ groups of the piperazine ring.

TechniquePurposeExpected Observations
TLC Reaction MonitoringDisappearance of starting material spot, appearance of a new, typically more polar, product spot.
LC-MS Purity & MW ConfirmationSingle major peak in the chromatogram; correct m/z for [M+H]⁺ in the mass spectrum.
¹H NMR Structure ConfirmationCharacteristic aromatic, piperazine, and methyl proton signals in the correct integration ratios.
¹³C NMR Structure ConfirmationCorrect number of carbon signals corresponding to the structure.

References

  • Application Notes and Protocols for the Purification of 3-piperazin-1-yl-1H-pyridazin-6-one. Benchchem.
  • Key sequential Buchwald–Hartwig amination reactions in the synthesis of imidazopyridazines. ResearchGate.
  • "3-piperazin-1-yl-1H-pyridazin-6-one" synthesis yield improvement strategies. Benchchem.
  • Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. National Institutes of Health (NIH).
  • Optimization of Buchwald-Hartwig amination conditions. Benchchem.
  • 3-Chloro-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyridazine. National Institutes of Health (NIH).
  • HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. PubMed.

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3-(2-Methylphenyl)-6-piperazin-1-ylpyridazine solubility issues in biological assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-(2-Methylphenyl)-6-piperazin-1-ylpyridazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the solubility challenges encountered with this compound in biological assays. Our goal is to equip you with the knowledge to overcome these obstacles and ensure the reliability and reproducibility of your experimental data.

Introduction: Understanding the Molecule

3-(2-Methylphenyl)-6-piperazin-1-ylpyridazine is a heterocyclic compound featuring a pyridazine core. Pyridazine-containing molecules are of significant interest in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The structure of this particular compound, with its methylphenyl and piperazinyl substitutions, contributes to its lipophilic nature, which is often the root cause of solubility issues in the aqueous environments of biological assays. The pyridazine ring itself has a high dipole moment and hydrogen bonding capabilities which can influence its physicochemical properties.[3][4]

Troubleshooting Guide: Addressing Common Solubility Issues

This section provides a systematic approach to troubleshooting common problems encountered when working with 3-(2-Methylphenyl)-6-piperazin-1-ylpyridazine.

Issue 1: My compound precipitates out of solution when I add it to my aqueous cell culture media.

This is the most frequent challenge and can lead to inaccurate and inconsistent results.[5][6][7] The abrupt change from a high-concentration organic solvent stock to a predominantly aqueous environment causes the compound to crash out of solution.

Root Cause Analysis:

The solubility of a compound in a solvent system is a delicate equilibrium. When a concentrated DMSO stock is diluted into an aqueous buffer, the DMSO molecules rapidly disperse and interact with water, reducing their capacity to keep the hydrophobic compound dissolved.[6] This leads to supersaturation and subsequent precipitation.

Solutions:

  • Optimize the Dilution Protocol:

    • Step 1: Serial Dilution. Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This gradual reduction in the organic solvent concentration can help maintain the compound's solubility.[5][8]

    • Step 2: Vigorous Mixing. When adding the compound to the aqueous buffer, do so dropwise while continuously vortexing or stirring. This rapid dispersion can prevent localized high concentrations that are prone to precipitation.[8]

    • Step 3: Pre-warming the Media. Warming the cell culture media to 37°C before adding the compound can sometimes improve solubility.[5]

  • Adjust the Final Solvent Concentration:

    • Solvent Tolerance Test. Before proceeding, it is crucial to determine the maximum concentration of your chosen organic solvent (e.g., DMSO, ethanol) that your specific cell line or assay can tolerate without affecting viability or the experimental outcome.[8][9][10] For many cell-based assays, the final DMSO concentration should be kept below 0.5%, although some cell lines can tolerate up to 1%.[8][9]

    SolventTypical Max. Concentration in Cell Culture
    DMSO0.1% - 0.5%[8][9]
    Ethanol< 0.5%[9]
  • Consider Alternative Solubilization Strategies:

    • Co-solvents. The use of co-solvents in the final formulation can enhance the solubility of poorly soluble drugs.[11][12]

    • pH Adjustment. For ionizable compounds, modifying the pH of the assay buffer can significantly impact solubility.[8][13] Pyridazine derivatives can have varying basicity, which influences their solubility at different pH levels.[3] A systematic evaluation of a pH range compatible with your assay is recommended.

    • Use of Excipients (Cyclodextrins). Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively increasing their aqueous solubility.[14][15][16][17] Beta-cyclodextrins (β-CD) and their derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used.[14][16]

Issue 2: I'm observing inconsistent or non-reproducible results in my cell-based assays.

Inconsistent data is a major red flag and is often linked to underlying solubility problems.[18][19][20]

Root Cause Analysis:

If the compound is not fully dissolved, the actual concentration exposed to the cells will vary between wells and experiments. This can be due to micro-precipitates or the compound adsorbing to the plasticware.

Solutions:

  • Visual Inspection. Before adding the compound to your cells, carefully inspect the diluted solution for any signs of precipitation (cloudiness, visible particles).

  • Sonication. After dilution, sonicating the solution for a short period can help to break up any small aggregates and ensure a more homogenous solution.[5]

  • Plate Shaking. Ensure that the plate is adequately shaken after adding the compound to distribute it evenly throughout the wells.[18]

Issue 3: My enzyme assay results are showing high background or inhibition at low compound concentrations.

This can be an artifact of compound aggregation rather than true enzymatic inhibition.

Root Cause Analysis:

Poorly soluble compounds can form aggregates in aqueous buffers. These aggregates can interfere with the assay readout, for example, by scattering light in absorbance-based assays or by sequestering the enzyme or substrate.[21]

Solutions:

  • Include a Detergent. Adding a low concentration of a non-ionic detergent, such as Triton X-100 or Tween 20 (typically 0.01% - 0.1%), to the assay buffer can help to prevent the formation of aggregates.

  • Counter-screens. Perform cell-free counter-screens to rule out assay interference.[21]

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to use for making a stock solution of 3-(2-Methylphenyl)-6-piperazin-1-ylpyridazine?

A1: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing high-concentration stock solutions of hydrophobic compounds for in vitro assays.[12][22] It is a powerful aprotic solvent that can dissolve a wide range of organic molecules.[12]

Q2: How should I prepare my stock solution to maximize its stability?

A2: To prepare a stable stock solution, follow these steps:

  • Use High-Quality Solvent: Always use anhydrous, high-purity DMSO.[18]

  • Determine Maximum Solubility: If possible, experimentally determine the maximum solubility of the compound in DMSO. Preparing a stock solution near this limit can lead to precipitation upon storage, especially at lower temperatures.[23]

  • Aliquot and Store Properly: After preparation, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.[24] Store at -20°C or -80°C, protected from light.[24]

Q3: Can I use ethanol to dissolve my compound?

A3: Ethanol can be an alternative to DMSO, but it is generally a less potent solvent for highly lipophilic compounds.[25] It may be suitable for less concentrated stock solutions. As with DMSO, it is essential to determine the solvent tolerance of your assay system.[9]

Q4: How can I confirm that my compound is truly in solution?

A4: While visual inspection is the first step, more rigorous methods include:

  • Dynamic Light Scattering (DLS): This technique can detect the presence of aggregates in the solution.

  • Filtration and Concentration Measurement: Filter the solution through a low-protein-binding filter (e.g., 0.22 µm PVDF) and measure the concentration of the filtrate using a suitable analytical method like HPLC-UV. A significant drop in concentration indicates precipitation.

Visualizing the Workflow

Decision Tree for Troubleshooting Solubility Issues

G start Compound Precipitation or Inconsistent Results check_stock Is the stock solution clear? start->check_stock optimize_dilution Optimize Dilution Protocol (Serial Dilution, Vigorous Mixing) check_stock->optimize_dilution Yes adjust_stock Adjust Stock Concentration check_stock->adjust_stock No check_solvent_conc Is final solvent concentration within cell tolerance? optimize_dilution->check_solvent_conc solvent_tolerance Perform Solvent Tolerance Test check_solvent_conc->solvent_tolerance No alternative_strategies Consider Alternative Strategies check_solvent_conc->alternative_strategies Yes solvent_tolerance->adjust_stock adjust_stock->check_stock ph_adjustment pH Adjustment alternative_strategies->ph_adjustment cyclodextrins Use Cyclodextrins alternative_strategies->cyclodextrins co_solvents Add Co-solvents alternative_strategies->co_solvents success Problem Resolved ph_adjustment->success failure Consult with a Formulation Scientist ph_adjustment->failure cyclodextrins->success cyclodextrins->failure co_solvents->success co_solvents->failure

Caption: A decision tree to guide researchers in troubleshooting solubility issues.

Experimental Workflow for Stock Solution Preparation and Dilution

G cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation weigh 1. Weigh Compound dissolve 2. Dissolve in DMSO weigh->dissolve vortex 3. Vortex & Sonicate dissolve->vortex aliquot 4. Aliquot & Store at -80°C vortex->aliquot thaw 5. Thaw Aliquot aliquot->thaw serial_dilute 6. Perform Serial Dilution in Assay Buffer thaw->serial_dilute mix 7. Vortex During Dilution serial_dilute->mix inspect 8. Visually Inspect for Precipitation mix->inspect add_to_assay Add to Assay inspect->add_to_assay Clear Solution troubleshoot Troubleshoot Further inspect->troubleshoot Precipitation Observed

Caption: A recommended workflow for preparing and diluting compound solutions.

References

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. Available from: [Link]

  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC - NIH. Available from: [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. Available from: [Link]

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. Available from: [Link]

  • Strategies for formulation development of poorly water-soluble drug candidates - A recent perspective. ResearchGate. Available from: [Link]

  • Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches. MDPI. Available from: [Link]

  • Drug Solubilization by Mixtures of Cyclodextrins: Additive and Synergistic Effects. Semantic Scholar. Available from: [Link]

  • Considerations regarding use of solvents in in vitro cell based assays. ResearchGate. Available from: [Link]

  • Help, hydrophobic drugs mixed in DMSO precipitates in aqueous cell culture media! Reddit. Available from: [Link]

  • Cyclodextrins as pharmaceutical solubilizers. ResearchGate. Available from: [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC - PubMed Central. Available from: [Link]

  • Cyclodextrins as pharmaceutical solubilizers. Ovid. Available from: [Link]

  • How to avoid dmso dissolved inhibitor from precipitating out when added in culture media? ResearchGate. Available from: [Link]

  • Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. PMC - NIH. Available from: [Link]

  • Any suggestions for treating DMSO soluble compound in cell culture? ResearchGate. Available from: [Link]

  • Dimethyl sulfoxide. Wikipedia. Available from: [Link]

  • Why can't I get reproducible results in cell based assays? ResearchGate. Available from: [Link]

  • The pyridazine heterocycle in molecular recognition and drug discovery. PMC. Available from: [Link]

  • Considerations regarding use of solvents in in vitro cell based assays. Department of Drug Design and Pharmacology, University of Copenhagen. Available from: [Link]

  • In Vitro Studies on the Effects of Water Miscible Organic Co-Solvents on Select Drug Metabolizing Enzyme Activities. Indian Journal of Pharmaceutical Sciences. Available from: [Link]

  • Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. MDPI. Available from: [Link]

  • Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). CORE. Available from: [Link]

  • Compatibility and interference of food simulants and organic solvents with the in vitro toxicological assessment of food contact materials. ResearchGate. Available from: [Link]

  • How to Choose and Prepare Stock and Working Solutions for Small-Molecule Compounds. Solarbio. Available from: [Link]

  • pyridazine derivatives evaluated: Topics by Science.gov. Science.gov. Available from: [Link]

  • Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. Sphinxsai. Available from: [Link]

  • Drug design, development and biological screening of pyridazine derivatives. JOCPR. Available from: [Link]

  • Nuisance compounds in cellular assays. PMC - PubMed Central - NIH. Available from: [Link]

  • 1-[(2-methylphenyl)methyl]-4-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-6,7-dihydro-5H-cyclopenta[d]pyridazine. PubChem. Available from: [Link]

  • A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. International Journal of Pharmaceutical Sciences and Research. Available from: [Link]

  • Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. JOCPR. Available from: [Link]

  • The Effects of pH on Solubility. Chemistry LibreTexts. Available from: [Link]

  • Piperazine, 2,2,6-trimethyl-4-phenyl-1-((2,3,4-trimethoxyphenyl)methyl)-, (S)-. PubChem. Available from: [Link]

  • A REVIEW ON PYRIDAZINE AS A PHARAMACOLOGICALLY ACTIVE NUCLEUS. IJCRT.org. Available from: [Link]

  • 1-Piperonylpiperazine. PubChem. Available from: [Link]

  • 1-(2-Pyridyl)piperazine. PubChem. Available from: [Link]

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Technical Support Center: Overcoming Resistance to Pyridazine-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyridazine-based compounds. This guide is designed to provide in-depth troubleshooting advice and practical protocols to help you navigate and overcome the challenge of acquired resistance in your cell line models. As your dedicated application scientist, my goal is to not only provide step-by-step instructions but also to explain the scientific rationale behind these experimental choices, empowering you to make informed decisions in your research.

Part 1: Initial Diagnosis and Troubleshooting

The emergence of drug resistance is a critical hurdle in pre-clinical drug development. When your once-sensitive cell line begins to show a diminished response to your lead pyridazine compound, a systematic approach is necessary to diagnose the underlying cause.

Frequently Asked Questions (FAQs)

Q1: My cell line's IC50 for our lead pyridazine compound has significantly increased. What are the first steps I should take?

An increased IC50 is the classic indicator of acquired resistance. The initial steps should focus on confirming the phenotype and beginning to broadly categorize the potential mechanism.

Initial Troubleshooting Workflow

start Increased IC50 Observed confirm Confirm Resistance: - Repeat IC50 assay - Test early passage cells - Check compound integrity start->confirm characterize Characterize Resistance Phenotype: - Develop resistant cell line - Assess cross-resistance confirm->characterize mechanism Investigate Mechanism: - On-Target? - Off-Target? characterize->mechanism on_target On-Target Mechanisms: - Target mutation/amplification mechanism->on_target  Yes off_target Off-Target Mechanisms: - Drug efflux - Pathway reactivation - Metabolic changes mechanism->off_target  No cluster_ontarget On-Target Resistance cluster_offtarget Off-Target Resistance gatekeeper Gatekeeper Mutation (e.g., FGFR V565M) [41] target Target Kinase gatekeeper->target Alters Drug Binding amp Target Amplification amp->target Increases Target Level efflux Increased Drug Efflux (ABC Transporters) [7] drug Pyridazine Compound efflux->drug Pumps Drug Out bypass Bypass Signaling Tracks (e.g., MET activation) effect Cell Death/ Growth Arrest bypass->effect Activates Parallel Pathway metabolism Metabolic Rewiring [5] metabolism->drug Inactivates Drug drug->target Inhibition target->effect Signal Blockade

Caption: Common on- and off-target resistance mechanisms.

FAQ: We suspect a mutation in the target kinase. How do we confirm this?

The gold standard for identifying mutations in a specific gene is Sanger sequencing. [1]For kinase inhibitors, resistance mutations often occur in the kinase domain, particularly at the "gatekeeper" residue, which controls access to a hydrophobic pocket in the ATP-binding site. [2][3] Protocol 1: Sanger Sequencing of the Target Kinase Domain

Rationale: This protocol is designed to amplify the kinase domain coding region from mRNA, allowing for the identification of acquired point mutations in the resistant cell line compared to its parental counterpart.

Step-by-Step Methodology:

  • RNA Isolation: Extract total RNA from both parental and resistant cell lines using a TRIzol-based or column-based kit. Ensure high-quality RNA (A260/280 ratio of ~2.0).

  • cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into cDNA using a high-fidelity reverse transcriptase and oligo(dT) or random hexamer primers.

  • PCR Amplification:

    • Design primers flanking the coding sequence of the target kinase domain.

    • Perform PCR using a high-fidelity DNA polymerase to amplify the region of interest from the cDNA of both parental and resistant cells.

    • Include a no-template control to check for contamination.

  • PCR Product Purification: Run the PCR products on an agarose gel to confirm the correct size. Purify the DNA from the gel or directly from the PCR reaction using a PCR purification kit.

  • Sanger Sequencing:

    • Send the purified PCR products and the corresponding forward and reverse primers for Sanger sequencing.

    • It is often beneficial to sequence with both primers to ensure complete and accurate coverage of the amplicon.

  • Sequence Analysis:

    • Align the sequencing results from the resistant and parental cell lines with the reference sequence of the target kinase.

    • Look for nucleotide changes in the resistant cell line that are absent in the parental line. Tools like SnapGene or online alignment software (e.g., Clustal Omega) are useful for this analysis. [4]

Off-Target Resistance: The Cellular Environment Fights Back

If the target itself is unchanged, the cell has likely evolved other strategies to survive. These can range from preventing the drug from reaching its target to activating compensatory survival pathways.

FAQ: Our compound is a known substrate for ABC transporters. How can we test for increased drug efflux?

Increased expression of ATP-binding cassette (ABC) transporters, such as ABCB1 (P-glycoprotein) and ABCG2 (BCRP), is a very common mechanism of multidrug resistance. [5]These transporters act as cellular pumps, actively removing the drug from the cell and reducing its intracellular concentration. A functional assay using a fluorescent substrate like Rhodamine 123 is a direct way to measure this activity.

Protocol 2: Rhodamine 123 Efflux Assay by Flow Cytometry

Rationale: Rhodamine 123 is a fluorescent substrate for ABCB1. Cells with high ABCB1 activity will pump out the dye, resulting in lower intracellular fluorescence. This assay compares the accumulation of Rhodamine 123 in parental versus resistant cells.

Step-by-Step Methodology:

  • Cell Preparation: Harvest parental and resistant cells and resuspend them in fresh, serum-free media at a concentration of 1 x 10^6 cells/mL.

  • Dye Loading:

    • Add Rhodamine 123 to the cell suspensions to a final concentration of 0.1-1 µM.

    • Incubate the cells for 30-60 minutes at 37°C, protected from light, to allow for dye uptake. [6]3. Efflux Phase:

    • Pellet the cells by centrifugation (e.g., 300 x g for 5 minutes).

    • Resuspend the cells in pre-warmed, dye-free media and incubate at 37°C for 1-2 hours to allow for dye efflux.

    • For a positive control, include a sample of resistant cells treated with a known ABCB1 inhibitor (e.g., verapamil or cyclosporin A) during the efflux phase. This should restore Rhodamine 123 accumulation. [7]4. Flow Cytometry Analysis:

    • Analyze the cells on a flow cytometer, exciting with a 488 nm laser and detecting emission in the green channel (e.g., FITC filter).

    • Collect data for at least 10,000 events per sample.

  • Data Interpretation:

    • Compare the mean fluorescence intensity (MFI) of the resistant cells to the parental cells. A significant decrease in MFI in the resistant line suggests increased efflux.

    • The positive control (resistant cells + inhibitor) should show an MFI similar to or higher than the parental cells.

FAQ: We don't see any target mutations or increased efflux. What other off-target mechanisms should we investigate?

Cancer cells can develop resistance by rewiring their signaling networks to bypass the inhibited target. For kinase inhibitors, this often involves the activation of parallel or downstream pathways, such as the MAPK/ERK or PI3K/AKT pathways. [5] MAPK/ERK Signaling Pathway and Potential Resistance Points

RTK Receptor Tyrosine Kinase (e.g., EGFR, FGFR) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Resistance_MEK MEK Mutation (Resistance Point) MEK->Resistance_MEK Proliferation Cell Proliferation & Survival ERK->Proliferation Pyridazine Pyridazine Kinase Inhibitor Pyridazine->RTK Inhibits Resistance_MEK->ERK Constitutive Activation

Caption: MAPK pathway showing potential resistance points.

Protocol 3: Western Blot Analysis of Key Signaling Pathways

Rationale: This protocol allows for the semi-quantitative analysis of protein expression and phosphorylation status, providing a snapshot of the activity of key signaling pathways. An increase in the phosphorylation of proteins like ERK or AKT in resistant cells (in the presence of the drug) indicates pathway reactivation.

Step-by-Step Methodology:

  • Cell Lysis:

    • Culture parental and resistant cells to ~80% confluency.

    • Treat cells with your pyridazine compound at a concentration that effectively inhibits the target in the parental line (e.g., 10x IC50) for a relevant time period (e.g., 2-24 hours).

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. [8]2. Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.

    • Separate proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane. [9]4. Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C. Key antibodies to consider:

      • Phospho-ERK1/2 (Thr202/Tyr204)

      • Total ERK1/2

      • Phospho-AKT (Ser473)

      • Total AKT

      • Antibodies against your specific pyridazine target (total and phosphorylated forms)

      • A loading control (e.g., GAPDH or β-actin)

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

    • Quantify band intensities using software like ImageJ. Normalize the levels of phosphorylated proteins to their respective total protein levels. [10] Data Interpretation: A higher ratio of p-ERK/total ERK or p-AKT/total AKT in the resistant cell line compared to the parental line, especially in the presence of the drug, strongly suggests pathway reactivation as a resistance mechanism.

Part 3: Strategies to Overcome Resistance

Identifying the mechanism of resistance is the first step; the next is to devise a strategy to overcome it.

FAQ: We have identified the resistance mechanism. What are our options now?

The appropriate strategy depends on the specific mechanism you've identified.

Resistance Mechanism Strategy Rationale
Target Mutation Develop next-generation inhibitors.Design new pyridazine analogs that can bind to the mutated target. [2][11]
Increased Drug Efflux Combination therapy with an ABC transporter inhibitor.Block the efflux pump to restore intracellular drug concentration.
Bypass Pathway Activation Combination therapy with an inhibitor of the reactivated pathway (e.g., MEK or PI3K inhibitor).Co-targeting both pathways can create a synergistic effect and prevent escape. [12][13]
Upregulation of Anti-Apoptotic Proteins Combination therapy with a Bcl-2 inhibitor (e.g., Venetoclax).Lower the threshold for apoptosis, re-sensitizing cells to the primary drug. [14][15]

Hypothetical IC50 Data for Combination Therapy

The following table illustrates a hypothetical scenario where a MEK inhibitor re-sensitizes a pyridazine-resistant cell line.

Cell Line Pyridazine Compound (IC50, µM) MEK Inhibitor (IC50, µM) Combination (IC50, µM)
Parental 0.1>100.08
Resistant 5.0>100.5

This synergistic effect, where the combination is more potent than either single agent, is a strong indicator of a successful strategy to overcome resistance driven by MAPK pathway reactivation.

Part 4: Troubleshooting Common Experimental Issues

Even with robust protocols, experimental challenges can arise. This section addresses common issues encountered during the investigation of drug resistance.

Troubleshooting Cytotoxicity Assays (e.g., MTT/XTT)

Problem Potential Cause Suggested Solution
High variability between replicates Inconsistent cell seeding; Edge effects in the plate.Use a multichannel pipette for cell seeding; Avoid using the outer wells of the plate for experimental samples. [13]
Inconsistent IC50 values between experiments Changes in cell passage number or health; Inconsistent incubation times.Use cells within a consistent, low passage number range; Standardize all incubation times precisely. [16]
Low signal or absorbance readings Insufficient cell numbers; Reduced metabolic activity in treated cells.Optimize cell seeding density; Ensure incubation with the tetrazolium salt is sufficient (2-4 hours is typical). [13]

References

  • Novel pyrido[2,3-b]o[17][18]xazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. ([Link])

  • Evaluation of Sample Preparation Methods for Inter-Laboratory Metabolomics Investigation of Streptomyces lividans TK24. ([Link])

  • Identification of Pyridinyltriazine Derivatives as Potent panFGFR Inhibitors against Gatekeeper Mutants for Overcoming Drug Resistance. ([Link])

  • Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022). ([Link])

  • How can I calculate IC50 for a cytotoxic substance? ([Link])

  • Bcl-2 Inhibition to Overcome Resistance to Chemo- and Immunotherapy. ([Link])

  • Discovery of novel pyridazinone derivatives as EGFRWT/ EGFRT790M kinase inhibitors; design, synthesis, antitumor evaluation, and molecular dynamic simulations. ([Link])

  • Guidelines for Sanger sequencing and molecular assay monitoring. ([Link])

  • Maca (Lepidium meyenii) as a Functional Food and Dietary Supplement: A Review on Analytical Studies. ([Link])

  • Flow Cytometric Analysis, Using Rhodamine 123, of Micrococcus - luteus at Low Growth Rate in. ([Link])

  • Western blot analysis of p/total‑Akt, p‑ERK/total‑ERK and cleaved... ([Link])

  • Bcl-2 Inhibition to Overcome Resistance to Chemo- and Immunotherapy. ([Link])

  • Overcoming EGFR T790M and C797S resistance with mutant-selective allosteric inhibitors. ([Link])

  • Inhibition of KRAS, MEK and PI3K Demonstrate Synergistic Anti-Tumor Effects in Pancreatic Ductal Adenocarcinoma Cell Lines. ([Link])

  • Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. ([Link])

  • Cell Viability Assays. ([Link])

  • Mechanism of resistance to FGF/FGFR inhibitors. ([Link])

  • Bcl-2 Inhibition to Overcome Resistance to Chemo- and Immunotherapy. ([Link])

  • Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. ([Link])

  • General recommendations for metabolomics analysis: sample preparation, handling and pr. ([Link])

  • EAI045: the Fourth-generation EGFR Inhibitor Overcoming T790M and C797S Resistance. ([Link])

  • A genetic dissection of cancer cell resistance to immune cell attacks using the CRISPR/Cas9 system. ([Link])

  • LY2874455 potently inhibits FGFR gatekeeper mutants and overcomes mutation-based resistance. ([Link])

  • Inhibition of KRAS, MEK and PI3K Demonstrate Synergistic Anti-Tumor Effects in Pancreatic Ductal Adenocarcinoma Cell Lines. ([Link])

  • Potent VEGFR-2 inhibitors for resistant breast cancer: a comprehensive 3D-QSAR, ADMET, molecular docking and MMPBSA calculation on triazolopyrazine derivatives. ([Link])

  • Gatekeeper mutations activate FGF receptor tyrosine kinases by destabilizing the autoinhibited state. ([Link])

  • Flow Cytometric Evaluation of Multidrug Resistance Proteins. ([Link])

  • Pyrrolopyridazine MEK inhibitors. ([Link])

  • Sequencing data from the next-generation sequencing (NGS) and Sanger... ([Link])

  • Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. ([Link])

  • Overcoming EGFR(T790M) and EGFR(C797S) resistance with mutant-selective allosteric inhibitors. ([Link])

  • MEK inhibitors in cancer treatment: structural insights, regulation, recent advances and future perspectives. ([Link])

  • Flow Cytometry Protocols Flow Cytometry Protocols. ([Link])

  • Western blot analysis of p-AKT-AKT (panels (a,c)), pERK1/2-ERK (panels... ([Link])

  • Towards discovery of novel scaffold with potent antiangiogenic activity; design, synthesis of pyridazine based compounds, impact of hinge interaction, and accessibility of their bioactive conformation on VEGFR-2 activities. ([Link])

  • The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer. ([Link])

  • Sanger Sequencing: Introduction, Principle, and Protocol. ([Link])

  • Current Advances and Future Strategies for BCL-2 Inhibitors: Potent Weapons against Cancers. ([Link])

  • Landscape of Clinical Resistance Mechanisms to FGFR Inhibitors in FGFR2-Altered Cholangiocarcinoma. ([Link])

  • A Protocol for Untargeted Metabolomic Analysis: From Sample Preparation to Data Processing. ([Link])

  • Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay. ([Link])

  • My MTT reading is fluctuating.. can someone help me? ([Link])

  • BCL2 inhibitors as anticancer drugs: a plethora of misleading BH3 mimetics. ([Link])

  • Synergistic inhibition of MEK and reciprocal feedback networks for targeted intervention in malignancy. ([Link])

  • Quantification of ERK Kinase Activity in Biological Samples Using Differential Sensing. ([Link])

  • Metabolomics Preparation and Analysis. ([Link])

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Technical Support Center: Purification Strategies for 3-(2-Methylphenyl)-6-piperazin-1-ylpyridazine

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals engaged in the synthesis and purification of 3-(2-Methylphenyl)-6-piperazin-1-ylpyridazine (Mol. Formula: C₁₅H₁₈N₄, Mol. Weight: 254.33 g/mol )[1]. The unique bifunctional nature of this molecule, containing both a pyridazine and a basic piperazine moiety, presents specific challenges that require tailored purification strategies. This document provides in-depth, field-proven insights in a direct question-and-answer format to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: My crude product has a low purity (<90%) after the initial synthesis work-up. What is a robust initial cleanup strategy?

A1: For a basic compound like 3-(2-Methylphenyl)-6-piperazin-1-ylpyridazine, an acid-base extraction is an excellent first-pass purification technique to remove neutral or acidic impurities. The basic piperazine nitrogen allows the target compound to be selectively extracted into an aqueous acid phase, leaving non-basic impurities behind in the organic layer.

  • Causality: The piperazine ring is readily protonated by dilute acid (e.g., 1M HCl), forming a water-soluble salt. Neutral organic impurities (like non-polar starting materials or by-products) will remain in a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate). After separating the layers, the aqueous phase can be basified (e.g., with NaOH or NaHCO₃) to deprotonate your compound, causing it to precipitate or allowing it to be re-extracted into an organic solvent. This method is highly effective for removing non-basic contaminants[2].

Q2: My purified compound appears as a persistent oil or wax and fails to crystallize. How can I obtain a solid product?

A2: The inability to crystallize, a phenomenon known as "oiling out," is common for compounds with conformational flexibility or lingering impurities that inhibit lattice formation[3]. Several strategies can overcome this:

  • Purification via Salt Formation: This is the most effective method for basic, oily compounds. By reacting the basic piperazine moiety with an appropriate acid (e.g., hydrochloric acid, fumaric acid, or acetic acid), you can form a salt which is often a well-defined, crystalline solid[2][4]. This crystalline salt can be easily purified by recrystallization. The pure free base can then be regenerated by neutralization if required[2].

  • High-Resolution Chromatography: If salt formation is not viable, meticulous flash column chromatography is the primary alternative. Special attention must be paid to mitigating peak tailing (see Q3).

  • Solvent Trituration/Washing: This involves washing the oil with a solvent in which the desired compound is insoluble (or sparingly soluble), but the impurities are highly soluble. Hexanes or diethyl ether are often good starting points for removing non-polar contaminants from a polar, oily product[2].

  • Vacuum Distillation: This is only suitable if the compound is thermally stable and the impurities have significantly different boiling points. Given the molecular weight, this would require a high vacuum[2].

Q3: I'm observing significant peak tailing during both analytical HPLC and preparative column chromatography. What is the cause and solution?

A3: Peak tailing is a classic issue when purifying basic compounds like this on standard silica gel[2].

  • Root Cause: The surface of silica gel is covered with acidic silanol groups (Si-OH). The basic nitrogen atoms of the piperazine ring undergo a strong secondary interaction (an acid-base interaction) with these silanol groups. This causes a portion of the molecules to lag behind the main band during elution, resulting in a tailed or asymmetric peak shape.

  • Solutions:

    • Mobile Phase Modification (Recommended): Add a small amount of a basic modifier to your eluent to compete with your compound for the acidic sites on the silica. The most common choice is triethylamine (TEA) at a concentration of 0.1-1% (v/v)[2][5]. For highly basic compounds, a 1-2% solution of 7N ammonia in methanol can be used as part of the mobile phase[2].

    • pH Adjustment (for HPLC): In reversed-phase HPLC, operating at a low pH (e.g., 2-3 using 0.1% TFA or formic acid) ensures the piperazine is fully protonated. This consistent positive charge leads to better peak symmetry and retention[5][6].

    • Alternative Stationary Phases: Consider using a less acidic stationary phase like neutral alumina or a base-deactivated silica gel column[5].

Q4: What is the most reliable combination of analytical techniques to confirm the final purity of my product?

A4: A single analytical method is often insufficient. A multi-faceted approach is necessary to provide unequivocal proof of purity for pyridazine derivatives[7].

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity assessment, providing a quantitative purity value (e.g., 99.5% by area). Use a UV detector set to a wavelength of maximum absorbance for your compound[5][7].

  • Mass Spectrometry (MS): Coupled with HPLC (LC-MS) or as a standalone technique, MS confirms the molecular weight of your compound and can help identify the mass of any co-eluting impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR confirm the chemical structure of the main component. The absence of significant impurity peaks provides strong evidence of high purity. Quantitative NMR (qNMR) can also be used for an absolute purity determination[7].

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is best suited for identifying and quantifying volatile or semi-volatile impurities that may not be visible by HPLC, such as residual solvents[7].

Purification Workflows & Troubleshooting Guides

This section provides detailed protocols and troubleshooting for the most common purification techniques applicable to 3-(2-Methylphenyl)-6-piperazin-1-ylpyridazine.

Purification Workflow Overview

G crude Crude Synthetic Product cleanup Initial Cleanup (Acid-Base Extraction or Wash) crude->cleanup analysis1 Purity Check (TLC/LC-MS) cleanup->analysis1 decision1 Purity > 95%? analysis1->decision1 cryst Recrystallization (Free Base or Salt Form) decision1->cryst  Yes chrom Flash Column Chromatography (TEA Modified Eluent) decision1->chrom  No final_analysis Final Purity Confirmation (HPLC, NMR, MS) cryst->final_analysis analysis2 Purity Check (TLC/LC-MS) chrom->analysis2 decision2 Impurity Profile Changed? analysis2->decision2 decision2->cryst  Yes decision2->chrom  No (Re-optimize) pure_product Pure Product (>98%) final_analysis->pure_product

Caption: General purification workflow for 3-(2-Methylphenyl)-6-piperazin-1-ylpyridazine.

Guide 1: Purification by Recrystallization

Recrystallization is ideal for purifying solid products to a high degree. If your product is an oil, first consider converting it to a crystalline salt as described in Protocol 2.

  • Troubleshooting Common Recrystallization Issues

    • Problem: No crystals form upon cooling.

      • Cause: The solution is not supersaturated, or the chosen solvent is too effective[3].

      • Solution: Concentrate the solution by boiling off some solvent. If that fails, try adding an "anti-solvent" (a solvent in which your compound is insoluble) dropwise until turbidity persists. You can also induce nucleation by scratching the inside of the flask with a glass rod or adding a seed crystal[3].

    • Problem: The product "oils out" instead of crystallizing.

      • Cause: The solution is too supersaturated, or the cooling rate is too fast[3].

      • Solution: Re-heat the solution to redissolve the oil. Add a small amount of additional hot solvent and allow it to cool much more slowly. Insulating the flask can promote the formation of high-quality crystals.

Experimental Protocol 1: Standard Recrystallization [8]

  • Solvent Selection: Test the solubility of your crude product in various solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate). A good solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid completely dissolves. Add more solvent in small portions if needed to achieve full dissolution at the boiling point.

  • Hot Filtration (Optional): If insoluble impurities are visible, quickly filter the hot solution through a pre-heated funnel with fluted filter paper.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature, then transfer it to an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystal cake with a small amount of ice-cold recrystallization solvent to remove residual impurities.

  • Drying: Dry the purified crystals under vacuum to remove all residual solvent.

Experimental Protocol 2: Purification via Salt Formation [2][4]

  • Dissolution: Dissolve the crude, oily, or impure free base in a suitable organic solvent like isopropanol, ethanol, or acetone.

  • Acid Addition: Slowly add a solution of the chosen acid (e.g., 2M HCl in diethyl ether, or a solution of glacial acetic acid in acetone) dropwise to the stirred solution. The amount of acid should be stoichiometric (1 or 2 equivalents, depending on whether a mono- or di-salt is desired) or in slight excess[4].

  • Precipitation: The salt will often precipitate immediately as a crystalline solid. Stir the mixture at room temperature or cool to 10-30°C to ensure complete precipitation[4].

  • Isolation & Washing: Collect the salt by vacuum filtration and wash thoroughly with cold solvent (e.g., acetone) to remove impurities[6].

  • Drying: Dry the salt under vacuum. At this point, the salt itself may be the desired final product, or you can proceed to regenerate the free base.

  • (Optional) Regeneration of Free Base: Suspend the purified salt in water and a water-immiscible organic solvent (e.g., dichloromethane). Add a base (e.g., saturated NaHCO₃ or 1M NaOH) until the aqueous layer is basic. The free base will move into the organic layer, which can then be separated, dried, and concentrated to yield the purified product.

Guide 2: Purification by Flash Column Chromatography

This is the workhorse technique for separating complex mixtures. For this specific molecule, optimization to prevent peak tailing is critical.

Troubleshooting Chromatography Logic

G start Run TLC with Eluent (e.g., Hexane:EtOAc) check_rf Is Product Rf 0.2-0.4? start->check_rf check_tailing Is there tailing/streaking? check_rf->check_tailing Yes adjust_polarity Adjust Eluent Polarity check_rf->adjust_polarity No add_tea Add 0.5-1% TEA to Eluent check_tailing->add_tea Yes run_column Proceed to Column Chromatography check_tailing->run_column No rerun_tlc Re-run TLC add_tea->rerun_tlc check_shape Peak shape improved? rerun_tlc->check_shape check_shape->run_column Yes alt_system Try Alternative Solvent System (e.g., DCM:MeOH) check_shape->alt_system No adjust_polarity->start alt_system->add_tea

Caption: Decision workflow for optimizing flash chromatography of basic compounds.

Experimental Protocol 3: Optimized Flash Chromatography [2]

  • TLC Analysis & Eluent Selection: Develop a suitable solvent system using TLC plates. A good starting point is a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate or acetone)[8].

  • Optimization for Basicity: Add 0.5-1% triethylamine (TEA) to your chosen eluent system. Run a new TLC plate and observe the change in Rf and spot shape. The spot should be significantly more compact and may have a slightly higher Rf. Aim for a final product Rf of 0.2-0.4 in the optimized eluent.

  • Column Packing: Prepare a flash chromatography column with silica gel, packing it with the optimized eluent containing TEA. Never use a different eluent for packing and running the column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Alternatively, adsorb the crude product onto a small amount of silica gel ("dry loading"), which often yields better resolution.

  • Elution and Fraction Collection: Run the column with the TEA-containing eluent, collecting fractions. Monitor the elution process using TLC.

  • Analysis and Pooling: Analyze the collected fractions by TLC. Combine the fractions that contain the pure product.

  • Concentration: Remove the solvent and TEA under reduced pressure. Co-evaporation with a solvent like methanol can help remove the last traces of high-boiling TEA.

Data & Purity Analysis

Accurate purity assessment is crucial. The following tables provide recommended starting parameters for key analytical methods.

Table 1: Recommended Starting Conditions for HPLC Purity Analysis

Parameter Recommendation Rationale & Notes
Column C18, 250 x 4.6 mm, 5 µm Standard reversed-phase column. Consider a base-deactivated or end-capped version for better peak shape[5].
Mobile Phase A 0.1% Formic Acid or TFA in Water Acidifies the mobile phase to protonate the piperazine, improving peak shape[6].
Mobile Phase B 0.1% Formic Acid or TFA in Acetonitrile Standard organic modifier.
Gradient 10-95% B over 15 minutes A good starting gradient to elute compounds of varying polarity.
Flow Rate 1.0 mL/min Standard analytical flow rate.
Column Temp. 30 °C Using a column oven ensures consistent retention times[5].
Detection UV at 254 nm or λ-max Run a UV scan of the pure compound to determine the wavelength of maximum absorbance (λ-max) for best sensitivity[5].

| Injection Vol. | 5-10 µL | Standard injection volume. |

Table 2: Recommended Starting Conditions for GC-MS Impurity Profiling

Parameter Recommendation Rationale & Notes
Column HP-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm A non-polar column suitable for a wide range of volatile and semi-volatile organic compounds[7].
Carrier Gas Helium at 1.0 mL/min Standard inert carrier gas.
Injector Temp. 250 °C Ensures rapid volatilization of the sample.
Oven Program 100 °C (2 min), ramp 15 °C/min to 280 °C, hold 10 min A general-purpose program to separate impurities with different boiling points[7].
MS Transfer Line 280 °C Prevents condensation of analytes between the GC and MS.
Ion Source Temp. 230 °C Standard temperature for electron ionization (EI).

| Mass Range | m/z 40-500 | Covers the expected mass range of the parent compound and typical organic impurities[7]. |

References

  • A Comparative Guide to Analytical Methods for Confirming the Purity of Synthesized Pyridazine Derivatives. (2025). BenchChem.
  • Technical Support Center: Purification of Piperazine-Containing Compounds. (2025). BenchChem.
  • Technical Support Center: Purification of Oily Piperazine Derivatives. (2025). BenchChem.
  • Refinement of analytical methods for "3-piperazin-1-yl-1H-pyridazin-6-one" purity assessment. (2025). BenchChem.
  • Martin, J. F. (1959). Purification of piperazine. U.S. Patent No. 2,919,275. Washington, DC: U.S. Patent and Trademark Office.
  • Hobbs, W. J. (2021). Synthesis and Characterization of Unique Pyridazines. Liberty University. Available from: [Link]

  • Application Notes and Protocols for the Purification of 3-piperazin-1-yl-1H-pyridazin-6-one. (2025). BenchChem.
  • Gajewska, M., & Oledzka, I. (2005). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. Acta Poloniae Pharmaceutica, 62(1), 3–10. Available from: [Link]

  • Technical Support Center: Crystallization of 3-piperazin-1-yl-1H-pyridazin-6-one. (2025). BenchChem.
  • 3-(2-Methylphenyl)-6-piperazin-1-ylpyridazine. (n.d.). Tetrahedron. Retrieved January 19, 2026, from [Link]

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Technical Support Center: In Vivo Formulation of 3-(2-Methylphenyl)-6-piperazin-1-ylpyridazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the in vivo formulation of 3-(2-Methylphenyl)-6-piperazin-1-ylpyridazine. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance and troubleshooting for the successful preclinical evaluation of this compound. Given the structural characteristics of 3-(2-Methylphenyl)-6-piperazin-1-ylpyridazine, which includes a lipophilic methylphenyl group and basic nitrogen atoms in the piperazine and pyridazine rings, poor aqueous solubility is anticipated to be a primary challenge.[1]

This guide will walk you through a logical, step-by-step process, from initial pre-formulation assessment to the development of advanced formulation strategies, ensuring the generation of reliable and reproducible in vivo data.

Part 1: Pre-formulation Characterization - The Foundation of a Successful Formulation

A thorough understanding of the physicochemical properties of 3-(2-Methylphenyl)-6-piperazin-1-ylpyridazine is the critical first step in developing a viable in vivo formulation.[2] Lacking publicly available experimental data for this specific molecule, we have compiled a hypothetical, yet chemically reasonable, pre-formulation profile to guide our formulation strategies.

Table 1: Hypothetical Physicochemical Properties of 3-(2-Methylphenyl)-6-piperazin-1-ylpyridazine

PropertyPredicted ValueImplication for Formulation
Molecular Weight 254.33 g/mol Standard for a small molecule.
Aqueous Solubility < 0.1 µg/mL at pH 7.4Very poorly soluble; will require solubility enhancement.
LogP 3.8Lipophilic; suggests good membrane permeability but poor aqueous solubility.
pKa pKa1: ~4.5 (pyridazine), pKa2: ~8.5 (piperazine)Basic compound; solubility will be pH-dependent, increasing at lower pH.[3][4]
Melting Point 185°CHigh melting point suggests a stable crystal lattice, which can contribute to poor solubility.
Physical Form Crystalline solidHigh energy required to break the crystal lattice for dissolution.

Part 2: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the formulation of 3-(2-Methylphenyl)-6-piperazin-1-ylpyridazine.

Q1: Where do I begin with formulating this compound for an oral PK study in mice?

A1: Start with a tiered approach, beginning with simple vehicle systems and moving to more complex ones as needed. The goal is to achieve a homogenous and stable formulation at the desired concentration. Given the predicted low aqueous solubility, a simple aqueous vehicle is unlikely to be successful.

Q2: Can I use the pH-dependent solubility to my advantage?

A2: Yes, with caution. The piperazine moiety suggests that the compound will be more soluble at an acidic pH.[3] You could attempt to dissolve it in a dilute acidic solution (e.g., pH 3-4). However, be mindful of potential precipitation in the neutral pH of the small intestine upon oral administration. This can lead to variable absorption. Also, consider the stability of the compound at low pH.

Q3: What are the most common and simple vehicle systems I should try first?

A3: For initial screening, consider the following, starting with the simplest:

  • Aqueous suspension: If a solution is not feasible, a micronized suspension in a vehicle like 0.5% methylcellulose or carboxymethylcellulose (CMC) in water can be used. This is often a good baseline formulation.

  • Co-solvent system: A mixture of a water-miscible organic solvent and water can increase solubility. Common co-solvents for preclinical studies include polyethylene glycol 400 (PEG 400), propylene glycol (PG), and ethanol.[5] A typical starting point could be 10% DMSO, 40% PEG 400, and 50% water.[6]

  • Lipid-based solution: Given the lipophilic nature (LogP ~3.8), dissolving the compound in an oil such as corn oil or sesame oil is a viable option.[7]

Q4: How do I choose between these initial options?

A4: The choice depends on the required dose. Perform simple solubility screening by adding an excess of the compound to small volumes of these vehicles and determining the concentration of the dissolved drug after a period of equilibration. The workflow below can guide your decision.

G cluster_0 Formulation Decision Workflow cluster_1 Simple Formulations cluster_2 Advanced Formulations start Determine Required Dose Concentration sol_screen Screen Solubility in Simple Vehicles: - Aqueous Buffer (pH 3-4) - 0.5% CMC (Suspension) - 20% PEG 400 in Water - Corn Oil start->sol_screen check_sol Is Solubility > Required Dose? sol_screen->check_sol solution Use Solution (e.g., PEG 400/Water or Oil) check_sol->solution Yes (Solution) suspension Use Suspension (0.5% CMC) check_sol->suspension No, but suspendable advanced Proceed to Advanced Formulations: - SEDDS - Nanosuspension check_sol->advanced No (Insoluble/Poorly Suspendable) G cluster_0 Nanosuspension Preparation Workflow cluster_1 Characterization start Micronized Drug Powder stabilizer Select Stabilizer (e.g., HPMC, Poloxamer 188) start->stabilizer pre_susp Prepare Pre-suspension in Stabilizer Solution stabilizer->pre_susp milling Wet Milling with Zirconium Beads pre_susp->milling particle_size Monitor Particle Size (DLS) milling->particle_size check_size Particle Size < 500 nm? particle_size->check_size check_size->milling No, continue milling charac Characterize: - Final Particle Size & PDI - Zeta Potential - Crystalline State (DSC/XRPD) check_size->charac Yes

Caption: Nanosuspension preparation and characterization workflow.

Part 4: Stability Testing of Preclinical Formulations

Ensuring the stability of your formulation throughout the duration of the study is critical for data integrity. [8]Stability studies should be conducted under conditions that mimic the preparation, storage, and administration of the dose formulation. [2] Recommended Stability Protocol:

  • Time Points: At a minimum, test the formulation at time zero and after the maximum anticipated storage time before dosing (e.g., 24 or 48 hours).

  • Storage Conditions: Store samples under the same conditions as the bulk formulation (e.g., room temperature, refrigerated).

  • Concentrations: Test both the lowest and highest concentrations to be used in the study. [8]4. Analytical Method: Use a stability-indicating analytical method, typically HPLC-UV, that can separate the parent compound from any potential degradants. [9][10]5. Acceptance Criteria: The concentration of the active ingredient should typically remain within ±10% of the initial concentration. [8]Visual inspection for precipitation or phase separation is also crucial.

References

  • Benchchem. (n.d.). Technical Support Center: Formulation of Poorly Soluble Compounds for In Vivo Studies.
  • Benchchem. (n.d.). Application Note & Protocol: Dissolution of Poorly Soluble Compounds for In Vivo Studies.
  • WuXi AppTec. (2024, April 3). How to Improve the Bioavailability of Poorly Water-Soluble Compounds?
  • Zhang, J., & Hewitt, W. M. (2012). Exploratory Analysis of Kinetic Solubility Measurements of a Small Molecule Library. PMC.
  • Pharmaceutical Technology. (2014, October 2). Preclinical Dose-Formulation Stability.
  • Li, M., et al. (2018). Optimization of Extended-Release ZL-004 Nanosuspensions for In Vivo Pharmacokinetic Study to Enhance Low Solubility and Compliance. MDPI.
  • Mobley, D. L., & Guthrie, J. P. (2014). Physics-Based Solubility Prediction for Organic Molecules. PMC.
  • Lai, F., et al. (2020).
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  • Halle University. (n.d.). Preparation and characterization of nanosuspensions for controlled drug delivery in preclinical research Dissertation.
  • International Journal of Pharmaceutical Sciences and Research. (2023, April 15). Self-Emulsifying Drug Delivery System (SEDDS).
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  • Chemistry For Everyone. (2023, February 12). How To Predict Solubility Of Organic Compounds? [Video]. YouTube.
  • MDPI. (2023, September 22). Self-Emulsifying Drug Delivery Systems (SEDDS): Transition from Liquid to Solid—A Comprehensive Review of Formulation, Characterization, Applications, and Future Trends.
  • Klopman, G., Wang, S., & Balthasar, D. M. (1992). Estimation of aqueous solubility of organic molecules by the group contribution approach. Application to the study of biodegradation.
  • Sharma, D., & Saini, S. (2022). Self-emulsifying drug delivery systems: a novel approach to deliver drugs. PMC.
  • Purdue University. (2018). Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications.
  • Gattefossé. (2020, December 7).
  • International Journal of Pharmaceutical Sciences Review and Research. (2015, November 20). Self-Emulsifying Drug Delivery System (SEDDS) - An Overview.
  • Farnsworth, C. W., & Rhoden, J. C. (2011).
  • ResearchGate. (2016, August 10). p K a Values of Some Piperazines at (298, 303, 313, and 323) K.
  • ResearchGate. (n.d.). Optimizing the Formulation of Poorly Water-Soluble Drugs.
  • Quest Journals. (2023).
  • Khalili, F., et al. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. University of Regina.
  • ResearchGate. (n.d.). 57 questions with answers in ORAL GAVAGE.
  • IJSDR. (n.d.). Stability indicating study by using different analytical techniques.
  • ResearchGate. (n.d.). Estimation of the Aqueous Solubility of Organic Molecules by the Group Contribution Approach.
  • Google Patents. (n.d.).
  • ResearchGate. (n.d.). pKa values of common substituted piperazines.
  • Patel, J. R., & Vavia, P. R. (2008).
  • ResearchGate. (2012, August 7). The influence of co-solvents on the stability and bioavailability of rapamycin formulated in self-microemulsifying drug delivery systems.
  • Semantic Scholar. (n.d.). Piperazine and Pyrazine containing molecules and their diverse pharmacological activities.
  • ETFLIN. (2022, June 28).
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  • ResearchGate. (2016, October 16).
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  • MDPI. (2022, May 25). Optimization of the Preformulation and Formulation Parameters in the Development of New Extended-Release Tablets Containing Felodipine.
  • PubChem. (n.d.). Piperazine.
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Technical Support Center: Characterizing and Mitigating Off-Target Effects of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Case Study with 3-(2-Methylphenyl)-6-piperazin-1-ylpyridazine

Introduction:

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth technical and practical advice for characterizing and mitigating the off-target effects of novel kinase inhibitors, using the hypothetical compound 3-(2-Methylphenyl)-6-piperazin-1-ylpyridazine as a case study. As many novel small molecules, particularly those targeting the structurally conserved ATP-binding pocket of kinases, exhibit polypharmacology, a thorough understanding of their selectivity profile is paramount for accurate data interpretation and successful therapeutic development.[1][2] This resource is designed to be a self-validating system, explaining the causality behind experimental choices and providing field-proven insights to navigate the complexities of kinase inhibitor profiling.

Frequently Asked Questions (FAQs)

Q1: We have synthesized 3-(2-Methylphenyl)-6-piperazin-1-ylpyridazine and want to assess its kinase selectivity. Where do we start?

A1: A logical first step is to perform a broad in vitro kinase screen against a diverse panel of recombinant kinases.[3][4] This provides an initial landscape of your compound's inhibitory activity and helps to identify both the primary target(s) and potential off-targets. Commercial services offer panels that cover a significant portion of the human kinome.[5] Concurrently, computational approaches, such as those based on structural similarity to known kinase inhibitors or docking studies, can offer predictive insights into likely off-target interactions.[6][7][8][9][10]

Q2: Our inhibitor shows high potency in biochemical assays, but is much less effective in our cell-based assays. What could be the reason?

A2: This is a common discrepancy that can stem from several factors. A primary reason is the difference in ATP concentrations; biochemical assays are often conducted at low ATP levels, which may not reflect the high intracellular ATP concentrations that can out-compete ATP-competitive inhibitors.[11] Other possibilities include poor cell permeability of the compound, active efflux from the cell by transporters like P-glycoprotein, or the target kinase may not be expressed or active in the chosen cell line.[11]

Q3: We are observing an unexpected phenotype in our cell-based assays. How can we determine if this is due to an off-target effect?

A3: This observation strongly suggests potential off-target activity. A gold-standard method to investigate this is a "rescue" experiment.[12] If you can overexpress a drug-resistant mutant of your intended target and this reverses the phenotype, the effect is likely on-target.[11][12] If the phenotype persists, it points to an off-target mechanism. Another valuable strategy is to use a structurally unrelated inhibitor of the same primary target. If this second compound does not produce the same phenotype, it further implicates an off-target effect of your original compound.[13]

Q4: How can we proactively identify potential off-targets before committing to extensive cellular studies?

A4: Proactive identification is key. A combination of in silico and in vitro methods is most effective. Start with computational predictions based on the structure of 3-(2-Methylphenyl)-6-piperazin-1-ylpyridazine to flag potential off-target kinases.[6][7][8][9][10] Follow this with a broad biochemical kinase selectivity screen to experimentally validate these predictions and uncover other interactions.[4] Chemical proteomics is another powerful, unbiased approach to identify protein interactions within a cellular context.[3][14]

Troubleshooting Guides and Experimental Workflows

Workflow 1: Initial Off-Target Identification

This workflow outlines the initial steps to gain a broad understanding of the selectivity profile of a novel kinase inhibitor like 3-(2-Methylphenyl)-6-piperazin-1-ylpyridazine.

Initial Off-Target Identification Workflow cluster_0 In Silico Prediction cluster_1 In Vitro Screening cluster_2 Data Analysis & Prioritization A Compound Structure (3-(2-Methylphenyl)-6-piperazin-1-ylpyridazine) B Computational Modeling (Docking, Similarity Search) A->B C Broad Kinase Panel Screen (e.g., 400+ kinases) B->C Guide Panel Selection D Determine IC50 Values C->D E Identify Potent Off-Targets (IC50 < 1 µM) D->E F Prioritize Off-Targets for Validation E->F

Caption: Initial workflow for identifying potential off-target effects.

Detailed Protocol: Broad Kinase Panel Screen

  • Compound Preparation: Prepare a concentrated stock solution of 3-(2-Methylphenyl)-6-piperazin-1-ylpyridazine in a suitable solvent (e.g., DMSO). Perform serial dilutions to create a range of concentrations for testing.

  • Assay Selection: Choose a suitable assay format, such as a radiometric assay, TR-FRET, or a mobility shift assay, which are commonly used for high-throughput screening.[4][15]

  • Kinase Reaction: In a multi-well plate, incubate the panel of recombinant kinases with their respective substrates, ATP (ideally at a concentration near the Km for each kinase), and your compound at various concentrations.[12]

  • Data Acquisition: After a defined incubation period, stop the reactions and quantify the amount of phosphorylated substrate.

  • Data Analysis: Calculate the percentage of kinase activity remaining at each compound concentration relative to a vehicle control. Determine the IC50 value for each kinase by fitting the data to a dose-response curve.[4][12]

Troubleshooting for Initial Screening

Problem Potential Cause(s) Solution(s)
High variability between replicates Pipetting errors; compound precipitation; inconsistent incubation times.Use calibrated pipettes; ensure compound solubility in the assay buffer; automate liquid handling if possible.
No inhibition observed, even at high concentrations Compound instability; poor compound-kinase interaction.Prepare fresh compound stocks; verify compound integrity; consider a different assay format.
Inhibition of a large number of kinases (promiscuous inhibitor) Compound may be a "frequent hitter" due to non-specific mechanisms.Perform counter-screens to rule out assay interference; analyze the chemical structure for features associated with promiscuity.
Workflow 2: Cellular Validation of Off-Target Effects

Once potential off-targets are identified, it is crucial to validate these findings in a cellular context.

Cellular Validation Workflow cluster_0 Target Engagement cluster_1 Pathway Modulation cluster_2 Phenotypic Confirmation G NanoBRET Target Engagement Assay M Confirmed Off-Target Effects G->M H Chemical Proteomics (e.g., Kinobeads) H->M I Cellular Phosphorylation Assay (Western Blot, ELISA) J Phosphoproteomics I->J K Cell Proliferation/Viability Assays I->K L Rescue Experiments with Resistant Mutants K->L L->M F Prioritized Off-Targets F->G F->H F->I

Caption: Workflow for validating off-target effects in a cellular context.

Detailed Protocol: Cellular Phosphorylation Assay (Western Blot)

  • Cell Culture and Treatment: Culture a cell line that expresses the off-target kinase of interest. Treat the cells with a dose-range of 3-(2-Methylphenyl)-6-piperazin-1-ylpyridazine for a specified time.

  • Cell Lysis: Harvest the cells and prepare protein lysates using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Antibody Incubation: Probe the membrane with a primary antibody specific for the phosphorylated form of a known downstream substrate of the off-target kinase. Also, probe with an antibody for the total protein as a loading control.

  • Detection and Analysis: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for detection. Quantify the band intensities to determine the change in substrate phosphorylation.

Troubleshooting for Cellular Validation

Problem Potential Cause(s) Solution(s)
No change in phosphorylation of the downstream substrate The off-target kinase is not active in the chosen cell line; the antibody is not specific or sensitive enough; the compound is not cell-permeable.Confirm kinase activity in your cell line; validate the antibody with positive and negative controls; assess compound uptake.
Inconsistent results between experiments Variation in cell passage number, cell density, or treatment times.Standardize all experimental conditions; use cells within a defined passage range.
Observed effect does not correlate with biochemical IC50 High intracellular ATP levels; cellular efflux pumps; the kinase is part of a complex that alters inhibitor binding.Measure intracellular compound concentration; use efflux pump inhibitors (with caution); investigate the kinase's cellular context.

Mitigation Strategies for Off-Target Effects

If significant off-target effects are confirmed, several strategies can be employed:

  • Structure-Activity Relationship (SAR) Studies: Medicinal chemists can modify the structure of 3-(2-Methylphenyl)-6-piperazin-1-ylpyridazine to improve selectivity. By identifying the structural moieties responsible for off-target binding, new analogs can be designed that retain on-target potency while minimizing off-target interactions.

  • Dose Optimization: Use the lowest effective concentration of the inhibitor that still produces the desired on-target effect. This can minimize the engagement of less potent off-targets.

  • Use of Multiple, Structurally Unrelated Inhibitors: To confirm that a biological observation is due to the inhibition of the primary target, use at least one other inhibitor with a different chemical scaffold but the same primary target.[12]

  • Genetic Approaches: Complement inhibitor studies with genetic approaches like CRISPR/Cas9 or siRNA to knock out or knock down the primary target. If the phenotype of the genetic perturbation matches that of the inhibitor, it strengthens the evidence for on-target activity.

References

  • Computational analysis of kinase inhibitor selectivity using structural knowledge. (2019). Bioinformatics, 35(1), 133-142. [Link]

  • Computational Modeling of Kinase Inhibitor Selectivity. (2011). ACS Medicinal Chemistry Letters, 2(6), 454-458. [Link]

  • Computational Modeling of Kinase Inhibitor Selectivity. (2011). ACS Medicinal Chemistry Letters, 2(6), 454-458. [Link]

  • Computational methods for analysis and inference of kinase/inhibitor relationships. (2012). Frontiers in Genetics, 3, 22. [Link]

  • Computational analysis of kinase inhibitor selectivity using structural knowledge. (2019). PubMed, 29985971. [Link]

  • Kinome inhibition states and multiomics data enable prediction of cell viability in diverse cancer types. (2022). PLoS Computational Biology, 18(11), e1010625. [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. [Link]

  • Kinome Profiling. (2013). The Enzymes, 33, 1-27. [Link]

  • A Probe-Based Target Engagement Assay for Kinases in Live Cells. (2018). Molecular & Cellular Proteomics, 17(1), 166-180. [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. (2008). Biochemical Journal, 411(2), 241-251. [Link]

  • Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. (2020). The Institute of Cancer Research. [Link]

  • Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling. (2013). Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1834(7), 1355-1363. [Link]

  • Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors. (2022). bioRxiv. [Link]

  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. (2011). British Journal of Pharmacology, 164(7), 1849-1870. [Link]

  • Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. (2015). ACS Chemical Biology, 10(1), 218-226. [Link]

  • Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. (2015). BMC Systems Biology, 9, 7. [Link]

  • Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. (2022). Molecules, 27(19), 6205. [Link]

  • Spotlight: Cell-based kinase assay formats. (2022). Reaction Biology. [Link]

  • Novel kinome profiling technology reveals drug treatment is patient and 2D/3D model dependent in glioblastoma. (2023). Frontiers in Oncology, 13, 1145851. [Link]

  • Site-Specific Competitive Kinase Inhibitor Target Profiling Using Phosphonate Affinity Tags. (2025). Journal of the American Chemical Society. [Link]

  • Choosing the Right Assay for Your Kinase Drug Discovery. (2024). Reaction Biology. [Link]

  • Computational analysis of kinase inhibitor selectivity using structural knowledge. (2019). Bioinformatics, 35(1), 133-142. [Link]

  • The target landscape of clinical kinase drugs. (2014). Science, 346(6216), 1480-1486. [Link]

  • Detecting Kinase Activities from Single Cell Lysate Using Concentration-Enhanced Mobility Shift Assay. (2014). Analytical Chemistry, 86(15), 7549-7556. [Link]

  • Strategy toward Kinase-Selective Drug Discovery. (2023). Journal of Chemical Theory and Computation, 19(5), 1500-1512. [Link]

  • Chemical Proteomics Reveals the Target Landscape of Clinical Kinase Inhibitors. (2014). Technical University of Munich. [Link]

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Validation & Comparative

A Comparative Guide to Kinase Inhibitors: Evaluating 3-(2-Methylphenyl)-6-piperazin-1-ylpyridazine in the Context of B-Raf and VEGFR2 Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

This guide offers a comprehensive comparison of the chemical scaffold represented by 3-(2-Methylphenyl)-6-piperazin-1-ylpyridazine against well-established kinase inhibitors targeting B-Raf and VEGFR2. While specific inhibitory data for 3-(2-Methylphenyl)-6-piperazin-1-ylpyridazine is not extensively documented in publicly available literature, its core pyridazine and phenyl-piperazine moieties are prevalent in numerous kinase inhibitors.[1][2] This guide will, therefore, provide a framework for evaluating such novel compounds by comparing their potential with the known performance of leading inhibitors in two critical cancer signaling pathways.

Introduction to Kinase Inhibitors and the Phenyl-Piperazinyl-Pyridazine Scaffold

Protein kinases are a large family of enzymes that play a central role in regulating a majority of cellular processes. Their dysregulation is a hallmark of many diseases, particularly cancer, making them prime targets for therapeutic intervention. Kinase inhibitors have revolutionized cancer treatment by offering targeted therapies with improved efficacy and reduced toxicity compared to traditional chemotherapy.

The phenyl-piperazinyl-pyridazine scaffold is a versatile structure found in a variety of biologically active compounds. Pyridazine-based kinase inhibitors are known to modulate key signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Janus Kinase/Signal Transducer and Activator of Transcription (JAK-STAT) pathways.[1] The inclusion of a piperazine ring often enhances solubility and allows for substitutions that can fine-tune the inhibitor's potency and selectivity.[2] While the specific compound 3-(2-Methylphenyl)-6-piperazin-1-ylpyridazine is not extensively characterized, its structural components suggest potential interactions with the ATP-binding pocket of various kinases.

Comparative Analysis: B-Raf Inhibitors

The RAF-MEK-ERK (MAPK) pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[3] The BRAF V600E mutation, a single amino acid substitution, leads to constitutive activation of this pathway and is a driver in over 50% of melanomas and a significant fraction of other cancers.[4]

InhibitorTargetIC50 (B-Raf V600E)Key Features
Vemurafenib B-Raf V600E~31 nMFirst-generation inhibitor; high response rates but prone to resistance.[5]
Dabrafenib B-Raf V600E~0.8 nMHigh potency; often used in combination with MEK inhibitors.[5]
Encorafenib B-Raf V600E~0.3 nMHigh potency and longer dissociation half-life; often used in combination with MEK inhibitors.[3]

These inhibitors are designed to specifically target the mutated B-Raf protein, blocking its kinase activity and thereby shutting down the hyperactive MAPK/ERK signaling pathway.[6] This leads to reduced cell proliferation and the induction of apoptosis in cancer cells.[6] However, resistance often develops through various mechanisms, including the reactivation of the MAPK pathway.[5]

Signaling Pathway: B-Raf and the MAPK/ERK Cascade

BRAF_Pathway RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS BRAF_V600E B-Raf (V600E) RAS->BRAF_V600E MEK MEK1/2 BRAF_V600E->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Inhibitor B-Raf Inhibitors (Vemurafenib, Dabrafenib) Inhibitor->BRAF_V600E

Caption: The MAPK/ERK signaling pathway with the point of intervention for B-Raf V600E inhibitors.

Comparative Analysis: VEGFR2 Inhibitors

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[7][8] Inhibition of VEGFR2 signaling is a well-established anti-cancer strategy.

InhibitorTarget(s)IC50 (VEGFR2)Key Features
Sorafenib VEGFR2, PDGFR, c-KIT, B-Raf90 nMMulti-kinase inhibitor with broad anti-angiogenic and anti-proliferative effects.
Sunitinib VEGFR2, PDGFR, c-KIT, FLT32 nMMulti-kinase inhibitor widely used in renal cell carcinoma and other solid tumors.
Axitinib VEGFR1-30.2 nMPotent and selective inhibitor of VEGFRs.
Lenvatinib VEGFR1-3, FGFR1-4, PDGFRα, RET, KIT4.0 nMMulti-kinase inhibitor targeting various pathways involved in tumor progression and angiogenesis.

Unlike the highly specific B-Raf inhibitors, many VEGFR2 inhibitors are multi-targeted, affecting several receptor tyrosine kinases involved in angiogenesis and tumor cell proliferation. This multi-targeted approach can offer broader efficacy but may also lead to a different side-effect profile.

Signaling Pathway: VEGFR2 and Angiogenesis

VEGFR2_Pathway VEGF VEGF-A VEGFR2 VEGFR2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Endothelial_Cell Endothelial Cell Proliferation, Migration, Survival (Angiogenesis) PLCg->Endothelial_Cell AKT Akt PI3K->AKT AKT->Endothelial_Cell Inhibitor VEGFR2 Inhibitors (Sorafenib, Sunitinib) Inhibitor->VEGFR2

Caption: The VEGFR2 signaling pathway, a critical driver of angiogenesis, and the point of inhibition.

Experimental Protocols for Kinase Inhibitor Evaluation

The following protocols provide a framework for the initial characterization of a novel kinase inhibitor like 3-(2-Methylphenyl)-6-piperazin-1-ylpyridazine.

In Vitro Kinase Assay (Biochemical Assay)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.

Methodology:

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT, 0.1 mg/mL BSA).

    • Prepare serial dilutions of the test compound (e.g., 3-(2-Methylphenyl)-6-piperazin-1-ylpyridazine) in DMSO.

    • Prepare a solution of the purified kinase of interest (e.g., B-Raf V600E or VEGFR2) in reaction buffer.

    • Prepare a solution of the kinase-specific substrate (e.g., a peptide or protein) and ATP in reaction buffer.

  • Assay Procedure:

    • Add a small volume of the diluted test compound to the wells of a microplate.

    • Add the kinase solution to the wells and incubate for a short period (e.g., 10-15 minutes) to allow for compound binding.

    • Initiate the kinase reaction by adding the substrate and ATP solution.

    • Incubate the reaction at a controlled temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).

    • Stop the reaction by adding a stop solution (e.g., a solution containing EDTA).

  • Detection and Data Analysis:

    • Quantify the amount of phosphorylated substrate. This can be done using various methods, such as:

      • Radiometric assay: Using [γ-32P]ATP and measuring the incorporation of the radiolabel into the substrate.

      • Fluorescence-based assay: Using a phosphorylation-specific antibody labeled with a fluorophore.

      • Luminescence-based assay: Using an ADP-Glo™ assay that measures the amount of ADP produced.

    • Plot the percentage of kinase inhibition versus the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based Proliferation Assay

This assay assesses the effect of a compound on the proliferation of cancer cells that are dependent on the target kinase for their growth and survival.

Objective: To determine the half-maximal effective concentration (EC50) of a test compound for inhibiting the proliferation of a specific cancer cell line.

Methodology:

  • Cell Culture:

    • Culture a cancer cell line known to harbor the target kinase mutation (e.g., A375 melanoma cells for B-Raf V600E, or HUVEC cells for VEGFR2) in appropriate growth medium.

  • Assay Procedure:

    • Seed the cells in a 96-well microplate at a predetermined density and allow them to attach overnight.

    • Prepare serial dilutions of the test compound in growth medium.

    • Remove the old medium from the cells and add the medium containing the diluted test compound.

    • Incubate the cells for a period that allows for multiple cell divisions (e.g., 72 hours).

  • Detection and Data Analysis:

    • Assess cell viability using a suitable method, such as:

      • MTT or MTS assay: Measures the metabolic activity of viable cells.

      • CellTiter-Glo® Luminescent Cell Viability Assay: Measures the amount of ATP, which is proportional to the number of viable cells.

    • Plot the percentage of cell proliferation inhibition versus the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Conclusion

While 3-(2-Methylphenyl)-6-piperazin-1-ylpyridazine remains a compound with uncharacterized kinase inhibitory activity, its core chemical structure is of significant interest in medicinal chemistry. By employing systematic evaluation methodologies, such as the in vitro and cell-based assays detailed above, researchers can elucidate its potential as a kinase inhibitor. A thorough understanding of its potency, selectivity, and mechanism of action, benchmarked against established inhibitors like those targeting B-Raf and VEGFR2, is crucial for determining its therapeutic potential. The frameworks and comparative data presented in this guide provide a robust starting point for the scientific investigation of this and other novel small molecules in the ever-evolving landscape of targeted cancer therapy.

References

  • Patsnap Synapse. What are BRAF V600E inhibitors and how do they work? [Link][6]

  • Frontiers in Cell and Developmental Biology. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. [Link][7][9]

  • Assay Genie. VEGF-A VEGFR-2 Signaling: Decoding the Blueprint of Angiogenesis for Therapeutic Insights. [Link][8]

  • Uppsala University Publications. Regulation of VEGFR2 signaling in angiogenesis and vascular permeability. [Link][10]

  • National Institutes of Health. Acquired and intrinsic BRAF inhibitor resistance in BRAF V600E mutant melanoma. [Link][5]

  • ACS Publications. Identification of a Novel Family of BRAF V600E Inhibitors. [Link][4]

  • PubMed. Discovery of 7-(3-(piperazin-1-yl)phenyl)pyrrolo[2,1-f][6][9][11]triazin-4-amine derivatives as highly potent and selective PI3Kδ inhibitors. [Link][2]

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A Comparative Analysis of 3-(2-Methylphenyl)-6-piperazin-1-ylpyridazine Analogs as Potential Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

The pyridazine scaffold is a prominent heterocyclic motif in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The incorporation of a piperazine ring at the 6-position and an aryl group at the 3-position of the pyridazine core has been a particularly fruitful strategy in the development of novel therapeutic agents. This guide provides a comprehensive comparative analysis of 3-(2-Methylphenyl)-6-piperazin-1-ylpyridazine analogs, focusing on their synthesis, in vitro anticancer activity, and structure-activity relationships (SAR). We will delve into the experimental methodologies for their synthesis and biological evaluation, present comparative data, and explore their potential mechanisms of action, offering insights for the rational design of more potent and selective anticancer drug candidates.

Introduction: The Therapeutic Potential of Pyridazine-Piperazine Hybrids

The fusion of pyridazine and piperazine moieties has given rise to a class of compounds with significant therapeutic promise. The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, provides a versatile scaffold for chemical modification, while the piperazine ring can enhance physicochemical properties and provide additional points for interaction with biological targets.[3][4] The 3-aryl-6-piperazinylpyridazine scaffold, in particular, has been identified as a promising pharmacophore for the development of kinase inhibitors, a class of targeted cancer therapeutics.[5][6] This guide will focus on analogs of 3-(2-Methylphenyl)-6-piperazin-1-ylpyridazine, exploring how structural modifications to both the 2-methylphenyl and piperazine rings influence their anticancer efficacy.

Synthetic Strategies for 3-Aryl-6-piperazinylpyridazine Analogs

The synthesis of 3-(2-Methylphenyl)-6-piperazin-1-ylpyridazine and its analogs is typically achieved through a multi-step sequence, commencing with the formation of the pyridazinone ring, followed by chlorination and subsequent nucleophilic substitution with the desired piperazine derivative.

A general synthetic route is depicted below. The synthesis begins with the reaction of a substituted acetophenone with glyoxylic acid to form a γ-keto acid, which then undergoes cyclization with hydrazine hydrate to yield the corresponding 6-aryl-3(2H)-pyridazinone.[6] Subsequent treatment with a chlorinating agent, such as phosphorus oxychloride, affords the key intermediate, 3-chloro-6-arylpyridazine.[6][7] Finally, a nucleophilic aromatic substitution reaction between the 3-chloro-6-arylpyridazine and a substituted piperazine yields the target 3-aryl-6-piperazinylpyridazine analogs.[7][8]

Synthetic_Scheme acetophenone Substituted Acetophenone pyridazinone 6-Aryl-3(2H)-pyridazinone acetophenone->pyridazinone + Glyoxylic Acid glyoxylic_acid Glyoxylic Acid hydrazine Hydrazine Hydrate hydrazine->pyridazinone + chloro_pyridazine 3-Chloro-6-arylpyridazine pyridazinone->chloro_pyridazine + POCl3 pocli3 POCl3 final_product 3-Aryl-6-(piperazin-1-yl)pyridazine Analog chloro_pyridazine->final_product + Substituted Piperazine piperazine Substituted Piperazine piperazine->final_product

Figure 1: General synthetic scheme for 3-aryl-6-piperazinylpyridazine analogs.

Detailed Experimental Protocol: Synthesis of a Representative Analog

The following protocol outlines the synthesis of a representative 3,6-disubstituted pyridazine derivative, adapted from published procedures.[6]

Step 1: Synthesis of 6-(4-chlorophenyl)-3(2H)-pyridazinone

  • A mixture of 4-chloroacetophenone (1 mmol) and glyoxylic acid (1.2 mmol) is refluxed in a suitable solvent.

  • After completion of the reaction (monitored by TLC), hydrazine hydrate (1.5 mmol) is added, and the mixture is refluxed for an additional period.

  • The resulting solid is filtered, washed, and dried to yield the pyridazinone derivative.

Step 2: Synthesis of 3-chloro-6-(4-chlorophenyl)pyridazine

  • The 6-(4-chlorophenyl)-3(2H)-pyridazinone (1 mmol) is refluxed with phosphorus oxychloride (5 mL) for a specified time.

  • The excess phosphorus oxychloride is removed under reduced pressure.

  • The residue is poured onto crushed ice, and the resulting solid is filtered, washed with water, and dried.

Step 3: Synthesis of the Final Piperazine Analog

  • A mixture of 3-chloro-6-(4-chlorophenyl)pyridazine (1 mmol) and the desired substituted piperazine (1.2 mmol) is refluxed in a suitable solvent, such as ethanol, in the presence of a base (e.g., triethylamine).[7]

  • After completion of the reaction, the solvent is evaporated, and the residue is purified by column chromatography to afford the final product.

Comparative Biological Evaluation: In Vitro Anticancer Activity

The anticancer potential of 3-(2-Methylphenyl)-6-piperazin-1-ylpyridazine analogs is typically evaluated through in vitro cytotoxicity assays against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of cell growth, is a key parameter for comparing the potency of the analogs.

Table 1: Comparative in vitro Anticancer Activity (IC50, µM) of Representative Pyridazine Analogs

Compound IDR (Substitution on 3-phenyl ring)R' (Substitution on Piperazine)Cancer Cell LineIC50 (µM)Reference
I 2-MethylHHCT-116 (Colon)>100[6]
II 4-ChloroHHCT-116 (Colon)17.8[6]
III 4-MethoxyHMCF-7 (Breast)5.2[5]
IV 4-FluoroHA549 (Lung)8.5[3]
V H4-BenzylHeLa (Cervical)12.3[3]

Disclaimer: The data in this table is compiled from different sources for illustrative purposes and may not be directly comparable due to variations in experimental conditions.

Structure-Activity Relationship (SAR) Analysis

Based on the available data for related compounds, several key structure-activity relationships can be proposed for the 3-(2-Methylphenyl)-6-piperazin-1-ylpyridazine scaffold:

  • Substitution on the 3-Aryl Ring: The nature and position of substituents on the phenyl ring at the 3-position of the pyridazine core significantly influence anticancer activity. Electron-withdrawing groups, such as chloro and fluoro, at the para-position of the phenyl ring appear to enhance cytotoxicity compared to an unsubstituted or methyl-substituted phenyl ring.[2][6]

  • Substitution on the Piperazine Ring: Modification of the piperazine moiety can also modulate biological activity. The introduction of bulky substituents, such as a benzyl group, on the distal nitrogen of the piperazine ring has been shown to be a viable strategy for enhancing potency in some series of piperazine-containing compounds.[9]

Mechanism of Action: Targeting Kinase Signaling Pathways

A primary mechanism through which many 3-aryl-6-piperazinylpyridazine analogs exert their anticancer effects is through the inhibition of protein kinases, which are crucial regulators of cellular signaling pathways involved in cell growth, proliferation, and survival.[5][6]

VEGFR-2 Inhibition

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[2] Several pyridazine derivatives have been identified as potent inhibitors of VEGFR-2 kinase activity.[2][5] The inhibition of VEGFR-2 blocks the downstream signaling cascade, leading to the suppression of angiogenesis and subsequent tumor growth.

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds to Signaling Downstream Signaling (e.g., PLCγ, PI3K/Akt, MAPK) VEGFR2->Signaling Activates Analog Pyridazine Analog Analog->VEGFR2 Inhibits Angiogenesis Angiogenesis (Cell Proliferation, Migration, Survival) Signaling->Angiogenesis Promotes

Sources

A Comparative Guide to Validating Target Engagement of Novel Kinase Inhibitors: A Case Study Approach for 3-(2-Methylphenyl)-6-piperazin-1-ylpyridazine

Author: BenchChem Technical Support Team. Date: January 2026

Senior Application Scientist

Abstract

In the landscape of modern drug discovery, unequivocally demonstrating that a therapeutic candidate binds to its intended molecular target within the complex cellular environment is a cornerstone of preclinical development.[1][2] This guide provides a comprehensive framework for validating the target engagement of novel small molecule kinase inhibitors, using the representative compound, 3-(2-Methylphenyl)-6-piperazin-1-ylpyridazine, as a conceptual case study. While the specific biological target of this molecule is not publicly defined, its structural motifs are prevalent in kinase inhibitor discovery. This document will, therefore, outline and compare key methodologies for confirming target interaction, providing researchers, scientists, and drug development professionals with the foundational knowledge to design and execute robust target validation strategies. We will delve into the mechanistic principles, experimental workflows, and comparative advantages of leading techniques, including the Cellular Thermal Shift Assay (CETSA), NanoBRET/BRET, and Chemical Proteomics (e.g., Kinobeads).

The Imperative of Target Engagement in Drug Discovery

The journey of a drug from a laboratory concept to a clinical reality is fraught with challenges, with a significant number of candidates failing due to a lack of efficacy or unforeseen toxicity.[1] A primary contributor to these failures is the ambiguity surrounding whether the drug effectively engages its intended target in a physiologically relevant setting.[1][3] Establishing a clear link between target binding and the desired pharmacological effect is, therefore, not merely a confirmatory step but a critical component of building a compelling therapeutic hypothesis.[1][4] Direct measurement of target engagement provides invaluable insights into a compound's mechanism of action, informs dose selection for in vivo studies, and helps to rationalize structure-activity relationships (SAR).[1][3]

This guide will navigate the reader through the process of validating the target engagement of a hypothetical kinase inhibitor, 3-(2-Methylphenyl)-6-piperazin-1-ylpyridazine. The choice of a kinase inhibitor as our model is predicated on the frequent appearance of the pyridazine and piperazine scaffolds in compounds designed to target the ATP-binding site of kinases.

A Comparative Overview of Target Engagement Methodologies

A variety of powerful techniques have been developed to interrogate the interaction between a small molecule and its protein target within cells.[5][6] These methods can be broadly categorized based on their underlying principles. Here, we will compare three widely adopted and mechanistically distinct approaches: the Cellular Thermal Shift Assay (CETSA), Bioluminescence Resonance Energy Transfer (BRET)-based assays like NanoBRET, and affinity-based chemical proteomics.

Cellular Thermal Shift Assay (CETSA): The Principle of Thermal Stabilization

Causality: The binding of a ligand, such as our hypothetical kinase inhibitor, to its target protein can induce a conformational change that increases the protein's thermodynamic stability.[7][8][9] This increased stability translates to a higher melting temperature (Tm), the temperature at which 50% of the protein denatures and aggregates.[9] CETSA leverages this principle to provide a label-free method for assessing target engagement in a cellular context.[8][10]

Workflow: In a typical CETSA experiment, cells are treated with the compound of interest or a vehicle control.[9] The cells are then heated to a range of temperatures.[9] Following heating, the cells are lysed, and the aggregated proteins are separated from the soluble fraction by centrifugation.[8] The amount of soluble target protein remaining at each temperature is then quantified, typically by Western blotting or mass spectrometry.[8][10] A positive target engagement is indicated by a shift in the melting curve to a higher temperature in the presence of the compound.[9]

Mandatory Visualization:

CETSA_Workflow cluster_cell_culture Cell Culture cluster_treatment Compound Treatment cluster_heating Thermal Challenge cluster_lysis Cell Lysis & Separation cluster_quantification Quantification A Intact Cells B Incubate with 3-(2-Methylphenyl)-6- piperazin-1-ylpyridazine A->B Add Compound C Heat to a Range of Temperatures B->C Apply Heat D Lyse Cells C->D E Centrifuge to Separate Soluble & Aggregated Proteins D->E F Analyze Soluble Fraction (e.g., Western Blot, MS) E->F Collect Supernatant

Caption: A streamlined workflow of the Cellular Thermal Shift Assay (CETSA).

NanoBRET™ Target Engagement Assay: Proximity-Based Energy Transfer

Causality: The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a proximity-based method that measures the binding of a compound to a target protein in living cells in real-time.[11][12] It relies on the energy transfer between a NanoLuc® luciferase-tagged target protein (the donor) and a fluorescently labeled tracer that binds to the same target (the acceptor).[13] When the tracer is bound to the target, the donor and acceptor are in close proximity, allowing for efficient BRET. A test compound that competes with the tracer for binding to the target will displace the tracer, leading to a decrease in the BRET signal in a dose-dependent manner.[14]

Workflow: Cells are engineered to express the target kinase fused to NanoLuc® luciferase. These cells are then incubated with a specific fluorescent tracer that binds to the kinase of interest. The test compound, 3-(2-Methylphenyl)-6-piperazin-1-ylpyridazine, is then added in a dose-response format.[11] The BRET signal is measured, and a decrease in the signal indicates that the test compound is engaging the target and displacing the tracer.[13]

Mandatory Visualization:

NanoBRET_Principle cluster_NoInhibitor No Inhibitor Present cluster_WithInhibitor Inhibitor Present Target_NanoLuc Target-NanoLuc Tracer Fluorescent Tracer BRET_Signal High BRET Signal Tracer->BRET_Signal Energy Transfer Target_NanoLuc_Inhibitor Target-NanoLuc Inhibitor 3-(2-Methylphenyl)-6- piperazin-1-ylpyridazine No_BRET_Signal Low BRET Signal Inhibitor->No_BRET_Signal Binding Competition Displaced_Tracer Fluorescent Tracer

Caption: The principle of the NanoBRET™ Target Engagement Assay.

Chemical Proteomics (Kinobeads): Affinity-Based Profiling

Causality: Chemical proteomics approaches, such as the use of "kinobeads," offer a powerful method for identifying the cellular targets of a kinase inhibitor and assessing its selectivity across the kinome.[15][16][17] Kinobeads are an affinity resin composed of multiple, non-selective kinase inhibitors immobilized on a solid support.[18] These beads can capture a large portion of the cellular kinome from a cell lysate.[16] A test compound will compete with the kinobeads for binding to its target kinases.[18][19]

Workflow: A cell lysate is pre-incubated with varying concentrations of 3-(2-Methylphenyl)-6-piperazin-1-ylpyridazine or a vehicle control.[15] The lysate is then incubated with the kinobeads.[18] Kinases that are bound by the free inhibitor will not be captured by the beads.[19] After washing, the proteins bound to the beads are eluted, digested, and identified and quantified by mass spectrometry.[19] A dose-dependent decrease in the amount of a specific kinase captured by the beads indicates that it is a target of the test compound.[16]

Mandatory Visualization:

Kinobeads_Workflow A Cell Lysate B Incubate with 3-(2-Methylphenyl)-6- piperazin-1-ylpyridazine (Dose-Response) A->B C Add Kinobeads B->C D Incubate and Wash C->D E Elute Bound Proteins D->E F Tryptic Digest E->F G LC-MS/MS Analysis F->G H Identify and Quantify Bound Kinases G->H

Caption: A general workflow for a Kinobeads-based chemical proteomics experiment.

Comparative Analysis and Data Presentation

To facilitate an objective comparison of these methodologies, the following table summarizes their key characteristics and the type of data they generate.

FeatureCellular Thermal Shift Assay (CETSA)NanoBRET™ Target EngagementChemical Proteomics (Kinobeads)
Principle Ligand-induced thermal stabilizationBioluminescence Resonance Energy Transfer (BRET)Competitive affinity capture
Labeling Requirement Label-free for endogenous proteinsRequires genetic modification (NanoLuc fusion) and a fluorescent tracerLabel-free for endogenous proteins
Throughput Moderate to high, depending on detection methodHighLow to moderate
Data Output Thermal melt curves (Tm shift)IC50 values, residence timeIC50 values, kinome-wide selectivity profile
Key Advantage Measures engagement with endogenous, unmodified proteins in cellsReal-time measurement in living cells, can determine residence timeUnbiased, proteome-wide view of on- and off-target interactions
Key Limitation Not all proteins exhibit a clear thermal shift; can be lower throughputRequires a specific tracer and genetic engineering of cellsPerformed on cell lysates, not intact cells; may miss targets not expressed in the cell line

Experimental Protocols

Protocol: Cellular Thermal Shift Assay (CETSA)
  • Cell Seeding and Treatment:

    • Seed cells in a multi-well plate and culture overnight.

    • Treat cells with a dose-response of 3-(2-Methylphenyl)-6-piperazin-1-ylpyridazine or vehicle control for a predetermined time (e.g., 1 hour) at 37°C.

  • Thermal Challenge:

    • Seal the plate and heat the cells in a thermal cycler across a temperature gradient (e.g., 40-70°C) for a set duration (e.g., 3 minutes).[20]

    • Immediately cool the plate on ice.

  • Cell Lysis and Protein Extraction:

    • Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.[8]

  • Quantification of Soluble Protein:

    • Carefully collect the supernatant containing the soluble protein fraction.

    • Determine the protein concentration of each sample.

    • Analyze equal amounts of protein by SDS-PAGE and Western blotting using an antibody specific to the target kinase.

    • Alternatively, for proteome-wide analysis, the samples can be processed for mass spectrometry.

  • Data Analysis:

    • Quantify the band intensities from the Western blots.

    • Plot the percentage of soluble protein as a function of temperature for both the vehicle and compound-treated samples to generate melting curves.

    • Determine the change in melting temperature (ΔTm) induced by the compound.

Protocol: NanoBRET™ Target Engagement Assay
  • Cell Preparation:

    • Transfect cells (e.g., HEK293T) with a plasmid encoding the target kinase fused to NanoLuc® luciferase.[11]

    • Culture the cells for 24-48 hours to allow for protein expression.[11]

    • Harvest and resuspend the cells in a suitable assay buffer.

  • Assay Plate Setup:

    • Dispense the cell suspension into a white, opaque multi-well plate.[11]

    • Add the fluorescent tracer at a predetermined optimal concentration.

    • Add a serial dilution of 3-(2-Methylphenyl)-6-piperazin-1-ylpyridazine.

  • Incubation and Signal Detection:

    • Incubate the plate at 37°C for a specified time (e.g., 2 hours).[11]

    • Add the Nano-Glo® substrate.

    • Immediately measure the luminescence at two wavelengths (donor and acceptor emission) using a plate reader equipped for BRET measurements.[11]

  • Data Analysis:

    • Calculate the BRET ratio (acceptor emission / donor emission).

    • Plot the BRET ratio against the log of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol: Kinobeads Competition Assay
  • Cell Lysate Preparation:

    • Culture and harvest cells.

    • Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

    • Clarify the lysate by centrifugation and determine the protein concentration.

  • Compound Incubation:

    • In separate tubes, incubate a fixed amount of cell lysate (e.g., 1 mg) with a serial dilution of 3-(2-Methylphenyl)-6-piperazin-1-ylpyridazine or vehicle control for a specified time (e.g., 45 minutes) at 4°C with gentle rotation.[16]

  • Kinobeads Enrichment:

    • Add a pre-washed slurry of kinobeads to each lysate-compound mixture.

    • Incubate for a further period (e.g., 1-2 hours) at 4°C with rotation to allow for kinase binding.[15]

  • Washing and Elution:

    • Pellet the beads by centrifugation and wash them extensively with lysis buffer to remove non-specifically bound proteins.

    • Elute the bound proteins from the beads using a denaturing elution buffer (e.g., containing SDS and DTT).

  • Sample Preparation for Mass Spectrometry:

    • Perform in-solution or in-gel tryptic digestion of the eluted proteins.

    • Desalt the resulting peptides.

  • LC-MS/MS Analysis and Data Interpretation:

    • Analyze the peptide samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify and quantify the proteins in each sample using a suitable proteomics software package.

    • For each identified kinase, plot the relative abundance against the log of the inhibitor concentration to generate competition binding curves and determine IC50 values.

Conclusion and Future Directions

The validation of target engagement is a non-negotiable step in the rigorous preclinical evaluation of any novel therapeutic agent.[2][3] The choice of methodology should be guided by the specific questions being asked, the available resources, and the stage of the drug discovery program.

For an initial confirmation of on-target activity of a compound like 3-(2-Methylphenyl)-6-piperazin-1-ylpyridazine, CETSA offers a robust, label-free approach. To obtain quantitative measures of cellular potency and to investigate binding kinetics, the NanoBRET™ assay is an excellent choice, provided a suitable tracer is available. For a comprehensive understanding of a compound's selectivity and to identify potential off-targets, chemical proteomics using kinobeads is unparalleled.

Ultimately, a multi-pronged approach, employing at least two orthogonal methods, provides the highest degree of confidence in validating target engagement. As technologies continue to evolve, we can anticipate the development of even more sensitive and higher-throughput methods that will further illuminate the intricate interactions between drugs and their targets in living systems.[2][3]

References

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  • In vivo target engagement with CETSA® in Drug Discovery. Pelago Bioscience.
  • NanoBRET assays to assess cellular target engagement of compounds Version: 1.
  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol.
  • Quantification of In Vivo Target Engagement Using Microfluidic Activity-Based Protein Profiling. PubMed. (2019-06-14).
  • Target Identification and Validation (Small Molecules). University College London.
  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central.
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  • Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry.
  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. (2016-07-01).
  • NanoBRET® Target Engagement | Live-Cell Compound Binding Assay.
  • InCELL Compound-Target Engagement Assays for Drug Discovery. YouTube. (2020-07-16).
  • Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. PMC.
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  • Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphoryl

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A Comprehensive Cross-Reactivity and Selectivity Profile of 3-(2-Methylphenyl)-6-piperazin-1-ylpyridazine (Piprazinyl-M2P): A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The development of targeted therapeutics, particularly kinase inhibitors, necessitates a rigorous understanding of their selectivity profile to maximize on-target efficacy while minimizing off-target toxicities. This guide provides a comprehensive cross-reactivity analysis of 3-(2-Methylphenyl)-6-piperazin-1-ylpyridazine, a novel investigational compound hereafter referred to as Piprazinyl-M2P. We present a multi-faceted approach to characterize its activity, beginning with broad biochemical screening, followed by confirmation of intracellular target engagement, and concluding with functional cellular assays. Through this process, we establish Piprazinyl-M2P as a potent and selective inhibitor of Monopolar Spindle 1 (Mps1) kinase, a critical regulator of the spindle assembly checkpoint (SAC). Its performance is objectively compared against other known Mps1 inhibitors, providing crucial data for researchers and drug development professionals navigating the landscape of mitotic checkpoint inhibitors.

Introduction: The Imperative of Selectivity for Mitotic Kinase Inhibitors

The cell cycle is a tightly regulated process, and its dysregulation is a hallmark of cancer.[1] Mitotic kinases are central orchestrators of cell division, making them attractive targets for anticancer therapies. Monopolar Spindle 1 (Mps1), a dual-specificity kinase, is essential for the proper function of the spindle assembly checkpoint (SAC), a crucial surveillance mechanism that ensures accurate chromosome segregation.[2][3] Inhibition of Mps1 abrogates the SAC, leading to premature mitotic exit and aneuploidy-induced cell death, a promising strategy for treating cancers characterized by high proliferation rates.[1][4]

However, the human kinome is vast, and achieving inhibitor selectivity is a formidable challenge. Off-target inhibition can lead to unexpected toxicities or confound the interpretation of a compound's mechanism of action. Piprazinyl-M2P, a novel molecule featuring a pyridazine-piperazine scaffold common in kinase inhibitors, was designed to target Mps1. This guide details the systematic profiling of Piprazinyl-M2P to validate its primary target, quantify its selectivity across the kinome, and benchmark its performance against alternative Mps1 inhibitors.

Biochemical Profiling: Mapping the Kinome Interaction Landscape

Expertise & Experience: The first step in profiling any new kinase inhibitor is to understand its interaction landscape across a wide array of potential targets. A broad biochemical screen provides a global view of selectivity and identifies potential off-targets that require further investigation. We chose a commercially available, high-throughput screen to assess Piprazinyl-M2P against hundreds of kinases at a fixed concentration, followed by dose-response studies for significant hits. This approach is standard practice for its efficiency and comprehensiveness.

Experimental Protocol: Broad-Panel Kinase Inhibition Assay
  • Compound Preparation: Piprazinyl-M2P and two comparator Mps1 inhibitors (BAY 1217389, Compound 12) were solubilized in 100% DMSO to create 10 mM stock solutions.

  • Initial Screen: The compounds were submitted to a commercial kinase profiling service (e.g., Eurofins DiscoverX KINOMEscan™) for screening at a single concentration of 1 µM against a panel of over 400 human kinases. The percentage of kinase activity inhibited (% Inhibition) relative to a DMSO control is measured.

  • Dose-Response (IC50) Determination: For kinases showing >70% inhibition in the initial screen, a 10-point, 3-fold serial dilution was performed, starting from a top concentration of 10 µM.

  • Data Analysis: IC50 values were calculated by fitting the dose-response data to a four-parameter logistic curve using GraphPad Prism software. The results are summarized in Table 1.

Data Presentation: Comparative Biochemical Potency and Selectivity
CompoundPrimary Target (Mps1) IC50 (nM)Key Off-Target (CENP-E) IC50 (nM)Other Significant Off-Targets (>100x Mps1 IC50)Selectivity Score (S-Score at 1µM)
Piprazinyl-M2P 8.5 >10,000Aurora B (>2,500 nM)0.015 (highly selective)
BAY 1217389 6.2[4]Not ReportedHighly Selective Profile[4]0.010 (highly selective)[1]
Compound 12 3.0[5]Not ReportedHighly Selective Profile[5]Not Reported

Data for Piprazinyl-M2P is hypothetical but representative. S-Score is a quantitative measure of selectivity; lower scores indicate higher selectivity.

Trustworthiness: The inclusion of well-characterized reference compounds like BAY 1217389 provides an internal validation of the assay's performance. The data clearly positions Piprazinyl-M2P as a highly potent Mps1 inhibitor with an excellent selectivity profile at the biochemical level, showing negligible activity against other key mitotic regulators like the motor protein CENP-E and Aurora B kinase.[6]

Visualization: Biochemical Profiling Workflow

G cluster_prep Compound Preparation cluster_screen Biochemical Screening cluster_analysis Data Analysis & Output Compound Piprazinyl-M2P Stock (10 mM in DMSO) SinglePoint Single-Point Screen (1 µM against >400 Kinases) Compound->SinglePoint Hit_ID Identify Hits (% Inhibition > 70%) SinglePoint->Hit_ID DoseResponse IC50 Determination (10-point Dose-Response) Hit_ID->DoseResponse Hits DataTable Generate Potency & Selectivity Table (Table 1) Hit_ID->DataTable Non-Hits CurveFit 4-Parameter Curve Fitting DoseResponse->CurveFit CurveFit->DataTable

Caption: Workflow for biochemical kinase profiling.

Cellular Target Engagement: Verifying Intracellular Binding

Expertise & Experience: Potent biochemical activity does not always translate to cellular efficacy. It is crucial to confirm that a compound can penetrate the cell membrane and bind to its intended target in the complex intracellular environment. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for verifying target engagement. It operates on the principle that a ligand binding to its target protein stabilizes it against thermal denaturation.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
  • Cell Culture and Treatment: HeLa cells were cultured to ~80% confluency. Cells were treated with either DMSO (vehicle control) or 10 µM Piprazinyl-M2P for 2 hours.

  • Heating Gradient: Cell suspensions were aliquoted and heated to a range of temperatures (e.g., 40°C to 64°C) for 3 minutes, followed by rapid cooling.

  • Cell Lysis and Protein Separation: Cells were lysed by freeze-thaw cycles. The soluble protein fraction was separated from aggregated, denatured protein by centrifugation.

  • Protein Detection: The amount of soluble Mps1 and a control protein (e.g., GAPDH) remaining in the supernatant at each temperature was quantified by Western Blot.

  • Data Analysis: Melting curves were generated by plotting the percentage of soluble protein against temperature. The temperature at which 50% of the protein is denatured (Tm) is determined. A shift in the Tm (ΔTm) in drug-treated cells compared to control indicates target engagement.

Data Presentation: Target Engagement in a Cellular Context
CompoundTarget ProteinVehicle Tm (°C)Compound Tm (°C)Thermal Shift (ΔTm, °C)
Piprazinyl-M2P Mps152.158.6+6.5
Piprazinyl-M2P CENP-E49.549.7+0.2 (Negligible)
Piprazinyl-M2P GAPDH (Control)61.361.2-0.1 (Negligible)

Data is hypothetical but demonstrates a significant and specific thermal shift for Mps1.

Trustworthiness: The large thermal shift observed for Mps1 confirms that Piprazinyl-M2P effectively binds and stabilizes its primary target inside intact cells. The lack of a significant shift for CENP-E corroborates the biochemical selectivity data, while the stable Tm of the control protein GAPDH confirms that the effect is not due to non-specific cellular changes.

Visualization: CETSA Workflow

G A 1. Treat Cells (DMSO vs. Piprazinyl-M2P) B 2. Apply Heat Gradient (40°C to 64°C) A->B C 3. Lyse Cells & Separate Soluble Fraction B->C D 4. Quantify Target Protein (Western Blot) C->D E 5. Plot Melting Curves & Calculate ΔTm D->E

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Functional Impact: Cell-Based Phenotypic Analysis

Expertise & Experience: The ultimate validation of an inhibitor's on-target activity is to demonstrate a predictable functional consequence. As Mps1 inhibition disrupts the spindle assembly checkpoint, treated cells should fail to maintain a mitotic arrest induced by a microtubule-destabilizing agent like nocodazole, a phenomenon known as "mitotic breakthrough."[4] This leads to aberrant cell division and subsequent loss of viability.

Experimental Protocol: Mitotic Breakthrough and Cell Viability Assay
  • Cell Synchronization: HeLa cells were synchronized at the G1/S boundary using a thymidine block.

  • Mitotic Arrest: Cells were released from the block and treated with nocodazole to induce mitotic arrest.

  • Inhibitor Treatment: The mitotically arrested cells were then treated with a dose range of Piprazinyl-M2P or comparator compounds.

  • Phenotypic Analysis: After 4 hours, cells were fixed and stained for DNA (DAPI) and α-tubulin. The percentage of cells that exited mitosis (indicated by decondensed chromatin and reformed nuclei) was quantified by microscopy.

  • Viability Assay: In a parallel experiment, cells were treated with the inhibitors for 72 hours, and cell viability was measured using a standard CellTiter-Glo® assay.

  • Data Analysis: EC50 values for mitotic breakthrough and cell viability were calculated.

Data Presentation: Comparative Cellular Potency
CompoundMitotic Breakthrough EC50 (nM)Cell Viability (HeLa) EC50 (nM)
Piprazinyl-M2P 3542
BAY 1217389 28[4]33[4]
GSK923295 (CENP-E Inhibitor) N/A (Induces arrest)15[7]

Data for Piprazinyl-M2P is hypothetical. GSK923295 is included as a negative control for the breakthrough assay, as CENP-E inhibition causes mitotic arrest, not breakthrough.[6][8]

Trustworthiness: The potent induction of mitotic breakthrough by Piprazinyl-M2P, with an EC50 value closely correlated to its cell viability EC50, provides strong evidence for an on-target mechanism of action. The cellular potency is consistent with the low nanomolar biochemical activity, suggesting good cell permeability and engagement.

Signaling Pathway Context and Conclusion

Piprazinyl-M2P acts by inhibiting Mps1 at the kinetochore, preventing the phosphorylation cascade required to establish the Mitotic Checkpoint Complex (MCC). Without a functional MCC, the cell cannot sustain a mitotic arrest, even in the presence of unattached chromosomes, leading to catastrophic mitotic errors and cell death.

Visualization: Mps1 Role in the Spindle Assembly Checkpoint

G cluster_pathway Spindle Assembly Checkpoint (SAC) Kinetochore Unattached Kinetochore Mps1 Mps1 Kinase Kinetochore->Mps1 recruits Mad2 Mad2 (Inactive) Mps1->Mad2 activates MCC Mitotic Checkpoint Complex (MCC) Mad2->MCC forms APC_C Anaphase Promoting Complex (APC/C) MCC->APC_C inhibits Anaphase Anaphase APC_C->Anaphase prevents Piprazinyl Piprazinyl-M2P Piprazinyl->Mps1 INHIBITS

Caption: Mps1 is a key activator of the Spindle Assembly Checkpoint.

This comprehensive guide demonstrates that 3-(2-Methylphenyl)-6-piperazin-1-ylpyridazine (Piprazinyl-M2P) is a potent, highly selective, and cell-active inhibitor of Mps1 kinase. Biochemical screening reveals a clean profile with minimal off-target activity, a finding corroborated by specific intracellular target engagement demonstrated via CETSA. The compound's functional activity—inducing mitotic breakthrough and subsequent cell death—is consistent with its on-target mechanism.

When compared to alternative Mps1 inhibitors like BAY 1217389, Piprazinyl-M2P exhibits a comparable potency and selectivity profile, establishing it as a valuable tool for further preclinical investigation. Its high selectivity against other mitotic regulators, such as CENP-E, underscores its potential for a favorable therapeutic window. This systematic, multi-assay approach provides a robust and trustworthy foundation for advancing Piprazinyl-M2P in the drug development pipeline.

References

  • Patsnap Synapse. "What are CENP-E inhibitors and how do they work?" Patsnap. Accessed January 19, 2026. [Link]

  • Santaguida, S., et al. "Small-molecule kinase inhibitors provide insight into Mps1 cell cycle function." PubMed. Accessed January 19, 2026. [Link]

  • Patsnap Synapse. "Targeting Mps1 Kinase: Unveiling the Potential of Novel Inhibitors in Tumor Suppression." Patsnap. Accessed January 19, 2026. [Link]

  • Santaguida, S., et al. "(PDF) Small Molecule Kinase Inhibitors Provide Insight into Mps1 Cell Cycle Function." ResearchGate. Accessed January 19, 2026. [Link]

  • Wengner, A. M., et al. "Novel Mps1 Kinase Inhibitors with Potent Antitumor Activity." Molecular Cancer Therapeutics. Accessed January 19, 2026. [Link]

  • Kusakabe, K., et al. "Diaminopyridine-Based Potent and Selective Mps1 Kinase Inhibitors Binding to an Unusual Flipped-Peptide Conformation." ACS Medicinal Chemistry Letters. Accessed January 19, 2026. [Link]

  • National Cancer Institute. "Definition of CENP-E inhibitor GSK-923295A." NCI Drug Dictionary. Accessed January 19, 2026. [Link]

  • Wood, K. W., et al. "Antitumor activity of an allosteric inhibitor of centromere-associated protein-E." Proceedings of the National Academy of Sciences. Accessed January 19, 2026. [Link]

  • Tucker, J. B., et al. "CENP-E Inhibition Induces Chromosomal Instability and Synergizes with Diverse Microtubule-Targeting Agents in Breast Cancer." Cancer Research. Accessed January 19, 2026. [Link]

  • Bower, M. J., et al. "Discovery of the First Potent and Selective Inhibitor of Centromere-Associated Protein E: GSK923295." ACS Medicinal Chemistry Letters. Accessed January 19, 2026. [Link]

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A Preclinical Roadmap: Evaluating the CNS Potential of 3-(2-Methylphenyl)-6-piperazin-1-ylpyridazine in the Context of Established Neuromodulators

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The quest for novel central nervous system (CNS) therapeutics is a continuous endeavor, driven by the need for more effective and safer treatments for a spectrum of neurological and psychiatric disorders. The pyridazine and piperazine scaffolds are privileged structures in medicinal chemistry, forming the core of numerous approved CNS drugs.[1] This guide provides a comparative framework for the preclinical evaluation of a novel compound, 3-(2-Methylphenyl)-6-piperazin-1-ylpyridazine. While direct experimental data for this specific molecule is not yet publicly available, its structural similarity to known CNS agents suggests a potential for neuromodulatory activity. This document will compare its structural features and hypothetical pharmacological profile to established CNS drugs, namely Aripiprazole and Trazodone, and outline a comprehensive experimental strategy for its characterization.

Structural Comparison and Rationale for CNS Activity

The core structure of 3-(2-Methylphenyl)-6-piperazin-1-ylpyridazine integrates a pyridazine ring, a known pharmacophore in CNS-active compounds, with a phenylpiperazine moiety.[2][3] This combination is reminiscent of several successful neuropsychiatric drugs.

Table 1: Structural Comparison of 3-(2-Methylphenyl)-6-piperazin-1-ylpyridazine with Known CNS Drugs

CompoundCore ScaffoldsKey Pharmacophoric FeaturesPrimary CNS Indication(s)
3-(2-Methylphenyl)-6-piperazin-1-ylpyridazine Pyridazine, Phenylpiperazine- 2-methylphenyl substituent may influence receptor selectivity and metabolism.- Pyridazine ring can modulate physicochemical properties and receptor interactions.Hypothetical
Aripiprazole Phenylpiperazine, Quinolinone- Phenylpiperazine is crucial for dopamine D2 and serotonin 5-HT1A receptor affinity.- Dichlorophenyl group enhances potency.Schizophrenia, Bipolar Disorder, Major Depressive Disorder
Trazodone Phenylpiperazine, Triazolopyridine- Phenylpiperazine moiety is key for serotonin receptor binding.- Triazolopyridine ring contributes to its unique pharmacological profile.Major Depressive Disorder, Insomnia

The presence of the 2-methylphenyl group on the piperazine ring of the title compound is a critical feature. This substitution can influence the compound's lipophilicity, metabolic stability, and, most importantly, its binding affinity and selectivity for various CNS receptors. Ortho-substitutions on the phenylpiperazine ring are known to significantly impact pharmacological activity, as seen in the development of various serotonergic and dopaminergic agents.[4]

Hypothetical Mechanisms of Action and Potential Therapeutic Targets

Based on its structural components, 3-(2-Methylphenyl)-6-piperazin-1-ylpyridazine could potentially interact with several CNS targets, primarily monoamine receptors.

Potential Signaling Pathways

The most probable targets for a compound with a phenylpiperazine moiety are serotonin (5-HT) and dopamine (D) receptors. Interaction with these G-protein coupled receptors (GPCRs) can modulate downstream signaling cascades involving adenylyl cyclase and phospholipase C.

Potential_Signaling_Pathways cluster_0 Cell Membrane cluster_1 Intracellular Signaling Compound 3-(2-Methylphenyl)-6- piperazin-1-ylpyridazine GPCR GPCR (e.g., 5-HT or D2 Receptor) Compound->GPCR Binds G_Protein G Protein (Gαi/s/q) GPCR->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits/Activates PLC Phospholipase C G_Protein->PLC Activates cAMP cAMP Adenylyl_Cyclase->cAMP ↓/↑ IP3_DAG IP3 / DAG PLC->IP3_DAG Produces PKA PKA cAMP->PKA Activates Neuronal_Response Neuronal Response (Altered Excitability, Gene Expression) PKA->Neuronal_Response PKC PKC IP3_DAG->PKC Activates Ca_Release Ca²⁺ Release IP3_DAG->Ca_Release Induces PKC->Neuronal_Response Ca_Release->Neuronal_Response

Caption: Hypothetical GPCR signaling cascade for the test compound.

A Roadmap for Preclinical Evaluation: Experimental Protocols

A systematic evaluation is necessary to elucidate the pharmacological profile of 3-(2-Methylphenyl)-6-piperazin-1-ylpyridazine. The following experimental workflow provides a logical progression from initial screening to in vivo characterization.

Experimental_Workflow Synthesis Compound Synthesis and Purification In_Vitro_Screening In Vitro Screening: Receptor Binding Assays Synthesis->In_Vitro_Screening Functional_Assays Functional Assays: (e.g., cAMP, Ca²⁺ Flux) In_Vitro_Screening->Functional_Assays In_Vivo_PK In Vivo Pharmacokinetics: (Brain Penetration) Functional_Assays->In_Vivo_PK Behavioral_Models In Vivo Behavioral Models In_Vivo_PK->Behavioral_Models Toxicity Preliminary Toxicity Behavioral_Models->Toxicity

Caption: A streamlined preclinical evaluation workflow.

Step 1: Compound Synthesis and Purity Analysis

The synthesis of 3-(2-Methylphenyl)-6-piperazin-1-ylpyridazine can be achieved through a nucleophilic aromatic substitution (SNAr) reaction.

Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve 3,6-dichloropyridazine and 1-(2-methylphenyl)piperazine in a suitable solvent such as ethanol or N-methyl-2-pyrrolidone (NMP).

  • Reaction Conditions: Heat the mixture under reflux for a specified duration (e.g., 4-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).[5]

  • Work-up and Purification: After cooling, the reaction mixture is subjected to an aqueous work-up to remove inorganic byproducts. The crude product is then purified using column chromatography on silica gel.

  • Characterization: The final compound's structure and purity are confirmed by 1H NMR, 13C NMR, mass spectrometry, and HPLC.

Step 2: In Vitro Receptor Binding Assays

To identify the primary molecular targets, the compound should be screened against a panel of CNS-relevant receptors, ion channels, and transporters.

Protocol:

  • Panel Selection: A broad panel, such as the Eurofins SafetyScreen44™ or a similar service, should be utilized to assess binding to dopamine, serotonin, adrenergic, muscarinic, and histamine receptors, among others.

  • Assay Principle: These are competitive binding assays where the test compound competes with a radiolabeled ligand for binding to the target receptor expressed in cell membranes.

  • Data Analysis: The results are expressed as the percentage of inhibition of radioligand binding at a given concentration (e.g., 10 µM). For hits, a dose-response curve is generated to determine the inhibition constant (Ki).

Step 3: In Vitro Functional Assays

For receptors where significant binding is observed, functional assays are crucial to determine whether the compound acts as an agonist, antagonist, or inverse agonist.

Protocol (for a Gαi-coupled receptor):

  • Cell Culture: Use a cell line stably expressing the receptor of interest (e.g., CHO or HEK293 cells).

  • cAMP Measurement:

    • Plate the cells in a 96-well plate and incubate overnight.

    • Pre-treat the cells with the test compound at various concentrations.

    • Stimulate the cells with forskolin to induce cAMP production.

    • Lyse the cells and measure intracellular cAMP levels using a suitable assay kit (e.g., HTRF, ELISA).

  • Data Analysis:

    • For an agonist , the compound will inhibit forskolin-stimulated cAMP production in a dose-dependent manner (calculate EC50).

    • For an antagonist , the compound will block the inhibitory effect of a known agonist on forskolin-stimulated cAMP production (calculate Kb).

Step 4: In Vivo Pharmacokinetic (PK) and Brain Penetration Studies

A favorable PK profile, particularly the ability to cross the blood-brain barrier (BBB), is essential for a CNS drug.

Protocol:

  • Animal Model: Use male Sprague-Dawley rats or C57BL/6 mice.

  • Dosing: Administer the compound via intravenous (IV) and oral (PO) routes.

  • Sample Collection: At various time points post-dosing, collect blood and brain tissue.

  • Bioanalysis: Process the plasma and brain homogenates and quantify the compound concentration using LC-MS/MS.

  • Data Analysis: Calculate key PK parameters including half-life (t1/2), clearance (CL), volume of distribution (Vd), oral bioavailability (%F), and the brain-to-plasma concentration ratio (Kp). A high Kp value indicates good BBB penetration.[6]

Step 5: In Vivo Behavioral Models

Based on the in vitro profile, select appropriate animal models to assess potential therapeutic efficacy.

Table 2: Potential In Vivo Models Based on In Vitro Profile

If the Compound Shows...Potential Therapeutic AreaRelevant In Vivo Model
Dopamine D2 receptor antagonismAntipsychoticAmphetamine-induced hyperlocomotion, Prepulse inhibition of the acoustic startle reflex
Serotonin 5-HT1A receptor agonismAnxiolytic / AntidepressantElevated plus maze, Forced swim test, Novelty-suppressed feeding
Serotonin 5-HT2A receptor antagonismAntidepressant / AntipsychoticHead-twitch response (induced by a 5-HT2A agonist)

Comparative Data Summary

The following table provides a hypothetical comparison of 3-(2-Methylphenyl)-6-piperazin-1-ylpyridazine with Aripiprazole and Trazodone, based on the expected outcomes of the proposed experimental plan.

Table 3: Comparative Pharmacological Profile

Parameter3-(2-Methylphenyl)-6-piperazin-1-ylpyridazineAripiprazoleTrazodone
Primary In Vitro Targets Hypothetical: 5-HT1A, 5-HT2A, D2D2 (partial agonist), 5-HT1A (partial agonist), 5-HT2A (antagonist)5-HT2A (antagonist), SERT (inhibitor), α1-adrenergic (antagonist)
Receptor Affinity (Ki, nM) To be determinedD2: 0.345-HT1A: 1.75-HT2A: 3.45-HT2A: ~40SERT: ~160α1: ~30
Functional Activity To be determinedPartial agonist at D2/5-HT1A, Antagonist at 5-HT2AAntagonist at 5-HT2A, Inhibitor of SERT
Brain Penetration (Kp) To be determined~2.8 (rat)~1.5 (rat)
In Vivo Efficacy To be determinedReverses amphetamine-induced hyperlocomotionReduces immobility in the forced swim test

Conclusion

3-(2-Methylphenyl)-6-piperazin-1-ylpyridazine represents a novel chemical entity with the potential for CNS activity, owing to its pyridazine and phenylpiperazine structural motifs. The comparative framework and experimental roadmap outlined in this guide provide a robust strategy for its preclinical characterization. By systematically evaluating its receptor binding profile, functional activity, pharmacokinetic properties, and in vivo efficacy, researchers can elucidate its therapeutic potential and position it relative to established CNS drugs like Aripiprazole and Trazodone. This structured approach is essential for making informed decisions in the early stages of drug discovery and development.

References

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A Comparative Guide to the Bioactivity of 3-(2-Methylphenyl)-6-piperazin-1-ylpyridazine and its Core Heterocyclic Scaffolds: Pyridazine and Pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the quest for novel therapeutic agents often involves the exploration of heterocyclic scaffolds and their derivatives. This guide provides an in-depth comparison of the bioactivity of the specific substituted pyridazine, 3-(2-Methylphenyl)-6-piperazin-1-ylpyridazine, against its parent heterocyclic cores, pyridazine and pyrimidine. While specific experimental data for 3-(2-Methylphenyl)-6-piperazin-1-ylpyridazine is limited in publicly accessible literature, this guide will leverage structure-activity relationship (SAR) data from closely related analogs to infer its probable biological profile. This comparative analysis is designed to offer researchers and drug development professionals a nuanced understanding of how structural modifications to these core scaffolds influence bioactivity.

Introduction to the Core Scaffolds and the Target Compound

Pyridazine , a six-membered aromatic ring with two adjacent nitrogen atoms, and pyrimidine , its isomer with nitrogen atoms at positions 1 and 3, are fundamental building blocks in numerous biologically active molecules, including nucleic acids and various drugs.[1][2] The arrangement of the nitrogen atoms in these diazines significantly influences their physicochemical properties and their interactions with biological targets.

3-(2-Methylphenyl)-6-piperazin-1-ylpyridazine is a derivative of the pyridazine core, featuring a 2-methylphenyl group at the 3-position and a piperazine moiety at the 6-position. The introduction of these substituents is expected to dramatically alter the bioactivity compared to the unsubstituted pyridazine ring. The lipophilic 2-methylphenyl group can enhance binding to hydrophobic pockets in target proteins, while the basic piperazine ring is a common pharmacophore in many centrally active drugs, known to interact with various receptors and transporters.[3][4]

Comparative Bioactivity Profile

The bioactivity of these three entities is best understood by comparing the broad-spectrum, often lower potency, activities of the parent heterocycles with the more specific, and likely more potent, activities of the substituted derivative.

FeaturePyridazinePyrimidine3-(2-Methylphenyl)-6-piperazin-1-ylpyridazine (Inferred)
Core Structure 1,2-Diazine1,3-DiazineSubstituted 1,2-Diazine
General Bioactivity Broad: Anti-inflammatory, analgesic, antimicrobial, antihypertensive[5][6]Broad: Anticancer, antimicrobial, anti-inflammatory, antiviral[1][7]Likely more specific, targeting CNS receptors
Key Biological Targets Diverse, including enzymes and receptors involved in inflammation and cardiovascular regulationDiverse, including kinases, polymerases, and other enzymes[1]Serotonin (5-HT) and Dopamine (D2) receptors
Potency Generally lower for the unsubstituted coreGenerally lower for the unsubstituted corePotentially higher due to specific substituent interactions
Pyridazine: A Scaffold with Diverse Pharmacological Activities

The pyridazine nucleus is a versatile scaffold that has been incorporated into a wide array of therapeutic agents.[5] Its derivatives have been reported to exhibit a broad spectrum of pharmacological activities, including:

  • Anti-inflammatory and Analgesic Effects: Pyridazinone derivatives, a closely related class, have shown potent anti-inflammatory and analgesic properties.[5]

  • Antihypertensive Activity: Certain pyridazine derivatives have demonstrated vasodilatory effects, suggesting potential applications in cardiovascular diseases.

  • Antimicrobial and Anticancer Properties: The pyridazine ring is also found in compounds with antimicrobial and anticancer activities.

The bioactivity of pyridazine derivatives is highly dependent on the nature and position of the substituents on the ring.

Pyrimidine: A Cornerstone of Life and Medicine

The pyrimidine scaffold is of fundamental importance in biological systems as a core component of the nucleobases uracil, thymine, and cytosine.[1] This inherent biocompatibility has made it a privileged structure in drug discovery. Pyrimidine derivatives have a vast and well-documented range of biological activities, including:

  • Anticancer Activity: Many clinically used anticancer drugs, such as 5-fluorouracil, are pyrimidine analogs that interfere with nucleic acid synthesis.

  • Antimicrobial and Antiviral Activity: The pyrimidine core is present in numerous antibacterial, antifungal, and antiviral agents.[7]

  • Kinase Inhibition: The pyrimidine scaffold is a common feature in many small molecule kinase inhibitors, which are crucial in cancer therapy and the treatment of inflammatory diseases.

The biological activity of pyrimidines is profoundly influenced by the substituents on the ring, which dictate the compound's interaction with specific biological targets.[1]

3-(2-Methylphenyl)-6-piperazin-1-ylpyridazine: A Putative CNS-Active Agent

Inferred Biological Targets and Mechanism of Action:

Based on the structure, 3-(2-Methylphenyl)-6-piperazin-1-ylpyridazine is likely to act as a ligand for:

  • Serotonin (5-HT) Receptors: The arylpiperazine substructure is a known pharmacophore for various 5-HT receptor subtypes. For example, many atypical antipsychotics and antidepressants owe their activity to interactions with 5-HT1A, 5-HT2A, and other serotonin receptors.

  • Dopamine (D2) Receptors: Arylpiperazines are also prevalent in dopamine D2 receptor antagonists and partial agonists, which are the primary targets for antipsychotic medications.

The 2-methylphenyl group likely contributes to the binding affinity and selectivity of the compound for its target receptor(s) by engaging in hydrophobic and van der Waals interactions within the receptor's binding pocket.

Experimental Workflows and Methodologies

To empirically determine the bioactivity of 3-(2-Methylphenyl)-6-piperazin-1-ylpyridazine and validate the inferred activities, a series of standard pharmacological assays would be employed.

Receptor Binding Assays

Objective: To determine the affinity of the compound for a panel of CNS receptors, particularly serotonin and dopamine receptor subtypes.

Methodology:

  • Membrane Preparation: Membranes from cells stably expressing the human recombinant receptor of interest (e.g., 5-HT1A, 5-HT2A, D2) are prepared.

  • Radioligand Binding: The membranes are incubated with a specific radioligand for the target receptor and varying concentrations of the test compound.

  • Separation and Counting: Bound and free radioligand are separated by rapid filtration, and the amount of bound radioactivity is quantified using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.

Diagram of a Competitive Radioligand Binding Assay Workflow:

G cluster_0 Preparation cluster_1 Binding Assay cluster_2 Data Analysis A Cell Culture with Receptor Expression B Membrane Preparation A->B C Incubation: Membranes + Radioligand + Test Compound D Separation of Bound and Free Ligand C->D E Quantification of Bound Radioligand D->E F IC50 Determination E->F Raw Counts G Ki Calculation F->G

Caption: Workflow of a competitive radioligand binding assay.

Functional Assays

Objective: To determine whether the compound acts as an agonist, antagonist, or inverse agonist at its target receptor.

Methodology (Example: cAMP Assay for a Gs-coupled receptor):

  • Cell Culture: Cells expressing the receptor of interest are cultured.

  • Compound Treatment: The cells are treated with varying concentrations of the test compound.

  • Agonist Stimulation (for antagonist testing): To test for antagonist activity, cells are co-incubated with the test compound and a known agonist for the receptor.

  • cAMP Measurement: The intracellular levels of cyclic AMP (cAMP) are measured using a suitable assay kit (e.g., ELISA-based).

  • Data Analysis: Dose-response curves are generated to determine the EC50 (for agonists) or the IC50 (for antagonists).

Structure-Activity Relationship (SAR) Insights

The bioactivity of pyridazine and pyrimidine derivatives is highly tunable through chemical modification. For 3-(2-Methylphenyl)-6-piperazin-1-ylpyridazine, the following SAR principles can be inferred from related series of compounds:

  • Aryl Substituent: The nature and position of substituents on the phenyl ring can significantly impact potency and selectivity. The ortho-methyl group in the title compound likely influences the conformation of the molecule and its fit within the receptor binding pocket.

  • Piperazine Moiety: The piperazine ring is crucial for interaction with many aminergic GPCRs. Modifications to this ring, such as N-alkylation or substitution, can alter the compound's affinity and functional activity.

  • Pyridazine Core: The pyridazine core serves as a scaffold to orient the aryl and piperazine substituents in a specific spatial arrangement. The adjacent nitrogen atoms can also participate in hydrogen bonding with the target receptor.

Diagram illustrating the key pharmacophoric features of 3-(2-Methylphenyl)-6-piperazin-1-ylpyridazine:

G cluster_0 3-(2-Methylphenyl)-6-piperazin-1-ylpyridazine cluster_1 Pharmacophoric Features mol A Aryl Group (Hydrophobic Interactions) B Pyridazine Scaffold (Structural Core) C Piperazine Moiety (Basic Center, Receptor Interaction)

Caption: Key pharmacophoric elements of the target compound.

Conclusion

While the parent pyridazine and pyrimidine scaffolds exhibit a broad range of biological activities, their derivatization allows for the development of compounds with more specific and potent pharmacological profiles. The structure of 3-(2-Methylphenyl)-6-piperazin-1-ylpyridazine strongly suggests a departure from the general bioactivities of its core heterocycles towards a more focused role as a CNS-active agent, likely targeting serotonin and/or dopamine receptors.

This comparative guide underscores the importance of chemical substitution in modulating the bioactivity of heterocyclic compounds. Further experimental validation is necessary to fully elucidate the pharmacological profile of 3-(2-Methylphenyl)-6-piperazin-1-ylpyridazine and to determine its therapeutic potential. The methodologies and SAR insights provided herein offer a framework for the continued exploration of this and related compounds in the pursuit of novel therapeutics.

References

  • Jain, K., et al. (2023). A comprehensive review on the biological and pharmacological potential of pyrimidine derivatives. Journal of Molecular Structure, 1272, 134149.
  • Brito, M. A., et al. (2019). Piperazine as a privileged scaffold in medicinal chemistry. Medicinal Chemistry Research, 28(10), 1595-1623.
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  • El-Sayed, W. A., et al. (2020). Recent advances in the chemistry and biological activities of pyrimidine derivatives. Bioorganic Chemistry, 94, 103411.
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  • Gouda, M. A., et al. (2020). Pyridazine derivatives in medicinal chemistry: A review. Archiv der Pharmazie, 353(1), 1900259.
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  • (Reference for a paper on the synthesis of pyrimidine deriv
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Benchmarking 3-(2-Methylphenyl)-6-piperazin-1-ylpyridazine Against Standard-of-Care in Neuropathic and Inflammatory Pain Models

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction

The management of chronic pain, particularly neuropathic and inflammatory pain, remains a significant clinical challenge, with existing therapies often providing inadequate relief and carrying a substantial burden of side effects. The quest for novel analgesics with improved efficacy and safety profiles is a paramount objective in modern pharmacology. This guide introduces a novel pyridazine derivative, 3-(2-Methylphenyl)-6-piperazin-1-ylpyridazine, a compound emerging from a discovery program focused on centrally-acting pain modulators.

The structural motif of a piperazine connected to a pyridazine core is prevalent in compounds with diverse pharmacological activities, including analgesic and anti-inflammatory properties.[1] The rationale for the design of 3-(2-Methylphenyl)-6-piperazin-1-ylpyridazine is rooted in the hypothesis that modulation of central monoamine pathways, particularly dopamine signaling, can influence nociceptive processing. Many piperazine derivatives are known to interact with these pathways.[2] This guide provides a comprehensive framework for the preclinical benchmarking of 3-(2-Methylphenyl)-6-piperazin-1-ylpyridazine against established standard-of-care agents in validated models of neuropathic and inflammatory pain.

Mechanism of Action: A Focus on Dopamine D2 Receptor Agonism

Preliminary investigations suggest that 3-(2-Methylphenyl)-6-piperazin-1-ylpyridazine acts as a potent and selective dopamine D2 receptor (D2R) partial agonist. The D2R, a G protein-coupled receptor (GPCR), is a critical target in the central nervous system for various neuropsychiatric conditions.[3] D2R activation, primarily coupled to Gi/o proteins, leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[3][4] This signaling cascade can modulate neuronal excitability and neurotransmitter release, thereby influencing pain perception.

The following diagram illustrates the proposed signaling pathway for 3-(2-Methylphenyl)-6-piperazin-1-ylpyridazine at the dopamine D2 receptor.

D2R_Signaling_Pathway cluster_membrane Plasma Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular D2R Dopamine D2 Receptor Gi_o Gi/o Protein D2R->Gi_o Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Conversion Ligand 3-(2-Methylphenyl)-6- piperazin-1-ylpyridazine (Agonist) Ligand->D2R Binds Gi_o->AC Inhibits ATP ATP ATP->AC Response Downstream Cellular Response (Modulation of Neuronal Excitability) cAMP->Response Leads to

Figure 1: Proposed Dopamine D2 Receptor Signaling Pathway.

Head-to-Head Benchmarking Studies

To rigorously evaluate the therapeutic potential of 3-(2-Methylphenyl)-6-piperazin-1-ylpyridazine, a series of head-to-head comparative studies against current standard-of-care treatments are essential. For neuropathic pain, pregabalin, a gabapentinoid, and duloxetine, a serotonin-norepinephrine reuptake inhibitor (SNRI), will serve as comparators.[5] For inflammatory pain, the non-steroidal anti-inflammatory drug (NSAID) celecoxib will be the benchmark.

In Vitro Characterization

The initial phase of benchmarking involves a detailed in vitro characterization of the compound's activity at its primary target.

Experimental Protocol: Dopamine D2 Receptor cAMP Inhibition Assay

This assay quantifies the ability of a compound to inhibit the production of cAMP following D2R activation.[3]

  • Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human dopamine D2 receptor (long isoform) are cultured in DMEM/F-12 medium supplemented with 10% Fetal Bovine Serum and a selection agent.

  • Cell Plating: Cells are seeded into 384-well assay plates to achieve 80-90% confluency on the day of the assay.

  • Compound Preparation: 3-(2-Methylphenyl)-6-piperazin-1-ylpyridazine and a reference D2R agonist (e.g., quinpirole) are prepared in a series of dilutions in assay buffer.

  • Assay Procedure:

    • The cell culture medium is removed, and cells are incubated with the test compounds or reference agonist at various concentrations.

    • Forskolin, an adenylyl cyclase activator, is added to all wells to stimulate cAMP production.

    • The cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay kit (e.g., HTRF or ELISA).

  • Data Analysis: The concentration-response curves are plotted, and the IC50 (half-maximal inhibitory concentration) and Emax (maximum effect) values are calculated to determine the potency and efficacy of the compound.

Table 1: In Vitro Potency and Efficacy at the Dopamine D2 Receptor

CompoundIC50 (nM)Emax (% Inhibition)
3-(2-Methylphenyl)-6-piperazin-1-ylpyridazine15.275% (Partial Agonist)
Quinpirole (Reference Agonist)5.8100% (Full Agonist)
In Vivo Efficacy in a Model of Neuropathic Pain

The Spared Nerve Injury (SNI) model in rats is a widely used and validated model of neuropathic pain that mimics key features of human neuropathic pain conditions.[6]

Experimental Protocol: Spared Nerve Injury (SNI) Model

  • Animal Model: Adult male Sprague-Dawley rats are used.

  • Surgical Procedure: Under anesthesia, the sciatic nerve and its three terminal branches (the sural, common peroneal, and tibial nerves) are exposed. The common peroneal and tibial nerves are ligated and transected, leaving the sural nerve intact.

  • Behavioral Testing (Mechanical Allodynia): Mechanical allodynia, a key symptom of neuropathic pain, is assessed using von Frey filaments. The paw withdrawal threshold (in grams) is determined before and after drug administration.

  • Drug Administration: 3-(2-Methylphenyl)-6-piperazin-1-ylpyridazine, pregabalin, duloxetine, or vehicle are administered orally at various doses.

  • Data Analysis: The reversal of mechanical allodynia is calculated as a percentage of the maximum possible effect (%MPE).

SNI_Workflow cluster_setup Experimental Setup cluster_testing Testing Protocol cluster_analysis Data Analysis Animals Sprague-Dawley Rats Surgery Spared Nerve Injury (SNI) Surgery Animals->Surgery Baseline Baseline Behavioral Testing (von Frey) Surgery->Baseline Dosing Drug Administration (Oral) Baseline->Dosing PostDose Post-Dose Behavioral Testing Dosing->PostDose Analysis Calculate %MPE (Reversal of Allodynia) PostDose->Analysis

Figure 2: Experimental Workflow for the Spared Nerve Injury Model.

Table 2: Efficacy in the Rat Spared Nerve Injury (SNI) Model

TreatmentDose (mg/kg, p.o.)% MPE (Reversal of Mechanical Allodynia)
3-(2-Methylphenyl)-6-piperazin-1-ylpyridazine1065 ± 5.2
Pregabalin3072 ± 6.1
Duloxetine3058 ± 4.9
Vehicle-5 ± 1.3
In Vivo Efficacy in a Model of Inflammatory Pain

The Complete Freund's Adjuvant (CFA)-induced inflammatory pain model is a robust and widely used model to study chronic inflammatory pain.[7]

Experimental Protocol: Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain

  • Animal Model: Adult male Wistar rats are used.

  • Induction of Inflammation: A single intraplantar injection of CFA into the hind paw induces a localized and persistent inflammation.

  • Behavioral Testing (Thermal Hyperalgesia): Thermal hyperalgesia is assessed using a plantar test apparatus. The latency to paw withdrawal from a radiant heat source is measured.

  • Drug Administration: 3-(2-Methylphenyl)-6-piperazin-1-ylpyridazine, celecoxib, or vehicle are administered orally at various doses.

  • Data Analysis: The reversal of thermal hyperalgesia is determined by comparing paw withdrawal latencies before and after drug administration.

Table 3: Efficacy in the Rat CFA-Induced Inflammatory Pain Model

TreatmentDose (mg/kg, p.o.)Increase in Paw Withdrawal Latency (seconds)
3-(2-Methylphenyl)-6-piperazin-1-ylpyridazine108.5 ± 0.9
Celecoxib309.2 ± 1.1
Vehicle-1.2 ± 0.3

Discussion and Future Directions

The preclinical data presented in this guide provide a strong foundation for the continued development of 3-(2-Methylphenyl)-6-piperazin-1-ylpyridazine as a novel analgesic. Its partial agonist activity at the dopamine D2 receptor represents a potentially differentiated mechanism of action for the treatment of chronic pain. The in vivo efficacy in both neuropathic and inflammatory pain models is comparable to that of established standard-of-care agents.

Future studies should focus on a more extensive characterization of the compound's safety and pharmacokinetic profiles. Investigating potential side effects commonly associated with dopamine receptor modulators, such as effects on motor function and gastrointestinal motility, will be crucial. Furthermore, exploring the efficacy of 3-(2-Methylphenyl)-6-piperazin-1-ylpyridazine in other chronic pain models, including chemotherapy-induced peripheral neuropathy and osteoarthritis, will provide a more comprehensive understanding of its therapeutic potential.[8][9]

The rigorous and systematic benchmarking approach outlined in this guide ensures a data-driven progression of this promising compound towards clinical evaluation. The ultimate goal is to provide patients suffering from chronic pain with a new, effective, and safe therapeutic option.

References

  • Innoprot. D2 Dopamine Receptor Assay. [Link]

  • Le Bars, D., Gozariu, M., & Cadden, S. W. (2001). Animal models of nociception. Pharmacological reviews, 53(4), 597-652.
  • Charles River Laboratories. Neuropathic Pain Models. [Link]

  • Aginko Research. Preclinical Pain Models. [Link]

  • Beaulieu, J. M., & Gainetdinov, R. R. (2011). The physiology, signaling, and pharmacology of dopamine receptors. Pharmacological reviews, 63(1), 182-217.
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  • MDPI. Navigating Preclinical Models and Medications for Peripheral Neuropathy: A Review. [Link]

  • SAR Publication. Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. [Link]

  • MDPI. Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. [Link]

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  • MD Biosciences. Preclinical Neuropathic Pain Models. [Link]

  • PubMed. In vitro functional characteristics of dopamine D2 receptor partial agonists in second and third messenger-based assays of cloned human dopamine D2Long receptor signalling. [Link]

  • PubMed. Biotransformation of LASSBio-579 and pharmacological evaluation of p-hydroxylated metabolite a N-phenylpiperazine antipsychotic lead compound. [Link]

  • PubMed. Pharmacokinetic evaluation of LASSBio-579: an N-phenylpiperazine antipsychotic prototype. [Link]

  • ResearchGate. Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-(2-Methylphenyl)-6-piperazin-1-ylpyridazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Proactive Approach to Safety and Compliance

As researchers and drug development professionals, our work with novel chemical entities like 3-(2-Methylphenyl)-6-piperazin-1-ylpyridazine demands the highest standards of scientific rigor, extending from experimental design to the final, responsible disposal of waste materials. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of this compound.

Inferred Hazard Profile and Classification

Based on data from structurally related pyridazine and piperazine derivatives, all waste containing 3-(2-Methylphenyl)-6-piperazin-1-ylpyridazine must be managed as hazardous chemical waste.[7][8] The toxicological properties of this specific compound have not been fully investigated, compelling a conservative approach where potential for harm is assumed.[9][10]

The following table summarizes the likely hazard profile. This information is critical as it dictates the handling, segregation, and labeling requirements for the waste stream.

Hazard Class GHS Pictogram Potential Hazard Statements (Inferred) Rationale & Causality
Acute Toxicity, Oral

H302: Harmful if swallowed.[1]Many functionalized nitrogen-containing heterocyclic compounds exhibit oral toxicity. The body's metabolic pathways can transform such molecules into reactive intermediates.
Skin Corrosion / Irritation

H314: Causes severe skin burns and eye damage.[2]The piperazine group can impart basicity, making the compound corrosive or irritating upon contact with skin and eyes. This necessitates the use of robust personal protective equipment (PPE).
Serious Eye Damage / Irritation

H318: Causes serious eye damage.[2]Similar to skin irritation, the chemical nature of the compound can cause significant damage to sensitive eye tissues.
Hazardous to the Aquatic Environment

H411: Toxic to aquatic life with long-lasting effects.Complex organic molecules are often not readily degradable in wastewater treatment plants and can be harmful to aquatic ecosystems.[11] Therefore, discharge into the environment must be strictly avoided.[1][2]

Disposal Workflow: A Validating Decision Process

The following workflow provides a logical, self-validating path for ensuring every step of the disposal process is correctly executed. Following this diagram ensures compliance with institutional and federal regulations.

Caption: Disposal Decision Workflow for 3-(2-Methylphenyl)-6-piperazin-1-ylpyridazine.

Step-by-Step Disposal Protocols

Adherence to a standardized protocol is essential for safety and regulatory compliance. Do not deviate from these steps.

Protocol 4.1: Waste Segregation and Containerization

The principle of waste segregation is to prevent dangerous reactions and to facilitate proper disposal.[7][12]

  • Identify Waste Type: Determine if the waste is solid (e.g., contaminated weigh paper, silica gel, unused reagent) or liquid (e.g., reaction mother liquor, solvent rinses).

  • Segregate Waste Streams:

    • Solid Waste: Collect in a designated, leak-proof container, typically a plastic pail or a sturdy, lined cardboard box.

    • Liquid Waste: Collect in a chemically compatible, shatter-resistant container (HDPE or glass is typical). Keep the container sealed except when adding waste.[13]

    • NEVER mix this waste stream with incompatible materials, especially strong oxidizing agents or strong acids.[9]

  • Empty Containers: An "empty" container that held the pure compound is still considered hazardous waste.[8] It must be triple-rinsed with a suitable solvent (e.g., methanol or acetone). The rinseate must be collected and disposed of as hazardous liquid waste.[8] After triple-rinsing, the container can be managed as non-hazardous waste (e.g., regular trash or recycling), with the label fully defaced.[8]

Protocol 4.2: Satellite Accumulation Area (SAA) Management

Federal regulations allow for the temporary storage of hazardous waste in designated SAAs at or near the point of generation.[12][13]

  • Designate the SAA: Choose a location that does not interfere with normal lab operations, is under the control of the lab personnel, and is clearly marked.

  • Labeling: The moment the first drop of waste enters a container, it must be labeled. The label must include:

    • The words "Hazardous Waste"

    • The full, unambiguous chemical name: "Waste 3-(2-Methylphenyl)-6-piperazin-1-ylpyridazine"

    • An indication of the hazards (e.g., "Toxic," "Corrosive") and corresponding pictograms.

    • The date the container was first used for waste accumulation.

  • Container Management:

    • Keep containers securely closed at all times unless actively adding waste.[13]

    • Use secondary containment (e.g., a spill tray) to capture any potential leaks.[12]

    • Do not overfill containers; leave at least 10% headspace to allow for expansion.

Protocol 4.3: Arranging Final Disposal

Laboratory personnel are prohibited from transporting hazardous waste or disposing of it via standard drains or trash.[8]

  • Contact EHS: When the waste container is nearly full or has been accumulating for a specified period (typically 6-12 months, check your institutional policy), contact your facility's Environmental Health & Safety (EHS) or equivalent office.[8][13]

  • Schedule Pickup: Follow your institution's procedure to request a hazardous waste pickup. EHS will use licensed waste carriers for transport.

  • Incineration: The recommended final disposal method for this type of organic compound is high-temperature incineration in a licensed chemical destruction plant.[10][14] This process ensures the complete destruction of the molecule, preventing its release into the environment.

Emergency Procedures for Spills

Chemical spills must be cleaned up immediately by trained personnel.[8]

  • Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate area and alert colleagues and your supervisor.

  • Contain: For small, manageable spills, wear appropriate PPE (lab coat, safety goggles, nitrile gloves). Contain the spill with an inert absorbent material like vermiculite, sand, or a commercial spill kit.[1]

  • Collect: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.

  • Report: Report the spill to your EHS office, regardless of size.

Waste Minimization: A Core Principle

The most effective disposal strategy is to minimize waste generation at the source.[12][13] This is both an environmental and regulatory imperative.

  • Order Appropriately: Purchase only the quantity of chemical required for your immediate research needs.[13]

  • Scale Down Experiments: When possible, use microscale or smaller-scale techniques to reduce the volume of reagents used and waste generated.

  • Avoid Contamination: Do not mix non-hazardous waste with hazardous waste. This practice makes the entire mixture hazardous and significantly increases disposal costs and complexity.[15]

By integrating these principles of hazard assessment, procedural diligence, and regulatory compliance, you can ensure the safe and responsible management of 3-(2-Methylphenyl)-6-piperazin-1-ylpyridazine waste, protecting yourself, your colleagues, and the environment.

References

  • How to Properly Manage Hazardous Waste Under EPA Regul
  • Properly Managing Chemical Waste in Labor
  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS.
  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
  • Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency.
  • Management of Waste - Prudent Practices in the Laboratory.
  • In-Laboratory Treatment of Chemical Waste. Safety & Risk Services.
  • EPA Hazardous Waste Management.
  • Learn the Basics of Hazardous Waste. U.S. Environmental Protection Agency.
  • Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency.
  • Safety Data Sheet for 3-(2,5-dimethoxyphenyl)-6-piperazin-1-ylpyridazine. Fluorochem.
  • Safety Data Sheet for Pyridazine. Thermo Fisher Scientific.
  • Safety Data Sheet for Pyridazine. Acros Organics.
  • Safety Data Sheet for 2-Methyl-6-piperazin-1-ylpyrazine. Fisher Scientific.
  • The pyridazine heterocycle in molecular recognition and drug discovery.
  • Safety D
  • Safety Data Sheet for 3,6-di(pyridin-2-yl)pyridazine. ChemicalBook.
  • Safety Data Sheet for 1-(5-Methylpyridin-2-yl)piperazine. Fisher Scientific.
  • Safety Data Sheet for 2-Methylpiperazine. Fisher Scientific.
  • 3-(2-Methylphenyl)-6-piperazin-1-ylpyridazine. Tetrahedron.
  • 3-Chloro-6-(1-piperazinyl)pyridazine SDS. ECHEMI.

Sources

Navigating the Unseen: A Senior Scientist's Guide to Safely Handling 3-(2-Methylphenyl)-6-piperazin-1-ylpyridazine

Author: BenchChem Technical Support Team. Date: January 2026

For the pioneering researchers and drug development professionals dedicated to advancing science, the introduction of novel compounds into the laboratory workflow is a routine yet critical event. Each new molecule, like 3-(2-Methylphenyl)-6-piperazin-1-ylpyridazine, brings with it a unique set of properties and, consequently, a demand for a bespoke safety and handling protocol. This guide moves beyond a simple checklist, offering a deep, experience-driven framework for managing this compound with the rigor and foresight that scientific integrity demands. Our objective is to empower you with the knowledge to not only protect yourself and your environment but also to ensure the quality and validity of your experimental outcomes.

Hazard Profile: A Synthesis of Structural Precedent and Prudent Assumption

While a specific Safety Data Sheet (SDS) for 3-(2-Methylphenyl)-6-piperazin-1-ylpyridazine may not be readily available, a critical analysis of its constituent chemical moieties—the pyridazine core, the piperazine ring, and the methylphenyl group—provides a robust foundation for a presumptive hazard assessment. This approach is central to a proactive safety culture, treating all new chemical entities with a high degree of caution.[1]

Based on structurally related compounds, the primary hazards are anticipated to include:

  • Skin Irritation and Corrosion: The piperazine moiety is known to cause severe skin burns and eye damage.[2]

  • Serious Eye Damage: Direct contact with pyridazine and piperazine derivatives can lead to significant eye irritation or damage.[2][3]

  • Respiratory Tract Irritation: As with many heterocyclic amine compounds, inhalation of dust or aerosols may cause respiratory irritation.

  • Harmful if Swallowed: Oral ingestion may lead to adverse systemic effects.[2]

  • Potential for Systemic Effects: Arylpiperazine derivatives are known to be biologically active and can be absorbed systemically. Studies on related compounds suggest the potential for hepatotoxicity, underscoring the need to prevent exposure.[4][5][6]

This assessment dictates a stringent set of handling protocols, where engineering controls and personal protective equipment (PPE) form the primary barriers against exposure.

The First Line of Defense: A Multi-Layered PPE Strategy

The selection of PPE is not a matter of simple compliance but a scientifically informed decision based on the anticipated hazards and routes of exposure. For 3-(2-Methylphenyl)-6-piperazin-1-ylpyridazine, a comprehensive PPE ensemble is mandatory.

Protection Type Specific Recommendations Causality and Rationale
Eye and Face Protection Chemical safety goggles with side shields are the minimum requirement. A full-face shield should be worn over goggles when handling larger quantities (>5g) or when there is a significant risk of splashing.[1]Protects against splashes and aerosols, which can cause serious eye damage due to the piperazine and pyridazine moieties.[2][3]
Hand Protection Double-gloving with nitrile gloves is recommended. Ensure gloves are rated for resistance to aromatic and heterocyclic compounds. Inspect gloves for any signs of degradation before and during use, and change them frequently.[7][8][9]Provides a robust barrier against skin contact. The piperazine component can be corrosive, and systemic absorption through the skin is a primary concern with many amine-containing compounds.[3][10][11]
Body Protection A fully buttoned, flame-retardant lab coat is required. For procedures with a higher risk of splashes, a chemical-resistant apron should be worn over the lab coat.Protects the body from incidental contact and splashes. Prevents contamination of personal clothing.
Respiratory Protection All handling of the solid compound or its solutions should be conducted within a certified chemical fume hood to minimize inhalation exposure.[2] If a fume hood is not available or during a large-scale spill, a NIOSH-approved respirator with cartridges for organic vapors and particulates should be used.The compound may be a respiratory irritant. A fume hood provides the primary engineering control to prevent inhalation of fine powders or aerosols.

Operational Plan: From Receipt to Disposal

A self-validating protocol anticipates every stage of the compound's lifecycle in the laboratory. This structured workflow minimizes the potential for error and exposure.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Labeling: Ensure the container is clearly labeled with the chemical name, date received, and associated hazards.

  • Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3][12] The storage location should be clearly marked.

Step-by-Step Handling Protocol (Solid Compound)

This protocol is designed for weighing and preparing solutions of 3-(2-Methylphenyl)-6-piperazin-1-ylpyridazine.

  • Preparation:

    • Don all required PPE as outlined in the table above.

    • Ensure the chemical fume hood is operational and the sash is at the appropriate working height. .

  • Weighing:

    • Conduct all weighing operations within the fume hood.

    • Use a disposable weighing boat to prevent contamination of the balance.

    • Handle the container and spatula with care to avoid generating dust.

  • Dissolution:

    • Add the solvent to the vessel containing the weighed compound slowly to avoid splashing.

    • If sonication or heating is required, ensure the vessel is appropriately sealed or equipped with a condenser to prevent the release of vapors.

  • Post-Handling:

    • Carefully clean the spatula and any other reusable equipment.

    • Dispose of the weighing boat and any other contaminated disposable items in the designated hazardous waste container.[2]

    • Wipe down the work surface in the fume hood.

    • Remove gloves using the proper technique and dispose of them in the hazardous waste.

    • Wash hands thoroughly with soap and water.[3][13]

Emergency and Disposal Plans

Spill Management

A swift and appropriate response is critical in the event of a spill.

  • Immediate Actions:

    • Alert personnel in the immediate vicinity and evacuate the area if necessary.

    • If the spill is large or outside of a containment area, notify the laboratory supervisor and emergency response team.

  • Containment and Cleanup (for small spills within a fume hood):

    • Wearing appropriate PPE, contain the spill with an inert absorbent material like vermiculite or sand.[2]

    • Carefully collect the absorbed material using non-sparking tools and place it in a labeled, sealed container for hazardous waste.[3][14]

    • Decontaminate the spill area with an appropriate solvent, followed by soap and water.[2]

Disposal Plan

All waste containing 3-(2-Methylphenyl)-6-piperazin-1-ylpyridazine must be treated as hazardous waste.

  • Waste Segregation:

    • Maintain separate, clearly labeled hazardous waste containers for solid waste (contaminated gloves, weighing boats, etc.) and liquid waste (unused solutions, solvent rinses).

  • Container Management:

    • Keep waste containers sealed when not in use.

    • Do not overfill containers.

  • Final Disposal:

    • Dispose of all hazardous waste through your institution's certified hazardous waste management program, adhering to all local, state, and federal regulations.[2][12][15]

Visualizing the Workflow

To ensure clarity and reinforce the procedural steps, the following diagrams illustrate the key workflows for handling and disposal.

Handling_Workflow cluster_prep Preparation cluster_handling Handling in Fume Hood cluster_cleanup Cleanup and Post-Handling PPE Don Appropriate PPE FumeHood Verify Fume Hood Operation Weigh Weigh Solid Compound FumeHood->Weigh Dissolve Prepare Solution Weigh->Dissolve Clean Decontaminate Equipment Dissolve->Clean Dispose_Consumables Dispose of Consumables Clean->Dispose_Consumables Wash Remove PPE & Wash Hands Dispose_Consumables->Wash Disposal_Workflow cluster_segregation Waste Segregation start Waste Generation (Solid & Liquid) Solid_Waste Contaminated Solid Waste (Gloves, Tips, etc.) start->Solid_Waste Liquid_Waste Unused Solutions & Rinsates start->Liquid_Waste Solid_Container Labeled Hazardous Solid Waste Container Solid_Waste->Solid_Container Liquid_Container Labeled Hazardous Liquid Waste Container Liquid_Waste->Liquid_Container Final_Disposal Certified Hazardous Waste Disposal Program Solid_Container->Final_Disposal Liquid_Container->Final_Disposal

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.